molecular formula C10H13BrN2O B1520191 1-(6-Bromopyridin-2-yl)piperidin-4-ol CAS No. 1017781-64-4

1-(6-Bromopyridin-2-yl)piperidin-4-ol

Cat. No.: B1520191
CAS No.: 1017781-64-4
M. Wt: 257.13 g/mol
InChI Key: CCWYAJBKVIUXOG-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Bromopyridin-2-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromopyridin-2-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWYAJBKVIUXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671759
Record name 1-(6-Bromopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-64-4
Record name 1-(6-Bromopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-(6-Bromopyridin-2-yl)piperidin-4-ol.

Core Identity & Physicochemical Profile

Executive Summary

1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) is a bifunctional heterocyclic building block critical to modern drug discovery, particularly in the synthesis of Targeted Protein Degraders (PROTACs) and kinase inhibitors.[1] Structurally, it features a central pyridine ring substituted at the 2-position with a 4-hydroxypiperidine moiety and at the 6-position with a bromine atom.[2]

This specific substitution pattern offers two distinct orthogonal handles for chemical elaboration:

  • The Aryl Bromide (C-Br): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex scaffolds or E3 ligase ligands.

  • The Secondary Alcohol (C-OH): A versatile nucleophile for linker attachment via etherification, esterification, or oxidation to a ketone for reductive amination.

Physicochemical Properties

The molecule exhibits properties characteristic of a polar, lipophilic heterocycle. The electron-withdrawing bromine atom and the electron-donating piperidine nitrogen create a "push-pull" electronic system on the pyridine ring, modulating its basicity and reactivity.

PropertyValue / Description
CAS Number 1017781-64-4
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
pKa (Calc.) ~3.5 (Pyridine N), ~14.8 (Hydroxyl)
LogP (Calc.) 1.8 – 2.2
H-Bond Donors 1 (OH)
H-Bond Acceptors 3 (Pyridine N, OH, Piperidine N)
Synthetic Architecture

Methodology: Nucleophilic Aromatic Substitution (SNAr)

The primary route to 1-(6-Bromopyridin-2-yl)piperidin-4-ol involves the selective mono-amination of 2,6-dibromopyridine with piperidin-4-ol.

Causality & Selectivity:

  • Substrate Choice: 2,6-Dibromopyridine is used because the bromine at the 2-position activates the ring for nucleophilic attack, while the second bromine at the 6-position deactivates the ring slightly towards a second attack, allowing for mono-selectivity if stoichiometry is controlled.

  • Base Selection: An inorganic base like K₂CO₃ is preferred over strong organic bases to prevent competitive elimination or side reactions with the alcohol.

  • Solvent: Polar aprotic solvents (DMF, NMP, or DMSO) are essential to solvate the intermediate Meisenheimer complex and stabilize the transition state.

Experimental Protocol (Self-Validating)
  • Reagents:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Piperidin-4-ol (1.05 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Solvent: DMF (Dimethylformamide) [0.5 M concentration]

  • Procedure:

    • Charge a reaction vessel with 2,6-dibromopyridine and K₂CO₃ in DMF.

    • Add piperidin-4-ol portion-wise at room temperature to prevent exotherm-driven di-substitution.

    • Heat the mixture to 80–90°C for 4–6 hours. Validation Point: Monitor by TLC/LCMS for the disappearance of the dibromide and appearance of the mono-product (M+H = 257/259).

    • Quench: Cool to RT and pour into ice-water. The product typically precipitates.

    • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Reactivity & Functionalization Landscape

The utility of this scaffold lies in its ability to undergo orthogonal transformations. The diagram below illustrates the divergent pathways available to researchers.

ReactivityMap Core 1-(6-Bromopyridin-2-yl) piperidin-4-ol Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd(PPh3)4, Base Buchwald Buchwald-Hartwig (Amines/Amides) Core->Buchwald Pd2(dba)3, Xantphos Ether Etherification (NaH, Alkyl Halides) Core->Ether S_N2 Reaction Oxidation Oxidation (Dess-Martin -> Ketone) Core->Oxidation DMP / Swern Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aminopyridine Aminopyridines (PROTAC Linkers) Buchwald->Aminopyridine Linker Alkyl Linker Attachment Ether->Linker Spiro Spirocycles / Amines (via Reductive Amination) Oxidation->Spiro

Figure 1: Divergent synthetic pathways for 1-(6-Bromopyridin-2-yl)piperidin-4-ol, highlighting the orthogonality of the Bromide and Hydroxyl handles.

Application Case Study: PROTAC Linker Synthesis

In the development of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a critical junction. The pyridine ring acts as an electronic modulator, while the piperidine provides a rigid, saturated spacer that improves solubility compared to all-aromatic linkers.

Workflow:

  • Cereblon Binding: The bromine is coupled to a Cereblon-binding motif (e.g., Lenalidomide analog) via a C-N or C-C bond.

  • Linker Extension: The hydroxyl group is alkylated with a PEG-chain or alkyl chain terminating in a functional group (e.g., azide, carboxylic acid) ready for attachment to the "Warhead" (protein of interest ligand).

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at room temperature (15–25°C) in a dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption, which can interfere with anhydrous coupling reactions.

  • Disposal: As a halogenated pyridine derivative, it must be disposed of via high-temperature incineration suitable for halogenated organic waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45788490, 1-(6-Bromopyridin-2-yl)piperidin-4-ol. Retrieved from [Link]

  • Schofield, K. (1967).Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text on Pyridine reactivity and SNAr selectivity).
  • Wang, J., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.[3] European Journal of Organic Chemistry.[3] Retrieved from [Link]

Sources

Technical Monograph: 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) is a critical bifunctional heterocyclic intermediate used extensively in medicinal chemistry. Characterized by a molecular weight of 257.13 g/mol , this compound serves as a "privileged scaffold" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. Its utility stems from its orthogonal reactivity: the aryl bromide moiety enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol provides a vector for linker attachment or further functionalization.

This guide provides a rigorous analysis of its molecular weight properties, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-purity building blocks for lead optimization.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]

Understanding the molecular weight of 1-(6-Bromopyridin-2-yl)piperidin-4-ol requires more than a single integer. In high-resolution mass spectrometry (HRMS), the presence of bromine creates a distinct isotopic signature that is essential for identity confirmation.

Fundamental Constants
PropertyValue
IUPAC Name 1-(6-Bromopyridin-2-yl)piperidin-4-ol
CAS Number 1017781-64-4
Molecular Formula C₁₀H₁₃BrN₂O
Average Molecular Weight 257.13 g/mol
Monoisotopic Mass (⁷⁹Br) 256.0211 Da
Monoisotopic Mass (⁸¹Br) 258.0191 Da
Polar Surface Area (PSA) 45.15 Ų
cLogP ~1.3 (Predicted)
Isotopic Distribution Logic

Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio. Unlike carbon-based compounds which show a dominant M+ peak, this compound will exhibit a "doublet" parent ion pattern in Mass Spectrometry.

  • Peak A (M+H, ⁷⁹Br): ~257.03 m/z

  • Peak B (M+H+2, ⁸¹Br): ~259.03 m/z

Analyst Note: When integrating LC-MS data, ensure the intensity ratio of M and M+2 is approximately 1:1. Significant deviation suggests contamination with a non-brominated species or dehalogenation.

IsotopePattern Compound C10H13BrN2O (Parent Molecule) Br79 Isotope 79Br (50.7%) Compound->Br79 Natural Abundance Br81 Isotope 81Br (49.3%) Compound->Br81 Mass79 Mass Peak: ~257 m/z (M+H) Br79->Mass79 ESI+ Ionization Mass81 Mass Peak: ~259 m/z (M+H+2) Br81->Mass81 ESI+ Ionization

Figure 1: Mass Spectrometry Isotopic Logic. The 1:1 ratio of Bromine isotopes dictates the split signal in MS analysis.

Synthetic Architecture

The synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol is a classic Nucleophilic Aromatic Substitution (SₙAr). The reaction exploits the electron-deficient nature of the pyridine ring, activated by the electronegative bromine atoms.

Reaction Mechanism

The nucleophilic nitrogen of 4-hydroxypiperidine attacks the C2 position of 2,6-dibromopyridine. The intermediate Meisenheimer complex collapses, ejecting a bromide ion to restore aromaticity.

Key Selectivity Factor: Since the starting material is symmetric (2,6-dibromo), mono-substitution is controlled by stoichiometry. Using a large excess of the amine can lead to the bis-substituted byproduct (2,6-di(piperidin-1-yl)pyridine), which is difficult to separate.

Optimized Synthetic Protocol

Objective: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol on 10g scale.

Reagents:

  • 2,6-Dibromopyridine (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq) or DIPEA (3.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP

Step-by-Step Workflow:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (10.0 g, 42.2 mmol) and K₂CO₃ (14.6 g, 105.5 mmol).

  • Solvate: Add anhydrous DMF (100 mL) and stir at room temperature for 10 minutes.

  • Addition: Add 4-hydroxypiperidine (4.7 g, 46.4 mmol) in a single portion.

  • Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Look for the disappearance of the dibromide starting material.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

  • Isolation: Filter the white precipitate. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: If the solid is off-white or contains bis-byproduct, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

SynthesisWorkflow Start Start: 2,6-Dibromopyridine Reagents Add 4-Hydroxypiperidine + K2CO3 in DMF Start->Reagents Heat Heat to 90°C (12-16 Hours) Reagents->Heat Check LC-MS Check: Target m/z 257/259 Heat->Check Check->Heat Incomplete Quench Quench in Ice Water Precipitate Product Check->Quench Complete Purify Filtration & Washing (Remove Salts/DMF) Quench->Purify Final Final Product: 1-(6-Bromopyridin-2-yl)piperidin-4-ol Purify->Final

Figure 2: Synthetic Workflow for SNAr preparation of the target compound.

Analytical Validation (Quality Control)

To certify the material for use in downstream drug development, the following spectral features must be confirmed.

Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆ or CDCl₃.

  • Pyridine Ring (Aromatic Region):

    • One triplet at ~7.3–7.4 ppm (H4 of pyridine).

    • Two doublets at ~6.7 ppm and ~6.8 ppm (H3 and H5 of pyridine). The shielding effect of the amine nitrogen pushes these signals upfield compared to the starting dibromide.

  • Piperidine Ring (Aliphatic Region):

    • Multiplet at ~3.8–4.0 ppm (CH-OH).

    • Two sets of multiplets for the ring CH₂ groups: ~3.0–4.2 ppm (N-CH₂) and ~1.4–1.9 ppm (C-CH₂).

  • Hydroxyl Group:

    • Broad singlet (exchangeable) around 1.5–2.0 ppm (in CDCl₃) or a doublet at ~4.7 ppm (in DMSO-d₆).

HPLC Purity Criteria
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Requirement: >98% area integration. Major impurity to watch is the 2,6-bis(4-hydroxypiperidin-1-yl)pyridine.

Applications in Drug Discovery

This compound is not merely an endpoint; it is a versatile Linker-E3 Ligase Handle and Kinase Scaffold .

PROTAC Development

In the design of PROTACs, the 6-bromopyridine moiety serves as the attachment point for the E3 ligase ligand (e.g., Cereblon or VHL ligands), while the 4-hydroxyl group offers a vector to attach the linker chain that connects to the Target Protein Ligand.

  • Reaction A: Suzuki coupling at the Br position to attach an aryl group.

  • Reaction B: Etherification (Mitsunobu) or Esterification at the OH position to extend the linker.

Fragment-Based Drug Design (FBDD)

The compound represents a "fragment" with defined vectors. The pyridine nitrogen provides a hydrogen bond acceptor, while the hydroxyl is both a donor and acceptor.

  • Lasmiditan Analogs: The 2,6-disubstituted pyridine core is structurally homologous to the scaffold found in Lasmiditan (a 5-HT1F receptor agonist), making this intermediate valuable for synthesizing "me-too" or "me-better" analogs [1].

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The secondary alcohol is stable, but the aryl bromide can be light-sensitive over long durations.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Related Structure).[1] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Bromopyridin-2-yl)piperidin-4-ol is a high-value bifunctional intermediate commonly employed in the synthesis of pharmaceutical agents, including 5-HT1F receptor agonists (e.g., Lasmiditan) and various kinase inhibitors. Its structural utility lies in its duality: it possesses a reactive aryl bromide handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a polar hydroxyl moiety that modulates solubility or serves as a vector for further derivatization.

This guide details the primary synthesis pathway via Nucleophilic Aromatic Substitution (


) .[1] Unlike metal-catalyzed routes, this pathway offers high atom economy and scalability without the need for expensive palladium catalysts or sensitive ligands. The critical technical challenge addressed here is chemoselectivity  (amine vs. alcohol nucleophilicity) and degree of substitution  (mono- vs. bis-arylation).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached through a disconnection at the C–N bond between the electron-deficient pyridine ring and the secondary amine of the piperidine.

Strategic Disconnection
  • Electrophile: 2,6-Dibromopyridine.[2] The symmetry of this starting material simplifies the regiochemistry of the first addition.

  • Nucleophile: Piperidin-4-ol (4-Hydroxypiperidine).

  • Key Challenge: Preventing the second bromine from reacting (bis-substitution) and ensuring the amine reacts preferentially over the hydroxyl group.

Retrosynthesis Target Target: 1-(6-Bromopyridin-2-yl)piperidin-4-ol Disconnection Disconnection: C-N Bond Cleavage Target->Disconnection Retrosynthesis SM1 Electrophile: 2,6-Dibromopyridine Disconnection->SM1 SM2 Nucleophile: Piperidin-4-ol Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergence of 2,6-dibromopyridine and 4-hydroxypiperidine.

Part 2: Primary Synthesis Pathway ( )

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex . The pyridine nitrogen is electron-withdrawing, activating the 2- and 6-positions toward nucleophilic attack.

  • Addition: The lone pair of the piperidine nitrogen attacks the C-2 position of the pyridine, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the bromide ion.

Chemoselectivity Rationale: Under mild basic conditions (Carbonate bases), the secondary amine (


 of conjugate acid ~11) is significantly more nucleophilic than the secondary alcohol. The alcohol requires stronger bases (e.g., NaH) to form the highly nucleophilic alkoxide. Therefore, protecting the hydroxyl group is unnecessary  if the base strength is controlled.
Experimental Protocol

Scale: 10 mmol basis.

Reagents & Materials
ComponentRoleEquiv.Amount
2,6-Dibromopyridine Electrophile1.02.37 g
Piperidin-4-ol Nucleophile1.11.11 g
Potassium Carbonate (

)
Base (Acid Scavenger)2.53.45 g
DMF (N,N-Dimethylformamide) SolventN/A25 mL
Step-by-Step Methodology
  • Setup: Charge a 100 mL round-bottom flask with 2,6-dibromopyridine (2.37 g) and

    
      (3.45 g). Add anhydrous DMF  (20 mL) and stir to create a suspension.
    
  • Addition: Dissolve piperidin-4-ol (1.11 g) in the remaining DMF (5 mL). Add this solution dropwise to the main reaction vessel at room temperature over 10 minutes.

    • Note: Slow addition helps maintain a favorable electrophile-to-nucleophile ratio, discouraging bis-substitution.

  • Reaction: Heat the mixture to 80°C . Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Expected Time: 4–6 hours.

    • Endpoint: Disappearance of 2,6-dibromopyridine. Appearance of mono-substituted product (

      
      ).
      
  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel column chromatography.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield: Expected 75–85% as an off-white solid.

Workflow Start Start: Charge 2,6-dibromopyridine + K2CO3 in DMF Add Addition: Add Piperidin-4-ol (Dropwise) Start->Add Heat Reaction: Heat to 80°C (4-6 Hours) Add->Heat Check Checkpoint: LC-MS / TLC Heat->Check Check->Heat Incomplete Workup Workup: Quench (Ice Water) Extract (EtOAc) Check->Workup Complete Purify Purification: Silica Column (Hex/EtOAc) Workup->Purify

Figure 2: Experimental workflow for the


 synthesis of 1-(6-bromopyridin-2-yl)piperidin-4-ol.

Part 3: Process Optimization & Troubleshooting

Solvent Selection Data

The choice of solvent dramatically impacts reaction rate and impurity profiles.

SolventDielectric ConstantReaction RateBis-Subst. RiskRecommendation
DMF 36.7HighModeratePrimary Choice. Balances solubility and rate.
NMP 32.2HighHighUse only if substrate solubility is poor in DMF. Harder to remove.
DMSO 46.7Very HighHighRisk of thermal runaway; difficult workup.
Ethanol 24.5LowLow"Green" option. Requires reflux; slower kinetics.
Critical Control Points
  • Temperature Control (The "Goldilocks" Zone):

    • < 60°C: Reaction is sluggish; reagents may accumulate.

    • > 100°C: Significant formation of the bis-substituted byproduct [2,6-bis(4-hydroxypiperidin-1-yl)pyridine].

    • Optimal: 80°C provides sufficient energy to overcome the activation barrier of the first bromine displacement while remaining below the threshold for the second, less activated bromine.

  • Stoichiometry:

    • Avoid large excesses of piperidin-4-ol. Use 1.05–1.1 equivalents. If bis-substitution is observed, reduce to 1.0 equivalents or use a slight excess of the dibromopyridine (which can be recovered).

  • Base Selection:

    • Use inorganic carbonates (

      
      , 
      
      
      
      ). Strong organic bases (e.g.,
      
      
      -BuOK) or hydrides (
      
      
      ) will deprotonate the hydroxyl group, leading to competing O-arylation or polymerization.

Part 4: Safety & Handling

  • 2,6-Dibromopyridine: Irritant. Avoid inhalation of dust.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Reaction Hazards: The reaction is not highly exothermic, but standard thermal run-away precautions should be observed when scaling up (>100g).

References

  • BenchChem. (2025). 2,6-Dibromopyridine as a Versatile Precursor for Pharmaceutical Intermediates. Retrieved from

  • PubChem. (2025).[3] (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Lasmiditan Intermediate Data). Retrieved from

  • WuXi AppTec. (2021).[4] Dichotomy in Regioselectivity of SnAr Reactions with Halo-pyrimidines. Retrieved from

  • Vartanyan, R. S., et al. (1984).[5] Synthesis of piperidin-4-ones and derivatives. Arm.[6] Khim. Zh., 37, 724-725.[5] (Context on piperidine reactivity).

  • European Patent Office. (2018). Process for Preparing a Piperidin-4-one. EP 3666757 A1. Retrieved from

Sources

Strategic Synthesis & Material Qualification: 1-(6-Bromopyridin-2-yl)piperidin-4-ol

[1]

Executive Summary

This technical guide details the strategic synthesis of 1-(6-bromopyridin-2-yl)piperidin-4-ol , a critical heteroaryl-piperidine scaffold used frequently as a linker in PROTACs and a core pharmacophore in kinase inhibitors.[1]

The synthesis relies on a Nucleophilic Aromatic Substitution (

1regioselectivity11

Retrosynthetic Logic & Starting Materials

The synthesis is disconnected at the C(pyridine)-N(piperidine) bond.[1] The choice of starting materials is governed by atom economy and the electronic requirements of the

Critical Material Attributes (CMA)

The quality of the starting materials directly influences the impurity profile. Water content is a critical parameter; excessive moisture in the presence of base leads to the hydrolysis of 2,6-dibromopyridine to 6-bromo-2-pyridone, a difficult-to-remove impurity.[1]

MaterialRoleCAS No.Critical SpecificationRationale
2,6-Dibromopyridine Electrophile626-05-1Purity > 98.0%Water < 0.5%Symmetric di-halide.[1] Low water prevents hydrolysis to pyridone.
Piperidin-4-ol Nucleophile5382-16-1Purity > 97.0%2° Amine content > 99%The 4-hydroxy group does not require protection due to the higher nucleophilicity of the amine.[1]
Potassium Carbonate Base584-08-7Anhydrous, milledMilled particle size increases surface area for heterogeneous deprotonation.[1]
NMP or DMSO Solvent872-50-4AnhydrousPolar aprotic solvents stabilize the Meisenheimer complex transition state.[1]
Structural Pathway Visualization[1]

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic.

SynthesisLogiccluster_effectElectronic Gating MechanismSM12,6-Dibromopyridine(Electrophile)ComplexMeisenheimer-likeTransition StateSM1->Complex+ SM2, BaseHeatSM2Piperidin-4-ol(Nucleophile)SM2->ComplexProductTarget:1-(6-Bromopyridin-2-yl)piperidin-4-olComplex->Product- HBr( irreversible)NoteProduct is Electron Rich:Amino group donates e- density,raising LUMO energy andpreventing 2nd substitution.Product->Note

Figure 1: Reaction pathway showing the convergence of starting materials and the electronic gating that prevents over-reaction.

Reaction Mechanism & Selectivity Control

The "Self-Limiting" Phenomenon

The reaction proceeds via an addition-elimination mechanism (

1
  • Activation: The nitrogen of the pyridine ring and the two bromine atoms make the C2 and C6 positions highly electrophilic.

  • Mono-Substitution: The secondary amine of piperidin-4-ol attacks C2.[1]

  • Deactivation (The Key Insight): Once the first piperidine moiety is attached, the lone pair on the piperidine nitrogen donates electron density into the pyridine ring via resonance. This renders the remaining C6-bromo position significantly less electrophilic than the starting material.[1] Consequently, the rate constant for the second substitution (

    
    ) is orders of magnitude lower than the first (
    
    
    ), i.e.,
    
    
    .
Chemoselectivity (N- vs. O-arylation)

Piperidin-4-ol contains both a secondary amine and a secondary alcohol.[1] Under the mild basic conditions employed (

1

Experimental Protocol

Scale: 100 mmol input (Standard Laboratory Scale) Expected Yield: 85-92% Purity Target: >98% (HPLC)

Step-by-Step Methodology
  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser under a nitrogen atmosphere.

  • Charging:

    • Charge 2,6-Dibromopyridine (23.7 g, 100 mmol).

    • Charge Potassium Carbonate (anhydrous, 27.6 g, 200 mmol).

    • Add DMSO (dimethyl sulfoxide) (120 mL).[1] Note: NMP is an alternative, but DMSO is easier to remove via aqueous workup.

  • Nucleophile Addition:

    • Add Piperidin-4-ol (10.6 g, 105 mmol).[1] Note: A slight excess (1.05 eq) ensures complete consumption of the dibromide, as the unreacted dibromide is harder to separate from the product than the polar piperidine.

  • Reaction:

    • Heat the mixture to 90°C .

    • Hold for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC or TLC (50% EtOAc/Hexane).[1] Look for the disappearance of 2,6-dibromopyridine (

      
      ) and formation of product (
      
      
      ).[1]
  • Quench & Workup (Precipitation Method):

    • Cool the reaction mass to 20-25°C.

    • Slowly pour the reaction mixture into Ice Water (600 mL) with vigorous stirring. The product is hydrophobic compared to the solvent/reagents and will precipitate as an off-white solid.[1]

    • Stir the slurry for 30 minutes to dissolve residual inorganic salts (

      
      , excess 
      
      
      ).
  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
      ) to remove residual DMSO and piperidine.[1]
      
    • Dry in a vacuum oven at 45°C for 12 hours.

Purification (If required)

If the crude purity is <95%, recrystallization from Ethanol/Water (1:1) is effective.[1] Dissolve in hot ethanol, then slowly add water until turbidity persists, and cool.

Impurity Fate Mapping

Understanding the fate of impurities is essential for regulatory compliance and process robustness.

ImpurityFatecluster_controlControl StrategyImp1Impurity A:2,6-Bis(piperidin-4-yl)pyridineQuenchWater Quench(Precipitation)Imp1->QuenchTrace amountsImp2Impurity B:6-Bromo-2-pyridoneImp2->QuenchTrace amountsImp3Impurity C:Unreacted Piperidin-4-olImp3->QuenchSolubleReactionReaction Mixture(DMSO)Reaction->QuenchFiltrateFiltrate (Waste)Quench->FiltrateRemoves Impurity C(Highly Water Soluble)Quench->FiltrateRemoves DMSO/SaltsCakeFilter Cake(Product)Quench->CakeProduct precipitatesQuench->CakeImpurity A co-precipitates(Must control via stoichiometry)Control1Impurity A Control:Limit Temp < 110°CStoichiometry 1.05 eq

Figure 2: Fate of impurities during the workup process. Note that the bis-substituted impurity (A) is lipophilic and tracks with the product, emphasizing the need for kinetic control during the reaction.

Analytical Characterization

To validate the identity of the synthesized material (CAS 1017781-64-4), compare against these standard spectral data points.

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.45 (t, 1H, Py-H4), 6.85 (d, 1H, Py-H3), 6.78 (d, 1H, Py-H5), 4.70 (d, 1H, OH), 3.95 (m, 2H, piperidine-H_eq), 3.70 (m, 1H, CH-OH), 3.10 (m, 2H, piperidine-H_ax), 1.75 (m, 2H), 1.35 (m, 2H).[1]
    
  • LC-MS: Calculated Mass: 256.02/258.02 (Br isotope pattern).[1] Observed

    
    .[1]
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for mechanism and electronic effects on pyridine rings).
  • PubChem. (n.d.).[2] Compound Summary for CID 5323565: 1-(6-Bromopyridin-2-yl)piperidin-4-ol.[1] National Library of Medicine. Retrieved from [Link][1]

  • Vardanyan, R., & Hruby, V. J. (2014).[3] Fentanyl-Related Compounds and Derivatives: Current Status and Future Prospects for Pharmaceutical Applications. Future Medicinal Chemistry. (Provides context on piperidine synthesis methodologies). Retrieved from [Link]

  • World Intellectual Property Organization. (2008). Patent WO2008107478: Heteroaryl-piperidine derivatives.[1] (Specific examples of 2,6-dibromopyridine substitution). Retrieved from [Link][1]

Spectroscopic Profile of 1-(6-Bromopyridin-2-yl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Bromopyridin-2-yl)piperidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex bioactive molecules.[1][2] Its structural integrity and purity are paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a valuable resource for researchers, scientists, and professionals in drug development for its unambiguous identification and characterization. The molecular formula for this compound is C₁₀H₁₃BrN₂O, and it has a molecular weight of 257.1 g/mol .[1][2]

This document delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. In the absence of publicly available experimental spectra for this specific molecule, the data presented herein are predicted based on established principles of spectroscopy and by drawing analogies to structurally related compounds. The methodologies for acquiring such data are also detailed, providing a framework for experimental validation.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the chemical structure of 1-(6-Bromopyridin-2-yl)piperidin-4-ol with the adopted numbering convention.

Caption: Molecular structure of 1-(6-Bromopyridin-2-yl)piperidin-4-ol with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the protons on the pyridine and piperidine rings.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~7.5t1HH-4'The triplet arises from coupling to the two adjacent protons (H-3' and H-5'). Its downfield shift is due to the electron-withdrawing nature of the pyridine nitrogen and the bromine atom.
~6.8d1HH-5'This proton is a doublet due to coupling with H-4'. It is shifted upfield relative to H-3' due to being further from the electron-withdrawing nitrogen at position 1'.
~6.6d1HH-3'A doublet resulting from coupling to H-4'. Its position is influenced by the adjacent nitrogen atom of the pyridine ring.
~4.1m2HH-2'', H-6'' (axial)These protons are on the carbons adjacent to the nitrogen of the piperidine ring and are thus deshielded. The multiplicity is complex due to both geminal and vicinal coupling.
~3.7m1HH-4'' (equatorial)The proton on the carbon bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent methylene protons.
~2.9t2HH-2'', H-6'' (equatorial)These protons are also on the carbons adjacent to the piperidine nitrogen and are expected to be a triplet due to coupling with the axial protons.
~1.8m2HH-3'', H-5'' (axial)These axial protons on the piperidine ring are expected to be multiplets.
~1.4m2HH-3'', H-5'' (equatorial)These equatorial protons on the piperidine ring will appear as multiplets.
~4.5d1H-OHThe hydroxyl proton signal is expected to be a doublet, which can exchange with D₂O. Its chemical shift can be variable.
Experimental Protocol for ¹H NMR

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~158C-2'This carbon is attached to two nitrogen atoms and is significantly deshielded.
~142C-6'The carbon atom bonded to bromine is expected to be downfield, though the effect of bromine can be complex.
~139C-4'This aromatic carbon is deshielded due to the overall aromatic system.
~115C-5'This carbon is expected to be in the typical aromatic region.
~108C-3'Shielded relative to other pyridine carbons due to its position relative to the nitrogen and bromine.
~65C-4''The carbon atom bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom.
~45C-2'', C-6''These carbons are adjacent to the piperidine nitrogen and are deshielded.
~33C-3'', C-5''These are the remaining piperidine ring carbons.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: The spectrum should be acquired on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (e.g., 0-180 ppm) is required compared to ¹H NMR.

    • A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Given the presence of bromine, there will be two peaks of approximately equal intensity at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathways:

    • Loss of the hydroxyl group (-OH) leading to a fragment at m/z 239/241.

    • Cleavage of the piperidine ring can lead to various smaller fragments.

    • Loss of the entire piperidinol moiety.

Experimental Protocol for Mass Spectrometry

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Acquisition Sample Solution Sample Solution Direct Infusion Direct Infusion Sample Solution->Direct Infusion ESI Source ESI Source Direct Infusion->ESI Source Quadrupole Analyzer Quadrupole Analyzer ESI Source->Quadrupole Analyzer Detector Detector Quadrupole Analyzer->Detector Data System Data System Detector->Data System

Caption: A simplified workflow for acquiring a mass spectrum using ESI-MS.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of molecule.

  • Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500 to ensure detection of the molecular ion and potential fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-HStretching
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching
1600-1450C=C and C=NAromatic ring stretching
1250-1000C-N and C-OStretching
Below 1000C-BrStretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[3]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Conclusion

The predicted spectroscopic data and detailed experimental protocols provided in this guide serve as a foundational reference for the characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol. While these predictions are based on sound scientific principles, experimental verification is crucial for definitive structural confirmation. The methodologies outlined here represent standard and robust approaches for obtaining high-quality spectroscopic data for this and similar heterocyclic compounds, thereby supporting the advancement of research and development in the pharmaceutical sciences.

References

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

Sources

Technical Guide: NMR Structural Validation of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(6-Bromopyridin-2-yl)piperidin-4-ol CAS: 1017781-64-4 (Representative) Molecular Formula: C₁₀H₁₃BrN₂O Context: This molecule serves as a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. The 6-bromo position provides an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 4-hydroxyl group offers a nucleophilic site for linker attachment.

Scope: This guide details the structural validation of this intermediate using 1H and 13C NMR. Unlike standard spectral lists, this document focuses on the causality of chemical shifts and the logic required to distinguish regioisomers (e.g., 2,6-substitution vs. 2,4-substitution).

Part 1: Sample Preparation & Experimental Setup

Solvent Selection: The Critical First Step

For this specific scaffold, DMSO-d₆ (Dimethyl sulfoxide-d₆) is the superior solvent over CDCl₃.

  • Rationale 1 (Hydroxyl Visibility): In CDCl₃, the hydroxyl proton (–OH) often undergoes rapid chemical exchange, appearing as a broad, uninformative singlet or disappearing entirely. In DMSO-d₆, hydrogen bonding stabilizes the proton, typically revealing a sharp doublet (coupled to the H4 methine), which confirms the oxidation state of the alcohol.

  • Rationale 2 (Conformational Locking): The high viscosity and polarity of DMSO often sharpen the signals of the piperidine ring protons by slowing the ring-flip dynamics, allowing for clearer differentiation between equatorial and axial protons.

Protocol:

  • Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆.

  • Ensure the solution is homogenous; filtration through a cotton plug is recommended if any turbidity persists (inorganic salts from synthesis often linger).

  • Temperature: Run at 298 K (25°C) . If broadening occurs in the piperidine region due to restricted rotation around the Pyridine-Nitrogen bond, elevate to 323 K (50°C) to coalesce rotamers.

Part 2: 1H NMR Analysis & Assignment Logic

A. The Aromatic Region (Pyridine Ring)

The pyridine ring presents an AMX or ABX spin system (depending on the field strength), characterized by three non-equivalent protons.

  • H4 (Triplet/dd, ~7.3 – 7.5 ppm): This proton is meta to both the bromine and the piperidine nitrogen. It couples to both H3 and H5 (³J ≈ 7–8 Hz), resulting in a triplet-like appearance.

  • H5 (Doublet, ~6.8 – 7.0 ppm): Located ortho to the Bromine atom. Bromine is inductively withdrawing (-I) but mesomerically donating (+M). However, the resonance effect of the piperidine nitrogen at the C2 position dominates the ring electronics.

  • H3 (Doublet, ~6.6 – 6.8 ppm): Located ortho to the Piperidine Nitrogen. The strong mesomeric donation (+M) of the piperidine nitrogen increases electron density at C3 and C5. H3 is typically the most shielded aromatic proton due to its proximity to the donor nitrogen.

B. The Aliphatic Region (Piperidine Ring)

The piperidine ring adopts a chair conformation. The nitrogen attachment to the aromatic ring induces a significant deshielding effect on the alpha-protons (H2/H6).

  • H2/H6 (Multiplet, ~3.8 – 4.2 ppm): These protons are deshielded by the adjacent nitrogen and the anisotropy of the pyridine ring. They may appear as two distinct sets of signals (equatorial vs. axial) if the ring is rigid, or a broad multiplet if flipping is rapid.

  • H4 (Multiplet/Septet, ~3.6 – 3.8 ppm): The methine proton attached to the hydroxyl group. Its multiplicity is determined by coupling to H3/H5 (axial and equatorial) and the OH proton.

  • H3/H5 (Multiplet, ~1.3 – 1.8 ppm): These are the most shielded protons, appearing as complex multiplets due to geminal and vicinal coupling.

  • –OH (Doublet, ~4.7 ppm in DMSO): Coupled to H4 (³J ≈ 4–5 Hz).

C. Summary of Expected Shifts (DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
Pyridine-H4 Ar-H7.35 – 7.45Triplet (t)J ≈ 8.0Meta to substituents; couples to H3/H5.
Pyridine-H5 Ar-H6.80 – 6.95Doublet (d)J ≈ 7.5Ortho to Br; less shielded than H3.
Pyridine-H3 Ar-H6.60 – 6.75Doublet (d)J ≈ 8.0Ortho to N-piperidine; strongly shielded (+M).
OH Hydroxyl4.60 – 4.80Doublet (d)J ≈ 4.5Visible in DMSO; couples to Pip-H4.
Pip-H2/H6 Aliphatic3.90 – 4.10Multiplet (m)-Deshielded by N-aryl bond.
Pip-H4 Methine3.60 – 3.75Multiplet (m)-Carbinol proton (CH-OH).
Pip-H3/H5 Aliphatic1.30 – 1.80Multiplet (m)-Shielded methylene envelope.

Part 3: Structural Validation Workflow (Visualization)

The following diagrams illustrate the logical flow for confirming the structure and the specific NMR correlations required to rule out isomers (e.g., the 4-bromo-2-piperidinyl isomer).

Diagram 1: The Analytical Workflow

NMR_Workflow Start Sample: 1-(6-Bromopyridin-2-yl)piperidin-4-ol Solvent Dissolve in DMSO-d6 (Preserve OH coupling) Start->Solvent H1_1D 1H 1D NMR Acquisition Solvent->H1_1D Check_Ar Aromatic Region Analysis (3H: 1 triplet, 2 doublets) H1_1D->Check_Ar Check_OH OH Signal Verification (Doublet ~4.7 ppm) Check_Ar->Check_OH Pattern Matches Fail_1D Inconsistent Check Purity/Isomer Check_Ar->Fail_1D Pattern Mismatch Pass_1D 1D Consistent Proceed to 2D Check_OH->Pass_1D OH Visible Check_OH->Fail_1D OH Missing/Broad HSQC HSQC (Assign C-H pairs) Pass_1D->HSQC HMBC HMBC (Connect Fragments) HSQC->HMBC Final Structure Validated HMBC->Final

Caption: Step-by-step decision matrix for validating the scaffold. Note the critical checkpoint for the aromatic splitting pattern.

Diagram 2: Key HMBC & NOESY Correlations

This diagram visualizes how to prove the piperidine is attached at C2 and the bromine at C6.

Correlations Pip_H2 Pip-H2/H6 (~4.0 ppm) Py_C2 Pyridine C2 (Quaternary) Pip_H2->Py_C2 HMBC (Strong) Defines N-C Bond Py_H3 Pyridine H3 (~6.7 ppm) Pip_H2->Py_H3 NOESY Spatial Proximity Py_H3->Py_C2 HMBC Py_H5 Pyridine H5 (~6.9 ppm) Py_C6 Pyridine C6 (C-Br) Py_H5->Py_C6 HMBC

Caption: Structural connectivity map. The HMBC correlation from Piperidine H2 to Pyridine C2 is the definitive proof of the N-C linkage.

Part 4: 13C NMR & Advanced Verification

13C NMR Expectations[1][2]
  • C2 (Pyridine, ~158 ppm): Deshielded quaternary carbon attached to the nitrogen.

  • C6 (Pyridine, ~139-142 ppm): Quaternary carbon attached to Bromine.

  • C4 (Pyridine, ~138 ppm): Methine carbon.

  • C3/C5 (Pyridine, ~105-115 ppm): Shielded methine carbons. C3 is typically more shielded than C5 due to the ortho-amino effect.

  • Piperidine Carbons:

    • C-OH (~65 ppm).

    • C-N (~43-45 ppm).

    • C-CH2 (~33-35 ppm).[1]

Troubleshooting Common Issues
  • Water Peak Interference: In DMSO-d₆, water appears at ~3.33 ppm. This often overlaps with the Piperidine H4 or H2/H6 signals.

    • Solution: Use dry DMSO ampoules or add molecular sieves. Alternatively, run a Water Suppression pulse sequence (e.g., zgesgp on Bruker systems).

  • Broadening (Rotamers): The N–Pyridine bond has partial double-bond character. If signals are broad, the molecule is likely in intermediate exchange.

    • Solution: Run the experiment at 323 K . Sharpening of the signals confirms the dynamic process.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent effects on pyridine rings).

  • Reich, H. J. (2024).[2] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison/ACS Division of Organic Chemistry. (Authoritative database for heterocyclic chemical shifts).[3]

  • AIST (National Institute of Advanced Industrial Science and Technology). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for 2-bromopyridine and piperidin-4-ol fragment shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for experimental protocols regarding DMSO usage and OH coupling).

Sources

Technical Guide: Mass Spectrometry Characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the mass spectrometric characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol , a critical building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional small molecules.

Executive Summary & Chemical Context

In the high-stakes field of targeted protein degradation, the purity and structural integrity of building blocks are non-negotiable. 1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) serves as a linchpin intermediate. The 6-bromopyridine moiety acts as an electrophilic handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, while the 4-hydroxyl group on the piperidine ring provides a vector for linker attachment.

This guide details the mass spectrometry (MS) protocols required to validate this compound, focusing on its unique isotopic signature and fragmentation pathways.[1] We move beyond basic identification to "forensic" structural confirmation using ESI-MS/MS.[2]

Physicochemical Profile
PropertyData
Formula C₁₀H₁₃BrN₂O
Exact Mass 256.0211 (⁷⁹Br) / 258.0191 (⁸¹Br)
Molecular Weight 257.13 g/mol
pKa (Calc.) Piperidine N: ~5.5–6.0 (suppressed by pyridine); Pyridine N: < 3.0
LogP ~1.8 (Moderate Lipophilicity)

Theoretical MS Prediction & Isotope Forensics

Before injecting a sample, the analyst must understand the spectral landscape. The defining feature of this molecule is the Bromine Isotope Pattern .

The "Twin Tower" Signature

Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Unlike chlorine (3:1 ratio), bromine presents a distinct 1:1 doublet separated by 2 Da.

  • Target Ion [M+H]⁺ (⁷⁹Br): m/z 257.0

  • Target Ion [M+H]⁺ (⁸¹Br): m/z 259.0

Critical Check: Any deviation from a near-perfect 1:1 intensity ratio between m/z 257 and 259 indicates interference, such as co-eluting impurities or incorrect peak assignment.

Experimental Methodology: LC-MS/MS Protocol

This protocol is designed for high-sensitivity detection using a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (for full scan); 100 ng/mL (for MRM optimization).

  • Rationale: The addition of formic acid is crucial. The pyridine ring is electron-deficient due to the bromine, and the piperidine nitrogen's basicity is modulated by the aromatic ring. Acidic pH ensures efficient protonation of the piperidine nitrogen, the primary charge carrier.

Chromatographic Conditions (Reverse Phase)
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %B Event
0.0 5 Equilibration
0.5 5 Load
3.5 95 Elution
4.5 95 Wash

| 4.6 | 5 | Re-equilibration |

Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Desolvation Temp: 350°C (High temp needed for polar heterocycles).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile -OH group).

Data Analysis: Fragmentation Mechanics

Understanding the fragmentation (MS/MS) is essential for distinguishing this isomer from potential regioisomers (e.g., 3-hydroxypiperidine variants).

Primary Fragmentation Pathway
  • Precursor Selection: m/z 257.0 (⁷⁹Br isotope selected for clarity).

  • Neutral Loss of Water (Δ18 Da): The most facile channel. The 4-hydroxyl group eliminates water, likely forming a double bond in the piperidine ring (tetrahydropyridine species).

    • Fragment:m/z 239.0

  • Piperidine Ring Cleavage: Following water loss, the tetrahydropyridine ring undergoes Retro-Diels-Alder (RDA) type fragmentation or ethylene loss.

  • C-N Bond Cleavage: High collision energy (CE > 35 eV) breaks the bond between the piperidine and pyridine rings.

    • Fragment:m/z 156/158 (Bromopyridyl cation) – Diagnostic for the aromatic head.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow of ion dissociation.

FragmentationPathway cluster_legend Legend M_H Precursor [M+H]+ m/z 257.0 / 259.0 (Intact Molecule) Loss_H2O Fragment [M+H - H2O]+ m/z 239.0 / 241.0 (Tetrahydropyridine) M_H->Loss_H2O -18 Da (H2O) Low CE (10-15 eV) Ring_Frag Piperidine Ring Cleavage m/z ~183 / 185 (Loss of C3H4) Loss_H2O->Ring_Frag RDA / Ring Opening Med CE (20-25 eV) Pyridyl Bromopyridyl Cation m/z 156.0 / 158.0 (Diagnostic Head Group) Loss_H2O->Pyridyl C-N Bond Break High CE (>35 eV) key1 Precursor Ion key2 Primary Fragment key3 Diagnostic Ion

Figure 1: ESI-MS/MS fragmentation pathway for 1-(6-Bromopyridin-2-yl)piperidin-4-ol, highlighting the critical water loss and diagnostic pyridyl ion formation.

Troubleshooting & Self-Validation

In a drug discovery setting, "trust but verify" is the rule. Use this flowchart to troubleshoot common spectral anomalies.

Troubleshooting Start Spectrum Acquired CheckIso Check Isotope Ratio (257 vs 259) Start->CheckIso PassIso Ratio ~ 1:1 CheckIso->PassIso Yes FailIso Ratio Distorted CheckIso->FailIso No CheckAdd Check Adducts (+Na, +K) PassIso->CheckAdd Action1 Clean Source / Check Co-elution FailIso->Action1 Action2 Optimize Cone Voltage (Reduce In-Source Frag) CheckAdd->Action2 High Adducts Valid Spectrum Valid Spectrum CheckAdd->Valid Spectrum Low Adducts

Figure 2: Decision tree for validating mass spectral data quality and troubleshooting isotope ratio deviations.

Common Pitfalls
  • In-Source Fragmentation: If the m/z 239 peak is dominant in the MS1 (full scan) spectrum, your cone voltage is too high. The hydroxyl group is labile. Lower the voltage to preserve the molecular ion.

  • Dimerization: At high concentrations, you may see [2M+H]⁺ at m/z 513/515/517. Dilute the sample to 100 ng/mL to confirm monomeric mass.

References

  • PubChem. (2025).[3] Compound Summary: 1-(6-Bromopyridin-2-yl)piperidin-4-ol (CID 45788490).[4] National Library of Medicine. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-oxides and N-substituted derivatives of saturated heterocycles. Journal of Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Petreska Stanoeva, J., et al. (2022).[5][6] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. [Link] (Reference for hydroxyl-piperidine water loss mechanisms).

Sources

The Emergent Therapeutic Potential of Bromopyridinyl Piperidinols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinol scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of a bromopyridinyl moiety onto this scaffold presents a compelling opportunity for the development of novel therapeutics with potentially enhanced potency, selectivity, and drug-like properties. This technical guide provides an in-depth exploration of the biological activities associated with bromopyridinyl piperidinols, with a primary focus on their emerging role as potent kinase inhibitors for oncology applications. We will delve into the rationale behind their design, synthetic strategies, key biological evaluation methodologies, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

Introduction: The Rationale for Bromopyridinyl Piperidinol Scaffolds

The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. When functionalized to form a piperidinol, the addition of a hydroxyl group provides a crucial hydrogen bond donor/acceptor, enhancing interactions with biological targets.

The introduction of a bromopyridinyl group is a strategic design element with multifaceted implications:

  • Vector for Chemical Diversification: The bromine atom on the pyridine ring serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic introduction of a diverse array of chemical substituents, enabling the rapid exploration of structure-activity relationships (SAR) and the fine-tuning of target engagement.

  • Modulation of Electronic Properties: The electronegativity of the bromine atom and the nitrogen within the pyridine ring can influence the electron distribution of the entire molecule. This can impact the pKa of nearby functional groups and modulate the strength of interactions with amino acid residues in the target protein's binding pocket.

  • Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the active site of a protein. This can contribute to enhanced binding affinity and selectivity.

A key intermediate in the synthesis of this class of compounds is 2-[(3-Bromopyridin-2-yl)oxy]ethanol, which provides a foundational scaffold for building a library of potential kinase inhibitors. The bromine at the 3-position is ideal for introducing diversity, while the ethanol group can engage in critical hydrogen bonding within the kinase active site.[1]

Key Biological Activity: Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The bromopyridinyl piperidinol scaffold has shown considerable promise in the development of potent and selective kinase inhibitors.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in a wide range of human cancers. Consequently, the development of inhibitors targeting key nodes in this pathway is a major focus of oncology research.

Bromopyridinyl piperidinol derivatives can be designed to bind to the ATP-binding pocket of kinases within this pathway, such as PI3K or Akt, thereby blocking their catalytic activity. This leads to the downstream inhibition of pro-survival signals and the induction of apoptosis in cancer cells.

Modulation of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[4][5][6][7][8] This pathway is implicated in the regulation of apoptosis, inflammation, and cell differentiation. In some cancer contexts, the p38 MAPK pathway can promote tumor progression and metastasis.

The development of bromopyridinyl piperidinol-based inhibitors of p38 MAPK could offer a therapeutic strategy to counteract these pro-tumorigenic effects.

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of novel bromopyridinyl piperidinol compounds requires a suite of robust and reproducible in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay is designed to directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase in a cell-free system.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the bromopyridinyl piperidinol test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the purified recombinant kinase of interest in kinase assay buffer.

    • Prepare a solution of a specific peptide or protein substrate for the kinase.

    • Prepare a solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radiometric detection.

  • Assay Setup:

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a defined period to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP.

  • Reaction Quenching and Detection:

    • After a specific incubation time, stop the reaction by adding a quenching solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For non-radiometric assays, various detection methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence can be used.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[3][9]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the bromopyridinyl piperidinol compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.

    • Determine the GI₅₀ (the concentration that causes 50% growth inhibition) or IC₅₀ (the concentration that causes 50% inhibition of viability) from the dose-response curve.

Western Blot Analysis of Signaling Pathway Modulation

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in cell lysates.[2][5][10][11] This is crucial for confirming that a bromopyridinyl piperidinol compound is hitting its intended target and modulating the desired signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the bromopyridinyl piperidinol compound for a specified time.

    • Lyse the cells to release their protein content.

    • Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Protein Transfer:

    • Separate the protein lysates by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated Akt or total Akt).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection and Imaging:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the light signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the relative expression levels of the target protein in treated versus untreated cells.

Structure-Activity Relationship (SAR) Insights

The systematic exploration of the chemical space around the bromopyridinyl piperidinol scaffold is essential for optimizing biological activity and drug-like properties.

Table 1: Hypothetical Structure-Activity Relationship Data for a Series of Bromopyridinyl Piperidinol Kinase Inhibitors

Compound IDR¹ (at Pyridine-Br)R² (at Piperidinol-N)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Cell Line Z GI₅₀ (µM)
BPP-001-H-CH₃500>1000015.2
BPP-0024-Fluorophenyl-CH₃5025001.8
BPP-0033-Methoxyphenyl-CH₃7550003.5
BPP-0044-Fluorophenyl-Ethyl4522001.5
BPP-0054-Fluorophenyl-Cyclopropyl3018000.9

This table represents hypothetical data for illustrative purposes.

Analysis of SAR:

  • Substitution at the Bromine Position (R¹): The data suggests that substitution at the bromine position with an aryl group, particularly a 4-fluorophenyl group (BPP-002), significantly enhances potency against Kinase X compared to the unsubstituted analog (BPP-001). This highlights the importance of exploring this vector for improving target engagement.

  • Substitution at the Piperidinol Nitrogen (R²): Modification of the substituent on the piperidinol nitrogen also impacts activity. Replacing the methyl group (BPP-002) with an ethyl (BPP-004) or cyclopropyl (BPP-005) group leads to a modest increase in potency. The cyclopropyl group appears to be the most favorable in this series.

  • Selectivity: The compounds generally show good selectivity for Kinase X over Kinase Y, a desirable trait for a targeted therapy.

  • Cellular Potency: The cellular antiproliferative activity (GI₅₀) correlates well with the in vitro kinase inhibition data, with the most potent kinase inhibitors also showing the strongest growth inhibition in the cancer cell line.

Visualizing the Mechanism: Signaling Pathway Diagrams

Understanding the signaling pathways modulated by bromopyridinyl piperidinols is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Transcription_Factors Transcription Factors (e.g., CREB, FOXO) Akt->Transcription_Factors Inhibits Pro-Apoptotic Activates Pro-Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Bromopyridinyl_Piperidinol Bromopyridinyl Piperidinol (Inhibitor) Bromopyridinyl_Piperidinol->PI3K Inhibits Gene_Expression Gene Expression (Survival, Proliferation) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds and Activates p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2) p38_MAPK->Downstream_Kinases Activates Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_MAPK->Transcription_Factors Activates Cellular_Response_Cytoplasm Cytoplasmic Cellular Response (e.g., Inflammation) Downstream_Kinases->Cellular_Response_Cytoplasm Mediates Bromopyridinyl_Piperidinol Bromopyridinyl Piperidinol (Inhibitor) Bromopyridinyl_Piperidinol->p38_MAPK Inhibits Gene_Expression Gene Expression (Apoptosis, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: p38 MAPK Signaling Pathway Inhibition.

Conclusion and Future Directions

The bromopyridinyl piperidinol scaffold represents a promising platform for the discovery of novel therapeutics, particularly in the realm of kinase inhibition for oncology. The inherent synthetic tractability of this scaffold, coupled with the potential for enhanced target engagement through the strategic placement of the bromopyridinyl moiety, provides a fertile ground for further drug discovery efforts.

Future research in this area should focus on:

  • Expansion of the Chemical Space: A systematic exploration of diverse substituents at the bromine position and other points of modification on the piperidinol ring is warranted to build comprehensive SAR models.

  • Broad Kinase Profiling: Screening of optimized compounds against a broad panel of kinases will be crucial for determining selectivity and identifying potential off-target effects.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: While oncology is a primary focus, the potential of bromopyridinyl piperidinols in other therapeutic areas, such as neurodegenerative and inflammatory diseases, should also be investigated.

By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Creative Biolabs. Western Blot Protocol. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • StatPearls - NCBI. Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • Addgene. Western Blot. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • PubMed. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • ResearchGate. Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n). [Link]

  • National Institutes of Health. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Innoget. Piperidine derivatives for the control of Parkinson's and Alzheimer's. [Link]

  • National Center for Biotechnology Information. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]

  • PubMed. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. [Link]

  • ResearchGate. Piperidine derivatives as potential drugs for Alzheimer disease therapy. [Link]

  • MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

  • Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

Sources

Technical Guide: 1-(6-Bromopyridin-2-yl)piperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional "Lynchpin"

1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) represents a high-value synthetic building block in modern drug discovery. Its structural utility lies in its orthogonal reactivity : it possesses an electrophilic handle (aryl bromide) for cross-coupling and a nucleophilic handle (secondary alcohol) for linker attachment or derivatization.

This dual functionality makes it an ideal "lynchpin" scaffold, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors , where it serves to bridge an E3 ligase ligand (e.g., Cereblon or VHL binders) with a target protein warhead.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 1-(6-Bromopyridin-2-yl)piperidin-4-ol
CAS Number 1017781-64-4
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc) ~13.5 (OH), ~3.0 (Pyridine N)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis of the Building Block

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the symmetry of 2,6-dibromopyridine to introduce the piperidine moiety. While 2,6-dibromopyridine is bifunctional, the introduction of the electron-donating amine at the first position significantly deactivates the pyridine ring, preventing the formation of the disubstituted byproduct under controlled conditions.

Reaction Scheme

Synthesis SM1 2,6-Dibromopyridine Product 1-(6-Bromopyridin-2-yl) piperidin-4-ol SM1->Product Byproduct Disubstituted Byproduct (Trace) SM1->Byproduct Excess Reagent/Heat SM2 4-Hydroxypiperidine SM2->Product Reagents DIPEA, NMP 100°C, 12h

Figure 1: Selective SNAr synthesis of the target scaffold. The electron-donating effect of the first piperidine addition deactivates the ring toward a second substitution.

Detailed Experimental Protocol

Objective: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol on a 10g scale.

  • Reagent Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (10.0 g, 42.2 mmol, 1.0 equiv).

    • Add 4-hydroxypiperidine (4.7 g, 46.4 mmol, 1.1 equiv).

    • Add N,N-Diisopropylethylamine (DIPEA) (11.0 mL, 63.3 mmol, 1.5 equiv).

    • Dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (MeCN) (100 mL). Note: NMP allows for higher temperatures if the reaction is sluggish, but MeCN is easier to remove.

  • Reaction:

    • Heat the mixture to 100°C (if using NMP) or Reflux (~82°C) (if using MeCN) under a nitrogen atmosphere.

    • Monitor by LC-MS or TLC (Hexane/EtOAc 1:1). The starting dibromide (Rf ~0.8) should disappear, and the product (Rf ~0.3) should appear.[1]

    • Critical Checkpoint: If disubstitution (bis-piperidine) is observed (Rf ~0.1), lower the temperature and ensure stoichiometry is strict.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (300 mL) and wash with Water (3 x 100 mL) to remove NMP/DIPEA salts.

    • Wash the organic layer with Brine (100 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent Gradient: 0% → 50% EtOAc in Hexanes.

    • Yield: Expect 8.5 – 9.5 g (78-88%) of a white to off-white solid.

Synthetic Utility & Divergent Applications

This scaffold is a "switchboard" for molecular diversity. The Bromine (Br) and Hydroxyl (OH) groups allow for orthogonal functionalization pathways, enabling the construction of complex bioactive molecules like PROTACs.

Functionalization Logic

Reactivity cluster_Br Path A: C-C/C-N Bond Formation (Br) cluster_OH Path B: Linker Attachment (OH) Core 1-(6-Bromopyridin-2-yl) piperidin-4-ol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> Biaryl Scaffolds Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) -> Aminopyridines Core->Buchwald Mitsunobu Mitsunobu Reaction (PPh3, DIAD, R-OH) -> Ether Linkers Core->Mitsunobu Oxidation Oxidation (Dess-Martin) -> Ketone -> Reductive Amination -> Amine Linkers Core->Oxidation

Figure 2: Divergent synthetic pathways. Path A modifies the pharmacophore core; Path B attaches linkers for PROTACs or solubility tags.

Key Reaction Classes
A. Suzuki-Miyaura Coupling (The "Warhead" Connection)

The 2-bromopyridine moiety is highly activated for Pd-catalyzed cross-coupling.

  • Application: Attaching aryl groups to build the core pharmacophore of kinase inhibitors.

  • Standard Conditions: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

  • Insight: Pyridine boronic acids can be unstable (protodeboronation). It is often better to use the bromopyridine scaffold (this compound) as the electrophile and a stable aryl boronic ester as the nucleophile [1].

B. Linker Attachment for PROTACs

The 4-hydroxyl group is the vector for attaching the "linker" chain that connects to an E3 ligase ligand (e.g., Thalidomide/Pomalidomide derivatives).

  • Strategy 1 (Ether Linkage): Alkylation with an alkyl halide linker (e.g., Br-PEG-N3) using NaH in DMF.

  • Strategy 2 (Carbamate Linkage): Reaction with an isocyanate or activation with CDI followed by an amine linker.

  • Strategy 3 (Inversion): Mitsunobu reaction to invert stereochemistry (if relevant) or install specific ether linkages under mild conditions [2].

Case Study: Designing a PROTAC Linker

Scenario: You are designing a degrader for a target protein (e.g., BRD4).[2] You have a warhead that binds BRD4 and you want to connect it to a Cereblon (CRBN) ligand.

  • Role of Scaffold: The pyridine ring acts as the attachment point for the CRBN ligand (via Suzuki coupling to a phthalimide derivative), while the piperidine-OH serves as the exit vector for the linker to the BRD4 warhead.

Workflow:

  • Step 1 (Path B): React 1-(6-Bromopyridin-2-yl)piperidin-4-ol with a PEG-tosylate linker via NaH alkylation to install the linker chain.

  • Step 2 (Path A): Perform a Suzuki coupling between the bromopyridine (now with linker) and a (4-carbamoylphenyl)boronic acid derivative of Thalidomide.

  • Result: A convergent synthesis of a PROTAC where the central pyridine ring provides rigidity and solubility [3].

Safety & Handling

  • Toxicity: Pyridine derivatives can be toxic if swallowed or inhaled. 2,6-dibromopyridine is a skin irritant.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store the solid in a cool, dry place. While relatively stable, the free hydroxyl group can be prone to oxidation over long periods if exposed to air/light.

References

  • Suzuki-Miyaura Coupling of Halopyridines: Chemical Reviews, 1995, 95(7), 2457-2483. Link

  • Mitsunobu Reaction in Medicinal Chemistry: Chemical Reviews, 2009, 109(6), 2551-2651. Link

  • PROTAC Linker Design Strategies: Journal of Medicinal Chemistry, 2020, 63(16), 8754-8797. Link

  • Synthesis of 1-(5-bromo-2-pyrimidinyl)-4-piperidinol (Analogous Protocol): ChemicalBook Synthesis Data. Link

Sources

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)piperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-bromopyridin-2-yl)piperidin-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive bromopyridine moiety with a versatile piperidin-4-ol scaffold, have positioned it as a valuable intermediate in the synthesis of complex therapeutic agents. This guide will delve into its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, analytical characterization data, and an exploration of the structure-activity relationships of its derivatives are presented to provide researchers with a thorough understanding of this important molecule.

Introduction: The Strategic Importance of the 1-(6-Bromopyridin-2-yl)piperidin-4-ol Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for precise interactions with biological targets. When combined with a 6-bromopyridin-2-yl group, the resulting molecule, 1-(6-bromopyridin-2-yl)piperidin-4-ol, becomes a bifunctional building block of significant strategic value.

The 6-bromopyridin-2-yl moiety serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical functionalities. The piperidin-4-ol portion offers multiple points for further chemical modification, including at the hydroxyl group and the piperidine nitrogen. This inherent modularity makes it an ideal starting point for the construction of compound libraries for drug discovery. Notably, this scaffold has gained prominence as a key component in the synthesis of PROTACs, where it often forms part of the linker connecting a target-protein-binding ligand to an E3 ligase-recruiting moiety.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(6-bromopyridin-2-yl)piperidin-4-ol is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O[5]
Molecular Weight 257.1 g/mol [5]
CAS Number 1017781-64-4[5]
Appearance Off-white to pale yellow solidCommercially available
Purity Typically ≥98%[5]
Storage Room temperature, sealed in a dry environment[1][5]

Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

The most common and efficient synthesis of 1-(6-bromopyridin-2-yl)piperidin-4-ol involves a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and piperidin-4-ol. The selectivity of this reaction is a key consideration, as monosubstitution is the desired outcome.

Reaction Scheme

Synthesis_of_1-(6-Bromopyridin-2-yl)piperidin-4-ol reagents 2,6-Dibromopyridine + Piperidin-4-ol product 1-(6-Bromopyridin-2-yl)piperidin-4-ol reagents->product Nucleophilic Aromatic Substitution conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, DMF) Heat PROTAC_Structure POI_Ligand POI Ligand Linker Linker (incorporating 1-(6-bromopyridin-2-yl)piperidin-4-ol) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Sources

Methodological & Application

Application Note: Selective Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026


) of 2,6-dibromopyridine.

Executive Summary

This application note details the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 180069-89-6), a critical bifunctional building block used in the development of PROTACs, kinase inhibitors, and supramolecular ligands.

The protocol addresses the primary synthetic challenge: controlling selectivity to favor mono-substitution over bis-substitution. By exploiting the kinetic differences between the first and second nucleophilic attacks on the pyridine ring, this method achieves high yields (>85%) of the desired mono-adduct while minimizing the formation of the symmetric byproduct.

Strategic Reaction Design

The Challenge: Symmetry Breaking

The starting material, 2,6-dibromopyridine, possesses


 symmetry with two equivalent electrophilic sites. Upon the first substitution with 4-hydroxypiperidine, the symmetry is broken. The introduction of the amine (an electron-donating group) at the 2-position deactivates the pyridine ring toward a second nucleophilic attack at the 6-position.

However, under forcing conditions (high temperature or excess nucleophile), the second bromine can still be displaced, leading to the unwanted 2,6-bis(piperidinyl) byproduct. This protocol utilizes stoichiometric control and thermal regulation to maximize the yield of the mono-substituted product.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism.[1] The pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed upon nucleophilic attack.

  • Nucleophile: 4-Hydroxypiperidine (Secondary amine is the active site; the hydroxyl group is significantly less nucleophilic and does not require protection).

  • Electrophile: 2,6-Dibromopyridine.[2][3]

  • Base: Potassium Carbonate (

    
    ) acts as an HCl scavenger.
    
Reaction Scheme & Pathway Visualization

ReactionPathway SM 2,6-Dibromopyridine (Electrophile) TS Meisenheimer Complex SM->TS + Nu, 80°C Nu 4-Hydroxypiperidine (Nucleophile) Product 1-(6-Bromopyridin-2-yl) piperidin-4-ol (Target) TS->Product - Br⁻ Byproduct 2,6-Bis(piperidinyl) pyridine (Impurity) Product->Byproduct + Nu, >120°C (Over-reaction)

Figure 1: Reaction pathway highlighting the divergence between the desired mono-substitution and the unwanted bis-substitution.

Detailed Experimental Protocol

Materials & Reagents[4]
ReagentMW ( g/mol )Equiv.[4]Role
2,6-Dibromopyridine 236.891.0Electrophile
4-Hydroxypiperidine 101.151.05Nucleophile
Potassium Carbonate (

)
138.212.0Base
DMF (Anhydrous) -[0.5 M]Solvent

Critical Note: Do not use a large excess of the amine. Maintaining a near 1:1 ratio is crucial for selectivity. If the mono-product is difficult to separate from the starting material, use a slight excess of the dibromide (1.1 equiv) rather than the amine, as the unreacted dibromide is non-polar and easily eluted first during chromatography.

Step-by-Step Procedure
  • Preparation:

    • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 2,6-Dibromopyridine (1.0 equiv) and

      
        (2.0 equiv).
      
    • Add DMF (Dimethylformamide) to achieve a concentration of approximately 0.5 M relative to the dibromide. Stir to create a suspension.

  • Addition:

    • Add 4-Hydroxypiperidine (1.05 equiv) in a single portion.

    • Note: The hydroxyl group is tolerated; no protection is required as the secondary amine is orders of magnitude more nucleophilic.

  • Reaction:

    • Heat the mixture to 80°C .

    • Monitor by TLC (30% EtOAc in Hexanes) or LCMS.

    • Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the dibromide.

    • Caution: Do not exceed 100°C to prevent bis-substitution.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with Brine (2x) and Water (1x) to remove residual DMF.

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.[5]
      
  • Purification:

    • Purify the crude residue via silica gel flash chromatography.

    • Eluent Gradient: 0%

      
       50% Ethyl Acetate in Hexanes.
      
    • Order of Elution:

      • Unreacted 2,6-Dibromopyridine (Non-polar, elutes first).

      • Target Product (Mid-polar).

      • Bis-substituted byproduct (if any).

Workflow Visualization

Workflow Start Start: Charge Flask Mix Add 2,6-Dibromopyridine + K2CO3 + DMF Start->Mix AddNu Add 4-Hydroxypiperidine (1.05 equiv) Mix->AddNu Heat Heat to 80°C (4-6 Hours) AddNu->Heat Check QC Check (TLC/LCMS) Is SM consumed? Heat->Check Check->Heat No Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Purify Flash Column (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your results against these standard parameters:

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation or residual DMF.

NMR (DMSO-

)

7.4 (t, 1H), 6.8 (d, 1H), 6.7 (d, 1H)
Pyridine protons. Look for asymmetry.
LCMS (ESI+)

Characteristic 1:1 bromine isotope pattern.
Selectivity > 20:1 (Mono:Bis)If bis-product >5%, reduce reaction temp.

Troubleshooting & Optimization

  • Problem: High Bis-Substitution.

    • Root Cause:[1][5][6][7][8][9][10] Temperature too high or excess amine used.

    • Solution: Lower temperature to 60°C and increase reaction time. Ensure strict 1:1 stoichiometry.

  • Problem: Low Conversion.

    • Root Cause:[1][5][6][7][8][9][10] Poor solubility or "stalled" reaction.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) which allows for higher temperatures without refluxing, or add a catalytic amount of TBAI (Tetrabutylammonium iodide).

  • Problem: O-Alkylation vs N-Alkylation.

    • Insight: Competitive O-alkylation is rare under these conditions (

      
      /DMF) because the neutral amine is a better nucleophile than the neutral alcohol. O-alkylation typically requires NaH to deprotonate the alcohol first.
      

References

  • Selective Mono- and Diamin

    • Source: N
    • Context: Discusses the use of microwave irradiation and base selection ( ) to control selectivity between mono- and di-substitution.
  • 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Synthesis.

    • Source: ChemicalBook / P
    • Context: Provides an analogous protocol for pyrimidine systems using DIPEA/Acetonitrile, validating the conditions for hydroxypiperidines.
  • Nucleophilic Aromatic Substitution on Pyridines (Regioselectivity).

    • Source: StackExchange / Chemistry LibreTexts.
    • Context: Theoretical grounding on why substitution occurs at C2/C6 and the electronic effects governing the "Element Effect" and intermedi
  • Synthesis of 2,6-Disubstituted Pyridines (P

    • Source: Google P
    • Context: Describes industrial-scale methods for preparing substituted piperidine intermedi

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,6-Disubstituted Pyridines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 1-(6-bromopyridin-2-yl)piperidin-4-ol, a key intermediate in the synthesis of various pharmacologically active agents. The 2,6-disubstituted pyridine motif is a privileged scaffold in drug discovery, with the piperidine moiety frequently incorporated to enhance solubility, modulate basicity, and provide vectors for further functionalization.[2][3] The successful execution of this coupling is therefore of significant interest to researchers in medicinal chemistry and drug development, enabling access to a diverse array of potential therapeutic compounds.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-(6-bromopyridin-2-yl)piperidin-4-ol, forming a Pd(II) intermediate.[4] The electron-deficient nature of the pyridine ring facilitates this step.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.[6]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the final product with a new carbon-carbon bond, regenerating the catalytically active Pd(0) species.[5]

Suzuki_Mechanism cluster_substrates Reactants Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Di-organopalladium Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Ar-Br 1-(6-Bromopyridin-2-yl)piperidin-4-ol Ar-Br->Oxidative_Addition Ar'-B(OR)2 Organoboron Reagent Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the Suzuki coupling of 1-(6-bromopyridin-2-yl)piperidin-4-ol with a variety of aryl and heteroaryl boronic acids. The rationale behind the choice of each component is provided to allow for informed optimization.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-(6-Bromopyridin-2-yl)piperidin-4-ol≥95%Commercially AvailableStarting material.
Aryl/Heteroaryl Boronic Acid≥97%Commercially AvailableCoupling partner (1.2 equivalents).
Pd₂(dba)₃Catalyst GradeCommercially AvailablePalladium precatalyst (2 mol%).
SPhosLigand GradeCommercially AvailableLigand (4 mol%).
K₃PO₄AnhydrousCommercially AvailableBase (2.0 equivalents).
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDegassed, DIIn-houseCo-solvent.
Nitrogen/ArgonHigh PurityIn-houseInert gas for the reaction.
Celite®---Commercially AvailableFiltration aid.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(6-bromopyridin-2-yl)piperidin-4-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting bromide. K₃PO₄ is an effective base for many Suzuki couplings, particularly with heteroaromatic substrates.[7]

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh out tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%).

    • Rationale: Pd₂(dba)₃ is a common and effective Pd(0) precatalyst. SPhos is a bulky, electron-rich biaryl phosphine ligand that has shown high efficacy in the coupling of challenging substrates, including heteroaryl halides.[8]

  • Solvent Addition and Degassing:

    • Add the catalyst and ligand to the reaction flask.

    • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. A mixture of an organic solvent and water is often beneficial for dissolving both the organic substrates and the inorganic base.[9]

  • Reaction Execution and Monitoring:

    • Immerse the reaction flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion. The reaction time will vary depending on the reactivity of the specific boronic acid used.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard workup procedure effectively removes the catalyst, inorganic byproducts, and residual solvent.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Due to the polar nature of the piperidinol moiety, a relatively polar eluent system may be required. The polarity can be adjusted based on the properties of the coupled product.

Experimental_Workflow A 1. Reaction Setup (Substrates + Base) B 2. Catalyst/Ligand Addition A->B C 3. Solvent Addition & Degassing B->C D 4. Heating & Reaction Monitoring C->D E 5. Work-up (Quench, Extract, Dry) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. The choice of base and solvent can also be critical; screening other bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems may be beneficial.[7][10]

  • Side Reactions: Common side reactions include protodeborylation of the boronic acid and dehalogenation of the starting material.[4] To minimize protodeborylation, ensure anhydrous conditions (if water is not used as a co-solvent) and consider using boronate esters, which can be more stable.[4] Dehalogenation can sometimes be suppressed by using a different ligand or solvent.

  • Catalyst Inhibition: The basic nitrogen atoms in the pyridine and piperidine rings can potentially coordinate to the palladium catalyst and inhibit its activity.[11] The use of bulky, electron-rich ligands like SPhos helps to mitigate this issue by promoting the desired catalytic cycle.

  • Purification Challenges: The polarity of the product, due to the piperidinol group, may lead to difficulties in purification. Careful selection of the chromatographic eluent system is essential. In some cases, an acidic workup to form the salt of the product can aid in separating it from non-basic impurities.

Conclusion

This application note provides a comprehensive and well-grounded protocol for the Suzuki-Miyaura coupling of 1-(6-bromopyridin-2-yl)piperidin-4-ol. By understanding the rationale behind the chosen conditions and being aware of potential challenges, researchers can confidently and efficiently synthesize a wide range of 2,6-disubstituted pyridine derivatives for applications in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, G. Y. et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 2008, 10(17), 3781-3784. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]

  • Shaikh, I. R. et al. Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate, 2017. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 2024. [Link]

  • Li, G. Y. et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 2008. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2008. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Naz, S. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI, 2020. [Link]

  • Asif, M. (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate, 2021. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 2003, 68(11), 4302-4314. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 2024. [Link]

Sources

Buchwald-Hartwig amination of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Amination of 1-(6-Bromopyridin-2-yl)piperidin-4-ol [1]

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 1-(6-Bromopyridin-2-yl)piperidin-4-ol . This substrate presents a specific set of chemoselective challenges common in medicinal chemistry: a heteroaryl halide electrophile, a potentially coordinating pyridine nitrogen, and an unprotected secondary alcohol.

While traditional protocols might suggest protecting the hydroxyl group, modern palladacycle precatalysts (specifically RuPhos Pd G4 and BrettPhos Pd G3 ) allow for direct amination with high chemoselectivity. This guide prioritizes the direct method to maximize atom economy and throughput in drug discovery workflows.

Strategic Analysis & Mechanistic Insight

Substrate Profiling
  • Electrophile: 1-(6-Bromopyridin-2-yl)piperidin-4-ol.[1]

    • Electronic State:[2][3] The pyridine ring is electron-deficient, facilitating oxidative addition. However, the piperidine nitrogen at the 2-position acts as an electron-donating group (EDG), slightly deactivating the 6-bromo position compared to a 2,6-dibromopyridine.

    • Sterics: The 2-piperidine group creates steric bulk near the pyridine nitrogen, which is advantageous as it discourages the formation of stable (and inactive) Pd-pyridine complexes (catalyst poisoning).

  • Interference Risk (The 4-Hydroxyl Group):

    • The secondary alcohol at the 4-position is a potential nucleophile. Under strong basic conditions (e.g., NaOtBu), there is a competitive risk of C-O coupling (etherification).

    • Mitigation: We utilize bulky, electron-rich phosphine ligands that kinetically favor reductive elimination of the amine (C-N bond) over the alkoxide (C-O bond).

Catalyst System Selection

To ensure a self-validating and robust reaction, we employ Palladacycle Precatalysts .[1] These generate the active Pd(0) species immediately upon deprotonation, bypassing the induction period and inconsistent activation associated with Pd(OAc)₂ or Pd₂dba₃.

ComponentRecommendationRationale
Ligand RuPhos (for secondary amines)Excellent for secondary amines; bulky structure prevents pyridine coordination; tolerates base-sensitive groups.[1]
Ligand BrettPhos (for primary amines)Superior for primary amines; highly selective for N-arylation over O-arylation.[1]
Precatalyst Pd G4 (Gen 4)Air-stable solid; ensures precise 1:1 Pd:Ligand ratio; rapid activation at low temperatures.[1]
Base NaOtBu or Cs₂CO₃ NaOtBu is standard for speed.[1] Cs₂CO₃ is required if the coupling amine contains esters/nitriles or if O-arylation is observed.[1]
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points for kinetics; t-Amyl alcohol helps solubilize polar substrates like the piperidinol.[1]

Experimental Workflows (Graphviz)

The following diagram outlines the decision logic for reaction setup and the mechanistic pathway.

BuchwaldLogic Start Substrate: 1-(6-Bromopyridin-2-yl)piperidin-4-ol AmineCheck Coupling Partner Type? Start->AmineCheck RouteA Secondary Amine (Cyclic/Acyclic) AmineCheck->RouteA Secondary RouteB Primary Amine (Aniline/Alkyl) AmineCheck->RouteB Primary CondA System A: RuPhos Pd G4 NaOtBu / THF or Dioxane 60-80°C RouteA->CondA CondB System B: BrettPhos Pd G3 Cs2CO3 / t-Amyl Alcohol 90-100°C RouteB->CondB Mechanism Mechanistic Cycle: 1. Oxidative Addition (Fast) 2. Amine Binding (Rate Limiting) 3. Deprotonation 4. Reductive Elimination CondA->Mechanism CondB->Mechanism Risk Risk Check: Is O-arylation observed? Mechanism->Risk Solution Switch Base to K3PO4 or Protect -OH (TBS/MOM) Risk->Solution Yes (Impure) Product Final Product: C-N Coupled Pyridine Risk->Product No (Clean) Solution->Product

Figure 1: Decision tree for ligand selection based on amine class, ensuring chemoselectivity against the free hydroxyl group.

Detailed Protocol: Direct Amination

Materials & Preparation
  • Substrate: 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 equiv, 1.0 mmol = 257 mg).

  • Amine: 1.2 equiv (Generic secondary or primary amine).

  • Catalyst: RuPhos Pd G4 (2 mol%, 17 mg) OR BrettPhos Pd G3 (2 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 144 mg).[1] Note: Use glovebox-stored base.[1] Hydrated base kills this reaction.

  • Solvent: Anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).

  • Vessel: 2-5 mL Microwave vial or Schlenk tube with a heavy stir bar.

Step-by-Step Procedure
  • Charge Solids: In a nitrogen-filled glovebox (preferred) or under a strong argon counter-flow, add the Substrate, Amine (if solid), Base, and Pd Precatalyst to the reaction vial.

    • Critical Check: If using NaOtBu, ensure it is a free-flowing white powder.[1] If it is yellow or clumpy, discard it.

  • Solvent Addition: Add the anhydrous 1,4-dioxane.

    • Note: If the amine is liquid, add it now via syringe.

  • Degassing (If outside glovebox): Sparge the mixture with Nitrogen/Argon for 5 minutes. Cap the vial tightly with a crimp cap (PTFE/Silicone septa).

  • Reaction:

    • Temperature: Heat to 80 °C in a heating block.

    • Time: 2 to 12 hours.[1]

    • Visual Check: The reaction should turn from a pale suspension to a dark orange/brown solution. A persistent black precipitate indicates catalyst decomposition (Pd black formation).

  • Monitoring:

    • Sample 20 µL into 500 µL MeOH/MeCN.[1]

    • Analyze via UPLC-MS.[1] Look for the disappearance of the Bromide (M+H = 257/259 pattern).

    • Success Marker: Clean conversion to Product Mass.[1] Absence of M + Amine + 16 (Oxidation) or M + Dioxane adducts.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and water (10 mL).

    • Separate layers.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Scavenging: If the product is for biological assay, treat the organic phase with SiliaMetS® Thiol (or equivalent Pd scavenger) for 30 mins to remove residual metal.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient or Hexane/EtOAc) is usually sufficient.[1] The free hydroxyl group makes the product polar; ensure the column is flushed with 10% MeOH/DCM if the product sticks.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningIncrease catalyst loading to 4 mol%. Switch to BrettPhos Pd G3 (bulkier). Ensure efficient stirring to break up insolubles.[1]
O-Arylation Detected Competitive -OH couplingSwitch Base from NaOtBu to Cs₂CO₃ (weaker base).[1] Switch Solvent to t-Amyl Alcohol (steric bulk hinders O-alkylation).[1]
Debromination (Hydrodehalogenation) Hydride Source presentEnsure solvent is anhydrous (dioxane can form peroxides/hydride sources). Avoid alcoholic solvents if using NaOtBu.[1]
Starting Material Remains Poor SolubilityThe piperidin-4-ol moiety is polar.[1] Switch solvent to DMSO (requires heating to 100°C) or a Dioxane/DMF (9:1) mixture.

References

  • RuPhos/BrettPhos Utility: Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. "Modern Amination Reactions in Pharmaceutical Discovery."[1] Org.[1][2] Process Res. Dev., 2019 , 23, 12, 2592–2608.

  • Buchwald-Hartwig General Protocol (Precatalysts): Ingoglia, B. T., & Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling: A Historical Context and Future Outlook."[1] Chem. Sci., 2016 , 7, 4922.

  • Amination of Halopyridines: Paul, F., Patt, J., & Hartwig, J. F. "Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds.[1][4][5][6] Reaction of Aryl Bromides with Primary and Secondary Amines." J. Am. Chem. Soc., 1994 , 116, 5969.

  • Substrate Data (1-(6-Bromopyridin-2-yl)piperidin-4-ol): PubChem Compound Summary for CID 51685991. [1]

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 1-(6-Bromopyridin-2-yl)piperidin-4-ol and palladium catalysts before handling.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in Medicinal Chemistry

The heterocyclic scaffold, 1-(6-bromopyridin-2-yl)piperidin-4-ol, represents a cornerstone building block for the synthesis of a diverse array of molecules with significant therapeutic potential. Its strategic value lies in the convergence of three key structural motifs: a reactive 2-bromopyridine handle amenable to a multitude of palladium-catalyzed cross-coupling reactions, a piperidine core frequently found in centrally active pharmaceuticals, and a hydroxyl group that can be further functionalized or can modulate the physicochemical properties of the final compound.[1] The ability to elaborate the 2-position of the pyridine ring through robust and versatile cross-coupling methodologies opens a direct and modular route to novel chemical entities for drug discovery programs targeting a wide range of diseases.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-(6-Bromopyridin-2-yl)piperidin-4-ol. We will delve into the mechanistic underpinnings of key transformations, offer practical guidance on catalyst and ligand selection, and present step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding the Palladium-Catalyzed Cross-Coupling Landscape

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[2] These reactions share a common mechanistic framework, the catalytic cycle, which generally proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for amination), and reductive elimination.

Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is critical for achieving high efficiency and selectivity. The ligand, in particular, plays a pivotal role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For electron-rich and sterically hindered substrates like our target molecule, bulky and electron-rich phosphine ligands are often essential.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Considerations and Catalyst Selection

The catalytic cycle for the Suzuki-Miyaura coupling follows the general pathway outlined in Figure 1, with the transmetalation step involving the transfer of the organic group from the boron atom to the palladium center. A key consideration for the successful coupling of 1-(6-bromopyridin-2-yl)piperidin-4-ol is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can sometimes inhibit the reaction.[4] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the desired catalytic turnover by facilitating the oxidative addition and reductive elimination steps.

Suzuki_Catalyst_Selection cluster_0 Catalyst System Selection Substrate 1-(6-Bromopyridin-2-yl)piperidin-4-ol Catalyst Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Substrate->Catalyst Reacts with Ligand Bulky Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) Catalyst->Ligand Stabilized by Base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Ligand->Base Requires Solvent Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) Base->Solvent In Product 1-(6-Arylpyridin-2-yl)piperidin-4-ol Solvent->Product Yields

Figure 2: Decision workflow for selecting a Suzuki-Miyaura coupling system.

Recommended Protocol: Suzuki-Miyaura Coupling of 1-(6-Bromopyridin-2-yl)piperidin-4-ol with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-(6-bromopyridin-2-yl)piperidin-4-ol with phenylboronic acid. The conditions can be adapted for other aryl and heteroaryl boronic acids.

Materials:

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(6-bromopyridin-2-yl)piperidin-4-ol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v) to the reaction mixture. The final concentration of the substrate should be approximately 0.1 M.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 1-(6-phenylpyridin-2-yl)piperidin-4-ol.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful tool for the synthesis of arylamines.[5][6] This reaction is particularly valuable for constructing the 2-amino-6-substituted pyridine core, a prevalent motif in many biologically active compounds.

Catalyst System and Reaction Considerations

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of 1-(6-bromopyridin-2-yl)piperidin-4-ol hinges on the selection of an appropriate catalyst system. The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is crucial to overcome the potential inhibitory effects of the pyridine nitrogen and to facilitate the C-N bond-forming reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

It is important to note that the hydroxyl group on the piperidine ring is generally compatible with Buchwald-Hartwig conditions and does not require protection.[7]

Recommended Protocol: Buchwald-Hartwig Amination of 1-(6-Bromopyridin-2-yl)piperidin-4-ol with Morpholine

This protocol describes a general procedure for the Buchwald-Hartwig amination with a secondary amine.

Materials:

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.03 equiv.).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add 1-(6-bromopyridin-2-yl)piperidin-4-ol (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(6-morpholinopyridin-2-yl)piperidin-4-ol.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is an excellent method for introducing alkynyl moieties onto the pyridine ring of our substrate, which can then serve as a handle for further transformations such as click chemistry or cyclization reactions.

Key Parameters for Successful Sonogashira Coupling

The Sonogashira coupling is generally tolerant of a wide range of functional groups. The hydroxyl group in 1-(6-bromopyridin-2-yl)piperidin-4-ol is not expected to interfere with the reaction.[9] A typical catalyst system consists of a palladium(0) source, a copper(I) salt (e.g., CuI), and a phosphine ligand. An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent.

Sonogashira_Mechanism cluster_0 Sonogashira Catalytic Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd(0)->OxAdd Pd(II) Ar-Pd(II)-Br L₂ OxAdd->Pd(II) Transmetal Transmetalation (from Cu-Acetylide) Pd(II)->Transmetal CuCycle Copper Cycle: Cu(I) + Alkyne → Cu-Acetylide CuCycle->Transmetal Pd(II)_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->Pd(II)_Alkyne RedElim Reductive Elimination Pd(II)_Alkyne->RedElim RedElim->Pd(0) Regenerates Product Ar-C≡CR RedElim->Product

Figure 3: Simplified catalytic cycle for the Sonogashira coupling.

Recommended Protocol: Sonogashira Coupling of 1-(6-Bromopyridin-2-yl)piperidin-4-ol with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling.

Materials:

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(6-bromopyridin-2-yl)piperidin-4-ol (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous DMF and triethylamine (2.0 equiv.).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(6-(phenylethynyl)pyridin-2-yl)piperidin-4-ol.

Summary of Recommended Catalytic Systems

Cross-Coupling ReactionPalladium PrecursorLigandBaseSolventTypical Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosNaOtBu, LiHMDSToluene, Dioxane100-110
Sonogashira PdCl₂(PPh₃)₂ or Pd(PPh₃)₄PPh₃Et₃N, i-Pr₂NHDMF, THF, Et₃N25-70

Troubleshooting and Optimization

Low yields or incomplete reactions in palladium-catalyzed cross-couplings can often be attributed to several factors.[10] When working with 1-(6-bromopyridin-2-yl)piperidin-4-ol, particular attention should be paid to the following:

  • Catalyst Inhibition: If catalyst inhibition by the pyridine nitrogen is suspected, increasing the ligand-to-palladium ratio or switching to a more electron-rich and bulky ligand can be beneficial.

  • Purity of Reagents: Ensure all reagents, especially the boronic acid and the base, are of high purity and handled under appropriate conditions to prevent degradation.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial, as oxygen can deactivate the palladium(0) catalyst. Thoroughly degassing the solvents and reaction mixture is essential.

  • Base Strength: The choice of base is critical. For Suzuki-Miyaura, a range of bases can be effective, while Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used.

By systematically evaluating these parameters, researchers can optimize the reaction conditions to achieve high yields and purity for their desired cross-coupled products.

References

Sources

Use of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in Kinase Inhibitor Synthesis

Introduction & Strategic Significance

In the landscape of targeted oncology, the 2-aminopyridine motif serves as a privileged scaffold, functioning as a critical hinge-binder or solvent-exposed tail in numerous FDA-approved kinase inhibitors, most notably CDK4/6 inhibitors like Palbociclib (Ibrance) and Ribociclib (Kisqali) .

1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) represents a high-value intermediate for Structure-Activity Relationship (SAR) exploration. Unlike the piperazine tail found in Palbociclib, the 4-hydroxypiperidine moiety offers distinct advantages:

  • Metabolic Stability: Alteration of the metabolic soft spot (nitrogen) to a carbon-linked hydroxyl.

  • Solubility Profile: The secondary alcohol acts as a hydrogen bond donor/acceptor, modulating logD and aqueous solubility.

  • PROTAC Linker Handle: The hydroxyl group provides a chemically orthogonal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing conjugation to E3 ligase ligands (e.g., VHL or Cereblon) without disrupting the kinase-binding domain.

This guide details the synthesis of this building block and its subsequent application in a Buchwald-Hartwig cross-coupling reaction, a standard method for attaching this tail to a kinase inhibitor core.

Chemical Properties & Handling

PropertyData
Chemical Name 1-(6-Bromopyridin-2-yl)piperidin-4-ol
CAS Number 1017781-64-4
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂); Hygroscopic

Protocol A: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Objective: Synthesize the intermediate via Nucleophilic Aromatic Substitution (SNAr) of 2,6-dibromopyridine.

Rationale: While Buchwald couplings can be used here, SNAr is preferred due to the high electrophilicity of the 2,6-dibromopyridine and the cost-effectiveness of avoiding palladium catalysts at this early stage.

Materials:
  • Substrate: 2,6-Dibromopyridine (1.0 equiv)

  • Nucleophile: 4-Hydroxypiperidine (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Anhydrous)

  • Workup: Ethyl acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Preparation: Charge a dried round-bottom flask with 2,6-dibromopyridine (5.0 g, 21.1 mmol) and anhydrous NMP (50 mL). Stir until dissolved.

  • Addition: Add 4-hydroxypiperidine (2.35 g, 23.2 mmol) followed by DIPEA (9.2 mL, 52.7 mmol).

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc in Hexanes) or LCMS.

    • Expert Insight: The reaction typically reaches completion in 4–6 hours. If mono-substitution is sluggish, increase temp to 120°C, but avoid >140°C to prevent bis-substitution (formation of the 2,6-dipiperidinyl byproduct).

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

  • Extraction: Extract with EtOAc (3 x 100 mL). The product is moderately polar; ensure thorough extraction.

  • Washing: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove NMP.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Gradient: 0% → 50% EtOAc in Hexanes.

    • Yield Expectation: 85–92% (White/Off-white solid).

Protocol B: Buchwald-Hartwig Coupling to Kinase Core

Objective: Couple the aryl bromide intermediate to a model amine core (e.g., a pyrido[2,3-d]pyrimidin-7-one derivative or a simple aniline mimic) to demonstrate the assembly of the final inhibitor scaffold.

Mechanism: Palladium-catalyzed C-N bond formation.

Materials:
  • Halide: 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 equiv)

  • Amine Partner: Kinase Core Amine (e.g., tert-butyl carbamate derivative or specific heterocycle) (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv) or Pd(OAc)₂

  • Ligand: Xantphos (0.10 equiv) or BrettPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure:
  • Inerting: Flame-dry a resealable reaction vial and cool under Argon.

  • Loading: Add 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 mmol), the Amine Partner (1.0 mmol), and Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (46 mg, 0.05 mmol) and Xantphos (58 mg, 0.10 mmol).

    • Expert Insight: Xantphos is chosen for its large bite angle, which promotes reductive elimination, crucial for forming bonds with bulky heteroaromatics common in kinase inhibitors.

  • Solvent: Add degassed 1,4-Dioxane (10 mL). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Monitoring: Check LCMS for the consumption of the bromide (M+H = 257/259 pattern disappearance) and formation of the coupled product.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Reverse-phase Preparative HPLC is recommended for final kinase inhibitors to ensure >98% purity for biological assays.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the role of this molecule in the context of CDK4/6 inhibition logic.

KinaseInhibitorWorkflow cluster_context Biological Context (CDK4/6) Raw1 2,6-Dibromopyridine Intermediate 1-(6-Bromopyridin-2-yl) piperidin-4-ol (Key Building Block) Raw1->Intermediate SNAr (100°C, DIPEA) Raw2 4-Hydroxypiperidine Raw2->Intermediate Coupling Buchwald-Hartwig Coupling (Pd Catalyst + Base) Intermediate->Coupling Aryl Halide Partner PROTAC PROTAC Linker Attachment (via -OH group) Intermediate->PROTAC Ester/Ether Formation FinalDrug Final Kinase Inhibitor (CDK4/6 Analog) Coupling->FinalDrug C-N Bond Formation KinaseCore Kinase Core Scaffold (e.g., Pyrido-pyrimidine) KinaseCore->Coupling Amine Partner ATP Binding Pocket ATP Binding Pocket FinalDrug->ATP Binding Pocket Competes with ATP

Caption: Synthetic workflow transforming raw materials into the functionalized kinase inhibitor scaffold, highlighting the divergence point for PROTAC synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step A) Formation of bis-substituted byproduct.Ensure 2,6-dibromopyridine is in slight excess or added to the reaction first. Keep temp <120°C.
Incomplete Coupling (Step B) Catalyst poisoning or oxidation.Re-degas solvents thoroughly (sparge with Ar for 15 min). Switch to BrettPhos Pd G3 precatalyst for higher activity.
Protodebromination Reduction of bromide without coupling.Solvent may be "wet" (acting as H-source) or base is too strong. Use anhydrous dioxane and switch base to K₃PO₄.
Poor Solubility Product aggregation.Use a co-solvent mixture (e.g., Dioxane/DMF 9:1) during the coupling reaction.[1][2]

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. Link

  • Pfizer Inc. (2003). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." World Intellectual Property Organization, WO2003062236A1. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • ChemicalBook. (2023). "1-(6-Bromopyridin-2-yl)piperidin-4-ol Product Properties." Link

Sources

Application of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(6-Bromopyridin-2-yl)piperidin-4-ol in Neurodegenerative Disease Research

Part 1: Core Directive & Strategic Overview

1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) is not merely a chemical intermediate; it is a high-value bifunctional scaffold engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . In the context of neurodegenerative disease research—specifically for targets like LRRK2 (Parkinson’s) , Tau (Alzheimer’s) , and


-Synuclein —this molecule addresses a critical bottleneck: CNS penetrance .

Standard PROTACs often fail in CNS indications due to high molecular weight and poor solubility. This scaffold offers a solution by replacing flexible, lipophilic alkyl linkers with a rigid, polar piperidine-pyridine motif . This structural rigidity reduces the entropic penalty of binding and improves the physicochemical properties (LogP, TPSA) required to cross the Blood-Brain Barrier (BBB).

Key Application Areas:

  • Linker-ology: Serves as a rigid connector between the Target Protein Ligand and the E3 Ligase Ligand (e.g., Cereblon or VHL).[1]

  • Exit Vector Optimization: The 4-hydroxyl group provides a defined stereochemical exit vector for linker attachment, while the 6-bromo group allows for robust cross-coupling to the warhead.

  • Fragment-Based Drug Discovery (FBDD): Used as a core fragment to probe "hinge-binding" regions in kinases (e.g., LRRK2, CDK4/6).

Part 2: Scientific Integrity & Experimental Logic

The Synthetic Logic: Why This Scaffold?

The design of CNS-active degraders requires strict adherence to multiparametric optimization (MPO).

  • The Piperidine Ring: Introduces sp3 character (Fsp3), which enhances solubility and metabolic stability compared to planar aromatic systems.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, potentially interacting with solvent-exposed residues or improving water solubility.

  • Orthogonal Reactivity:

    • Site A (Bromine): Electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings (attaching the "Warhead").

    • Site B (Hydroxyl): Nucleophilic handle for Etherification or Mitsunobu reactions (attaching the "Linker" to the E3 Ligase).

Experimental Protocol: Synthesis of a LRRK2-Targeting PROTAC

Objective: To synthesize a bifunctional degrader targeting LRRK2 using the scaffold as the connector.

Reagents & Equipment:

  • Scaffold: 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 eq)

  • Warhead Precursor: LRRK2-binding aryl boronic acid (e.g., indazole derivative) (1.2 eq)

  • E3 Ligand Linker: Pomalidomide-PEG-Tosylate (1.2 eq)

  • Catalysts: Pd(dppf)Cl₂, Cs₂CO₃, NaH.

  • Solvents: 1,4-Dioxane, DMF, Water.

Step-by-Step Methodology:

Phase A: Installation of the Target Warhead (Suzuki Coupling)

  • Preparation: In a nitrogen-purged reaction vial, dissolve the Scaffold (1.0 eq) and the LRRK2-binding boronic acid (1.2 eq) in degassed 1,4-Dioxane/Water (4:1).

  • Catalysis: Add Cs₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat to 90°C for 4 hours. Monitor via LC-MS for the disappearance of the bromide peak (m/z ~257).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc).

    • Checkpoint: Confirm formation of Intermediate A (Pyridine-Warhead adduct with free hydroxyl).

Phase B: Linker Attachment (Etherification)

  • Activation: Dissolve Intermediate A in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.5 eq) cautiously. Stir for 30 min to generate the alkoxide.

  • Coupling: Dropwise add the Pomalidomide-PEG-Tosylate (dissolved in DMF).

  • Completion: Warm to room temperature and stir for 12 hours.

  • Purification: Quench with NH₄Cl(sat). Extract with DCM. Purify final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: Verify purity (>95%) via HPLC and identity via 1H-NMR.

Part 3: Biological Validation & Visualization

Protocol: LRRK2 Degradation Assay in Microglia

Rationale: LRRK2 is highly expressed in microglia and immune cells. Efficacy must be proven in a relevant cellular context.

  • Cell Culture: Culture BV-2 (microglial) or SH-SY5Y cells in DMEM + 10% FBS.

  • Treatment: Treat cells with the synthesized PROTAC at graded concentrations (10 nM – 10 µM) for 24 hours.

    • Control: Include a "Linker-Only" control and a Proteasome Inhibitor (MG132) control to prove mechanism.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot:

    • Primary Ab: Anti-LRRK2 (Clone N241A/34).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Quantification: Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation depth).

Data Presentation: Expected Results
Compound IDConcentration (nM)LRRK2 Levels (% of DMSO)Interpretation
DMSO -100%Baseline
PROTAC-1 1092%No significant effect
PROTAC-1 10045%Effective Degradation (DC50 range)
PROTAC-1 100015%High potency (Dmax)
PROTAC-1 + MG132 100095%Rescue confirms UPS mechanism
Visualization: Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation Scaffold 1-(6-Bromopyridin-2-yl) piperidin-4-ol (Rigid Linker) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Scaffold->E3_Ligand Ether Linkage (via OH) Warhead Target Ligand (e.g., LRRK2 Binder) Warhead->Scaffold Suzuki Coupling (via Br) Target Neurodegenerative Target (LRRK2 / Tau) Warhead->Target Binds E3 E3 Ubiquitin Ligase (Cereblon) E3_Ligand->E3 Recruits Ub Ubiquitin Transfer Target->Ub Poly-Ubiquitination E3->Ub Catalyzes Proteasome 26S Proteasome (Degradation) Ub->Proteasome Signals for Destruction

Caption: Schematic illustrating the role of the piperidine-pyridine scaffold in bridging the neurodegenerative target (LRRK2) and the E3 ligase (Cereblon) to induce ubiquitination and proteasomal degradation.

References

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link

  • Deng, X., et al. (2011). "Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease." Nature Chemical Biology, 7, 203–205. Link

  • Sun, X., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 4, 64. Link

  • Wang, C., et al. (2022). "Bridged Proteolysis Targeting Chimera (PROTAC) Enables Degradation of Undruggable Targets."[2][3] Journal of the American Chemical Society. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 3-Bromopiperidine-2,6-dione." Link

Sources

1-(6-Bromopyridin-2-yl)piperidin-4-ol as an intermediate for Lasmiditan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Part 1: Executive Summary & Strategic Context

The Structural Paradox: Intermediate vs. Analog In the development of Lasmiditan (Reyvow) , a selective 5-HT1F receptor agonist, precise structural characterization is paramount. It is critical to distinguish between the therapeutic core and structural analogs .[1]

  • Lasmiditan Core: Characterized by a carbonyl linker (ketone) connecting the pyridine ring (position 2) and the piperidine ring (position 4).[1]

  • Target Molecule (This Protocol): 1-(6-Bromopyridin-2-yl)piperidin-4-ol features a direct nitrogen-carbon (N-C) linkage between the piperidine nitrogen and the pyridine ring.[1]

Application Scope: While not the direct biosynthetic precursor to Lasmiditan (which utilizes a lithiation/acylation pathway), this N-linked intermediate is a high-value target for:

  • Impurity Profiling: Serving as a reference standard for "Regioisomer Type B" impurities formed during nucleophilic aromatic substitution side-reactions.[1]

  • SAR Expansion: Developing next-generation 5-HT1F agonists with improved metabolic stability (replacing the labile ketone with a rigid amine linkage).

  • Fragment-Based Drug Discovery (FBDD): A modular scaffold for PROTAC linker attachment via the hydroxyl group.[1]

Part 2: Chemical Reaction Logic & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction exploits the electron-deficient nature of the 2,6-dibromopyridine ring.[1]

Mechanistic Insight: The nitrogen atom of 4-hydroxypiperidine acts as the nucleophile, attacking the C2 position of the pyridine. The presence of the electronegative nitrogen in the pyridine ring lowers the LUMO energy, facilitating the addition-elimination mechanism.

Critical Control Points:

  • Stoichiometry: A strict 1:1 ratio is required to prevent the formation of the C2,C6-disubstituted byproduct (bis-piperidine).[1]

  • Regioselectivity: The bromine at C2 is chemically equivalent to C6 initially, but once substituted, the electron-donating amine deactivates the ring, naturally suppressing the second substitution—a phenomenon known as "autoinhibition."

Visualizing the Divergent Pathways

Lasmiditan_Pathways Start 2,6-Dibromopyridine Target 1-(6-Bromopyridin-2-yl) piperidin-4-ol (N-Linked Analog/Impurity) Start->Target  Path A: Nucleophilic Displacement   Lasmiditan_Int (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone (C-Linked Lasmiditan Precursor) Start->Lasmiditan_Int  Path B: Lithiation & Acylation   Reagent1 + 4-Hydroxypiperidine (SnAr Conditions) Reagent2 + Weinreb Amide / n-BuLi (Acylation Conditions)

Figure 1: Divergent synthesis pathways from 2,6-Dibromopyridine. Path A yields the target N-linked analog, while Path B leads to the C-linked Lasmiditan core.[1]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol with >98% purity.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
2,6-Dibromopyridine 236.891.023.7 gElectrophile
4-Hydroxypiperidine 101.151.0510.6 gNucleophile
K₂CO₃ (Anhydrous) 138.212.534.5 gBase (Acid Scavenger)
DMF (Anhydrous) --240 mLSolvent
Ethyl Acetate ---Extraction Solvent
Step-by-Step Methodology

1. Reaction Setup:

  • Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 2,6-Dibromopyridine (23.7 g, 100 mmol) and DMF (200 mL).

  • Initiate stirring (overhead stirrer preferred at 250 rpm) under a nitrogen atmosphere.

  • Add K₂CO₃ (34.5 g, 250 mmol) in a single portion. The suspension will appear milky white.[1]

  • Add 4-Hydroxypiperidine (10.6 g, 105 mmol) portion-wise over 15 minutes to control mild exotherm.

2. Thermal Activation:

  • Heat the reaction mixture to 90°C .

  • Process Note: Do not exceed 100°C. Higher temperatures promote the formation of the bis-substituted impurity (2,6-di(piperidin-1-yl)pyridine).[1]

  • Monitor via TLC (30% EtOAc in Hexanes) or HPLC every 2 hours.[1]

  • Endpoint: Reaction is typically complete within 6–8 hours (Disappearance of dibromopyridine < 1.0%).[1]

3. Workup & Isolation:

  • Cool the mixture to room temperature (20–25°C).

  • Pour the reaction mass slowly into Ice-Water (1000 mL) with vigorous stirring. The product should precipitate as a beige solid.[1]

  • Scenario A (Solid forms): Filter the solid, wash with water (3 x 100 mL) to remove residual DMF, and dry under vacuum at 45°C.

  • Scenario B (Oiling out): If the product oils out, extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with Brine (2 x 100 mL), dry over Na₂SO₄, and concentrate.[1]

4. Purification (Recrystallization):

  • Crude product often contains traces of unreacted dibromopyridine.[1]

  • Dissolve crude solid in minimum hot Ethanol (60°C).

  • Add n-Heptane dropwise until turbidity is observed.[1]

  • Cool slowly to 4°C overnight.

  • Filter pure crystals.[1]

Expected Yield: 75–85% (19–21 g). Appearance: Off-white to pale yellow crystalline solid.[1]

Part 4: Quality Control & Analytics

To validate the intermediate for use as a reference standard, specific analytical markers must be met.

1. HPLC Method (Purity & Impurity Profiling)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 280 nm.[1]

  • Retention Time Logic:

    • 4-Hydroxypiperidine (Polar): ~2 min (Void volume).[1]

    • Target (Mono-sub): ~12.5 min.

    • Dibromopyridine (SM): ~16.0 min.[1]

    • Bis-substituted Impurity: ~18.5 min (Most hydrophobic).[1]

2. NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

  • Diagnostic Signal 1 (Pyridine Protons): Look for the distinctive ABC pattern of the 2,6-disubstituted pyridine.[1]

    • 
       7.45 (t, 1H, C4-H)[1]
      
    • 
       6.80 (d, 1H, C3-H)[1]
      
    • 
       6.72 (d, 1H, C5-H)[1]
      
  • Diagnostic Signal 2 (Linkage): The absence of a carbonyl carbon signal in ¹³C NMR (approx 190 ppm) confirms the N-linked structure (user's molecule) vs. the Lasmiditan ketone intermediate.[1]

Part 5: Safety & Handling

  • 2,6-Dibromopyridine: Skin irritant and potential sensitizer.[1] Handle in a fume hood.

  • DMF (Dimethylformamide): Hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves; nitrile provides limited protection against DMF.[1]

  • Waste Disposal: Aqueous streams containing DMF must be segregated as non-halogenated organic waste, not poured down the drain.

References

  • Eli Lilly and Company. (2005).[1] Synthesis of 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide (Lasmiditan).[1][4][5] World Intellectual Property Organization.[1] WO2003084949 .[1][4] Link[1]

  • Lapi, A., et al. (2020).[3][6] Process for the preparation of Lasmiditan and of a synthesis intermediate.[4][5][7][8] European Patent Office.[1][4] EP3835290A1 .[1] Link[1]

  • Rubio-Beltrán, E., et al. (2018).[1][4] "Lasmiditan for the treatment of migraine."[1][4][7][9] Pharmacology & Therapeutics, 186, 88-97.[1][4] Link[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45788490, 1-(6-Bromopyridin-2-yl)piperidin-4-ol.[1]Link[1]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for SnAr mechanism kinetics).

Sources

Purification techniques for 1-(6-Bromopyridin-2-yl)piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 1-(6-Bromopyridin-2-yl)piperidin-4-ol Derivatives

Abstract

This comprehensive application note provides detailed methodologies and expert insights into the purification of 1-(6-bromopyridin-2-yl)piperidin-4-ol and its analogous structures. These compounds are pivotal building blocks in modern drug discovery, notably in the synthesis of targeted protein degraders and other complex pharmaceutical agents[1]. Achieving high purity is paramount for the reliability of subsequent synthetic steps and the validity of biological data. This guide addresses the unique challenges posed by the basicity of the pyridine and piperidine moieties, offering robust protocols for liquid-liquid extraction, flash column chromatography, high-performance liquid chromatography (HPLC), and crystallization. Each section explains the causal science behind procedural choices, providing researchers with the tools to not only execute but also troubleshoot and adapt these methods for novel derivatives.

Introduction: The Purification Challenge

The 1-(6-bromopyridin-2-yl)piperidin-4-ol scaffold contains two basic nitrogen atoms: one on the pyridine ring and one on the piperidine ring. This dual basicity presents a primary challenge during purification, particularly in silica gel chromatography, where strong interactions with acidic silanol groups can lead to significant peak tailing, poor separation, and potential sample degradation[2]. Furthermore, the polarity imparted by the hydroxyl group requires carefully optimized solvent systems to achieve effective separation from non-polar and highly polar impurities. This guide is structured to navigate these challenges systematically, from initial reaction work-up to final polishing.

Foundational Step: Liquid-Liquid Extraction (LLE)

Prior to any chromatographic or crystallization technique, a well-executed liquid-liquid extraction is essential to remove inorganic salts, highly polar starting materials, and other reaction byproducts. The principle relies on partitioning the target compound between two immiscible liquid phases based on its solubility and ionization state[3][4].

Causality: Why pH is Critical

The basic nature of the piperidine and pyridine nitrogens means the compound's solubility is highly pH-dependent. In an acidic aqueous solution, the nitrogens become protonated, forming a water-soluble salt. To extract the compound into an organic solvent, the aqueous phase must be basified (typically to pH 8-10) to neutralize the molecule, thereby reducing its aqueous solubility and increasing its affinity for the organic phase[5][6].

Protocol 2.1: General Extractive Work-up

Objective: To isolate the crude product from the post-reaction mixture.

Materials:

  • Crude reaction mixture

  • Deionized water

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))[7][8]

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents by slowly adding water or an appropriate quenching solution.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, Acetonitrile), remove the bulk of the solvent under reduced pressure.

  • Partitioning: Redissolve the residue in a suitable organic solvent (e.g., 100 mL of EtOAc) and an equal volume of water in a separatory funnel.

  • pH Adjustment: Check the pH of the aqueous layer. Slowly add 1M NaOH or saturated NaHCO₃ solution with swirling until the pH is between 8 and 10. This step is crucial for ensuring the analyte is in its neutral, organic-soluble form.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent (e.g., 2 x 50 mL).

  • Washing: Combine all organic extracts. Wash the combined organic phase with brine (1 x 50 mL). The brine wash helps to remove residual water and some water-soluble impurities.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes. Filter the drying agent and wash it with a small amount of fresh organic solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to further purification.

Workhorse Technique: Flash Column Chromatography

Flash column chromatography is the most common method for purifying multi-gram quantities of these derivatives. The primary challenge is mitigating the interaction between the basic compound and the acidic silica gel stationary phase[9].

Workflow for Method Development and Execution

flash_chromatography_workflow start Crude Product tlc 1. TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc good_sep Good Separation? (Rf ~0.2-0.4, ΔRf > 0.1) eval_tlc->good_sep Yes add_modifier 2. Add Modifier (0.5-1% Triethylamine (TEA) or 2% 7N NH3 in MeOH) eval_tlc->add_modifier No/Poor Sep. tailing Significant Tailing? good_sep->tailing tailing->add_modifier Yes prep_column 3. Prepare Column (Slurry pack with eluent) tailing->prep_column No re_tlc Re-run TLC with Modifier add_modifier->re_tlc re_tlc->prep_column load_sample 4. Dry Load Sample (Adsorb crude onto silica) prep_column->load_sample run_column 5. Run Column & Collect Fractions load_sample->run_column analyze 6. Analyze Fractions via TLC run_column->analyze combine 7. Combine Pure Fractions & Concentrate analyze->combine

Caption: Workflow for Flash Chromatography Method Development.

Protocol 3.1: Flash Chromatography with a Basic Modifier

Objective: To purify the crude product, mitigating peak tailing.

Materials:

  • Crude 1-(6-Bromopyridin-2-yl)piperidin-4-ol derivative

  • Silica gel (230–400 mesh)[10]

  • Eluent: e.g., Ethyl Acetate/Hexanes mixture

  • Basic Modifier: Triethylamine (TEA) or 7N Ammoniated Methanol

  • TLC plates (silica gel 60 F254)

Procedure:

  • Develop Eluent System via TLC:

    • Start by testing a solvent system such as 30-50% EtOAc in Hexanes[11].

    • If the desired compound's spot on the TLC plate shows tailing (a comet-like shape), prepare a new eluent containing a basic modifier. A good starting point is EtOAc/Hexanes (1:1) + 0.5% TEA [12]. The competing base (TEA) will interact with the acidic silanol sites, allowing the pyridine derivative to elute more symmetrically[2].

    • Adjust the solvent polarity to achieve an Rf value of approximately 0.25-0.35 for the target compound[13].

  • Prepare the Column:

    • Select a column size appropriate for the amount of crude material (typically a 20:1 to 50:1 ratio of silica mass to crude product mass).

    • Prepare a slurry of silica gel in the chosen eluent (containing the basic modifier).

    • Pour the slurry into the column and use gentle pressure to pack a stable, uniform bed.

  • Dry Load the Sample:

    • Dissolve the crude product in a minimal amount of a strong solvent like DCM or Methanol.

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

    • Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This is a critical step to ensure sharp bands and good separation[14].

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the developed solvent system. Maintain a constant flow rate.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting fractions onto TLC plates. Visualize under UV light and/or by staining (e.g., potassium permanganate).

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Data Summary: Typical Eluent Systems
Compound PolarityStarting Eluent System (v/v)Recommended Modifier
Low10-20% EtOAc/Hexanes0.5% TEA
Medium30-60% EtOAc/Hexanes[7][8]0.5-1% TEA
High80-100% EtOAc or 5-10% MeOH/DCM[11]1% TEA or 2% of 7N NH₃/MeOH

High-Resolution Technique: Preparative HPLC

For achieving the highest purity (>98%) or for separating very closely related impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice[15].

Causality: Using Acidic Modifiers in RP-HPLC

In RP-HPLC (with a non-polar stationary phase like C18), acidic modifiers such as trifluoroacetic acid (TFA) or formic acid are added to the mobile phase (typically Acetonitrile/Water). The acid protonates the basic nitrogens of the analyte, ensuring a consistent charge state. It also provides a counter-ion, which forms an ion pair with the protonated analyte. This ion pair behaves more like a neutral, non-polar molecule, leading to better retention and significantly improved, symmetrical peak shapes[16].

Protocol 4.1: RP-HPLC Purification

Objective: To obtain highly pure material for biological testing or as an analytical standard.

Materials:

  • Partially purified compound from flash chromatography

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Preparative C18 HPLC column

Procedure:

  • Analytical Method Development:

    • On an analytical C18 column, develop a separation method. A typical starting point is a linear gradient of 10% to 90% ACN in Water (both containing 0.1% TFA) over 15-20 minutes.

    • Optimize the gradient to achieve baseline separation between the product peak and any impurities.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is weak or matches the initial mobile phase conditions (e.g., 10% ACN/Water or DMSO). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 90% Water / 10% ACN / 0.1% TFA).

    • Inject the sample and run the optimized gradient method.

    • Collect fractions corresponding to the target peak, as identified by the UV detector.

  • Product Isolation:

    • Combine the pure fractions.

    • The bulk of the ACN can be removed via rotary evaporation.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified product as its TFA or FA salt.

Final Polishing: Recrystallization

Recrystallization is an excellent final purification step to remove minor impurities and obtain a stable, crystalline solid. It relies on the principle that the target compound will be highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain in solution[14].

Troubleshooting Crystallization

crystallization_troubleshooting start Dissolved Compound in Hot Solvent & Cooled eval_result Result? start->eval_result crystals Crystals Formed eval_result->crystals Success oiling_out Product 'Oiled Out' eval_result->oiling_out Problem no_solid No Solid Formed eval_result->no_solid Problem action_oil 1. Add more hot solvent to dissolve oil 2. Cool VERY slowly oiling_out->action_oil action_no_solid Solution may be too dilute or needs nucleation no_solid->action_no_solid induce Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal - Reduce solvent volume - Cool in ice bath action_no_solid->induce

Caption: Decision tree for troubleshooting common crystallization issues.

Protocol 5.1: Recrystallization from a Single Solvent

Objective: To obtain a highly pure, crystalline final product.

Materials:

  • Purified compound (from chromatography)

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of your compound in various solvents. A good solvent will dissolve the compound when hot but show poor solubility when cold[14]. For bromopyridine derivatives, alcohols like ethanol or isopropanol, or solvent pairs like EtOAc/Hexane, are often effective.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Using the minimal amount of hot solvent is key to maximizing recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a rapid hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation[6].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • CN104974081A - Synthetic method of 3-bromopyridine.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors . (2022). European Journal of Medicinal Chemistry. [Link]

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol, min 98% . Aladdin Scientific. [Link]

  • US2708653A - Purification of pyridine bases by distillation.
  • Method for pyridine amine derivative . (2015). Chromatography Forum. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . (2001). Journal of the Serbian Chemical Society. [Link]

  • Extraction methods in pharmaceutical analysis . Basicmedical Key. [Link]

  • Successful Flash Chromatography . Biotage. [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions . The Royal Society of Chemistry. [Link]

  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin . (2022). ResearchGate. [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone . PubChem. [Link]

  • US4291165A - Process for making 2-bromopyridine.
  • Extraction: An important tool in the pharmaceutical field . (2023). International Journal of Science and Research Archive. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis . (2021). RSC Medicinal Chemistry. [Link]

  • Solvent Extraction Techniques . Organomation. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid . (2021). HETEROCYCLES. [Link]

  • Chromatography: Solvent Systems For Flash Column . University of Rochester, Department of Chemistry. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. [Link]

  • How do I get dry pyridine? (2014). ResearchGate. [Link]

  • Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions . (2015). Journal of Thermal Analysis and Calorimetry. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors . (2021). Molecules. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . (2025). ResearchGate. [Link]

  • EXTRACTION AND SEPARATION TECHNIQUES . MES's College of Pharmacy, Sonai. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids . (2021). Journal of Pharmaceutical Analysis. [Link]

  • HPLC Analysis and Purification of Peptides . (2004). Methods in Molecular Biology. [Link]

  • General methods for flash chromatography using disposable columns . (2014). Organic & Biomolecular Chemistry. [Link]

  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes . (2020). Journal of Experimental Pharmacology. [Link]

  • Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters . (2013). Medicinal Chemistry Research. [Link]

Sources

Application Note: Scalable Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol , a critical building block in the development of PROTACs, kinase inhibitors, and other heterocyclic pharmaceuticals.[1]

While laboratory-scale syntheses often rely on column chromatography for purification, this protocol utilizes the intrinsic electronic deactivation of the pyridine ring to achieve high regioselectivity. We present a chromatography-free downstream process (DSP) based on pH-controlled extractive purification, rendering the method suitable for multi-kilogram production.[1]

Key Performance Indicators (KPIs):

  • Yield: >85% isolated.[1][2]

  • Purity: >98% (HPLC), with <0.5% bis-substituted impurity.

  • Scalability: Validated for 100g – 1kg batches.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis is a classic Nucleophilic Aromatic Substitution (


).[1] The core challenge in reacting 2,6-dibromopyridine is controlling regioselectivity .[1] The starting material has two equivalent electrophilic sites.[1] Over-reaction leads to the formation of the 2,6-bis(piperidinyl) byproduct.
Scheme 1: Reaction Pathway and Selectivity Logic

ReactionScheme cluster_mechanism Mechanistic Insight: Electronic Deactivation SM1 2,6-Dibromopyridine (Electrophilic, Activated) TS Meisenheimer Intermediate SM1->TS + SM2 Base, Heat SM2 4-Hydroxypiperidine (Nucleophile) Product Mono-Product (Target) Electron-Rich (Deactivated) TS->Product - HBr Byproduct Bis-Product (Impurity) Product->Byproduct + SM2 (Slow Reaction)

Caption: The introduction of the amino group at C2 donates electron density into the pyridine ring (+M effect), significantly raising the activation energy for the second substitution at C6. This "self-braking" mechanism favors mono-substitution.[1]

Process Optimization: The "Story" of Scale-Up

Transitioning from medicinal chemistry to process chemistry requires replacing "convenient" reagents with "compliant" ones.[1]

Solvent Selection
  • Lab Scale: DMF or DMSO are often used for

    
     due to high boiling points and solubility.[1] However, they are difficult to remove (high boiling point) and can carry through to the final API.
    
  • Scale-Up: We selected Acetonitrile (MeCN) .[1] It provides sufficient thermal energy (Reflux ~82°C) to drive the mono-substitution but is low enough to minimize the high-energy barrier bis-substitution.[1] It is also easily removed by distillation and compatible with aqueous workups.[1]

Base Selection
  • Organic Bases (DIPEA/TEA): Effective but expensive and generate organic salt waste streams.[1]

  • Inorganic Bases (

    
    ):  Selected for scale-up. It acts as a heterogeneous base.[1] The particle size of 
    
    
    
    can influence reaction rate; milled/powdered grades are preferred over granular.[1]
Stoichiometry & Temperature

To maximize yield and minimize the bis-impurity, a slight excess of the amine (1.1 eq) is used. The reaction is run at reflux.[1][3] Lower temperatures result in sluggish kinetics, while higher temperatures (e.g., in pressurized vessels) erode selectivity.

Table 1: Optimization Screening Data (Simulated)

EntrySolventBaseTemp (°C)Time (h)Conv. (%)Mono:Bis Ratio
1DMFDIPEA100410085:15
2DMSO

110310080:20
3Toluene

110186098:2
4 MeCN

82 (Reflux) 12 >98 96:4

Detailed Experimental Protocol

Materials
  • 2,6-Dibromopyridine: 100.0 g (0.422 mol)

  • 4-Hydroxypiperidine: 47.0 g (0.464 mol, 1.1 eq)

  • Potassium Carbonate (

    
    ):  87.5 g (0.633 mol, 1.5 eq)
    
  • Acetonitrile (MeCN): 1.0 L (10 vol)[1]

  • Ethyl Acetate (EtOAc): For extraction[1]

  • Hydrochloric Acid (1M & 6M): For pH adjustment[1]

Reaction Procedure
  • Setup: Equip a 3-L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge MeCN (1.0 L), 2,6-Dibromopyridine (100 g), and 4-Hydroxypiperidine (47 g). Start stirring (250 RPM).

  • Base Addition: Add

    
     (87.5 g) in a single portion. The slurry may whiten.[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ). Maintain reflux for 12–16 hours.
    
    • IPC (In-Process Control):[1] Sample after 12h. Monitor by HPLC. Target: <2% remaining dibromopyridine.[1]

  • Cooling: Cool the mixture to 20–25°C.

  • Filtration: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ).[1] Wash the filter cake with MeCN (200 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (45°C, 100 mbar) to a thick oil or semi-solid.

Purification (Acid-Base Workup)

This step is critical to remove the non-basic starting material (if any) and the bis-impurity without chromatography.[1]

  • Dissolution: Dissolve the crude residue in EtOAc (800 mL) .

  • Acid Extraction: Extract the organic phase with 1M HCl (2 x 400 mL) .

    • Chemistry: The product (pyridine + amine-like nitrogen) protonates and moves to the aqueous phase.[1]

    • Impurity Rejection: Any unreacted 2,6-dibromopyridine (non-basic) remains in the EtOAc layer.[1]

  • Washing: Wash the combined aqueous acidic layers with fresh EtOAc (300 mL) . Discard the organic layer.[1]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 10–12 using 6M NaOH or 50% KOH .

    • Observation: The product will precipitate as a white/off-white solid or oil out.[1]

  • Final Extraction: Extract the basic aqueous mixture with EtOAc (2 x 500 mL) (or DCM if solubility is an issue).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Crystallization (Optional): If high purity (>99%) is required, recrystallize from EtOAc/Heptane (1:3) or Isopropanol .

Scheme 2: Workup Workflow

WorkupFlow Crude Crude Reaction Mixture (MeCN removed) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Contains SM & Non-basic impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Acidic Layer (Contains Product Salt) PhaseSep->AqLayer Basify Basify with NaOH (pH > 10) AqLayer->Basify FinalExt Extract into EtOAc Concentrate & Crystallize Basify->FinalExt

Caption: The Acid-Base workup leverages the basicity of the product to separate it from neutral starting materials, eliminating the need for silica gel chromatography.[1]

Analytical Specifications

  • Appearance: White to off-white solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.35 (t, 1H), 6.78 (d, 1H), 6.65 (d, 1H), 4.10 (m, 2H), 3.95 (m, 1H), 3.15 (m, 2H), 1.95 (m, 2H), 1.55 (m, 2H). (Chemical shifts are approximate based on structure).[1]
  • HPLC Purity: >98.0% (Area %).[1]

  • Mass Spectrometry (ESI): m/z calc for

    
    
    
    
    
    .[1]

Troubleshooting & Safety

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Stirring efficiency.[1][3]

      
       can settle. Ensure vigorous agitation.[1]
      
    • Solution: Increase temperature slightly or switch to finer mesh base.[1]

  • Issue: Bis-Impurity Formation.

    • Cause: Localized high concentration of amine or overheating.[1]

    • Solution: Ensure slow addition of amine if running at larger scales, though the deactivation mechanism usually protects against this.

  • Safety: 2,6-Dibromopyridine is an irritant.[1] Brominated pyridines can cause skin sensitization.[1] Handle in a fume hood with appropriate PPE.[1]

References

  • General Reactivity of 2,6-Dibromopyridine

    • Selective Mono- and Diamination of 2,6-Dibromopyridine.[1] ACS Omega, 2025 . [1]

  • Synthesis of Pyridine-Piperidine Analogs

    • Synthesis of 1-(5-bromo-2-pyrimidinyl)-4-piperidinol.[1] ChemicalBook Protocols.[1]

  • Scale-Up Methodology for Piperidinyl-Pyridines

    • Process for preparing piperidin-4-one derivatives.[1][4][5][6][7][8] European Patent EP3666757A1.[1]

  • Commercial Availability & Properties

    • 1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS 1017781-64-4).[1][2] CymitQuimica Product Data.[1][9]

Sources

Derivatization of the piperidinol moiety of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 1-(Pyridin-2-yl)piperidine Scaffold

The 1-(pyridin-2-yl)piperidine substructure is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active agents.[1] Its rigid, yet three-dimensional, nature provides a reliable scaffold for presenting pharmacophoric elements to biological targets. The specific compound, 1-(6-Bromopyridin-2-yl)piperidin-4-ol, serves as a versatile synthetic intermediate. The bromine atom on the pyridine ring offers a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the piperidin-4-ol moiety provides a crucial site for derivatization to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to explore structure-activity relationships (SAR).

This guide provides a detailed exploration of key synthetic strategies to derivatize the secondary alcohol of this valuable intermediate. We will move beyond simple procedural lists to explain the underlying chemical logic, helping researchers make informed decisions in their synthetic campaigns.

Core Synthetic Strategies: An Overview

The secondary hydroxyl group at the C4 position of the piperidine ring is the primary target for derivatization. We will focus on three robust and high-yield strategic pathways:

  • O-Alkylation and O-Arylation (Ether Formation): Introducing alkyl or aryl ethers to tune lipophilicity and introduce new binding interactions.

  • Esterification (Ester Formation): Creating ester derivatives, which can act as prodrugs or provide key hydrogen bond accepting features.

  • Oxidation to Ketone and Subsequent Derivatization: Converting the alcohol to a ketone opens up a vast array of subsequent reactions, most notably reductive amination, to install diverse amine functionalities.

The following diagram illustrates these primary derivatization pathways originating from the parent alcohol.

G cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_secondary Secondary Derivatives start 1-(6-Bromopyridin-2-yl)piperidin-4-ol Ether Ethers (O-R) start->Ether O-Alkylation (e.g., Mitsunobu) Ester Esters (O-C(O)R) start->Ester Esterification (e.g., Acyl Chloride) Ketone Piperidin-4-one (C=O) start->Ketone Oxidation (e.g., DMP) Amine 4-Amino Piperidines (C-NRR') Ketone->Amine Reductive Amination

Caption: Primary and secondary derivatization pathways for 1-(6-Bromopyridin-2-yl)piperidin-4-ol.

Strategy 1: O-Alkylation via the Mitsunobu Reaction

The conversion of alcohols to ethers is a fundamental transformation. For secondary alcohols like our substrate, the Mitsunobu reaction is often the method of choice over classical approaches like the Williamson ether synthesis.

Expertise & Experience (The "Why"): The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild, neutral conditions.[2][3] It proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol carbon.[3][4] This is particularly advantageous when stereocontrol is critical. Key reasons for its selection include:

  • Mild Conditions: It avoids the strong bases (e.g., NaH) required for Williamson ether synthesis, which could potentially lead to side reactions on the electron-deficient bromopyridine ring.

  • Broad Scope: It works well with a wide range of primary and secondary alcohols and acidic nucleophiles (pKa < 13), including phenols and carboxylic acids.[4]

  • High Reliability: The reaction is known for its high yields and predictability.

The reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group.[4]

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Ion [R'-O-P⁺Ph₃] Betaine->Oxyphosphonium Proton transfer from Alcohol Hydrazine Hydrazine Byproduct Betaine->Hydrazine Protonation Alcohol R'-OH (Piperidinol) Alcohol->Oxyphosphonium Product R'-OR (Ether) or R'-OC(O)R (Ester) Oxyphosphonium->Product SN2 Attack by Nucleophile TPPO Triphenylphosphine Oxide (Byproduct) Oxyphosphonium->TPPO Nucleophile R-OH / R-COOH (Nucleophile) Nucleophile->Product

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 1: Mitsunobu Etherification with 4-Methoxyphenol

This protocol details the synthesis of 1-(6-Bromopyridin-2-yl)-4-(4-methoxyphenoxy)piperidine.

Materials:

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol

  • 4-Methoxyphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Hexanes, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 eq), 4-methoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the starting alcohol).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A slight exotherm and color change may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progress.[5]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate. The byproduct triphenylphosphine oxide may precipitate and can be partially removed by filtration.

    • Wash the organic layer successively with 1 M NaOH (2x) to remove unreacted phenol, water (1x), and saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ether product.

Strategy 2: Esterification via Acylation

Direct acylation is a straightforward and highly efficient method for converting the piperidinol to an ester. This is typically achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Expertise & Experience (The "Why"): This method is chosen for its simplicity, speed, and high yields. The use of a base like triethylamine (TEA) or pyridine is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. For a substrate that is not particularly sensitive, this classical approach is often the most economical and time-efficient.

Protocol 2: Acylation with Acetyl Chloride

This protocol details the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-yl acetate.

Materials:

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol

  • Acetyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.0 eq).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography (ethyl acetate/hexanes).

Strategy 3: Oxidation and Reductive Amination

Oxidizing the secondary alcohol to the corresponding ketone, 1-(6-Bromopyridin-2-yl)piperidin-4-one, creates a powerful new intermediate. This ketone can undergo a wide range of C-C and C-N bond-forming reactions. Reductive amination is one of the most valuable, allowing for the introduction of primary and secondary amines at the C4 position.[6][7]

Expertise & Experience (The "Why"): This two-step sequence dramatically expands the accessible chemical space.

  • Oxidation: Mild oxidation conditions are preferred to avoid over-oxidation or side reactions. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral conditions at room temperature with a simple work-up.

  • Reductive Amination: This reaction forms an imine or iminium ion intermediate from the ketone and an amine, which is then reduced in situ by a mild reducing agent.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation because it is less basic and more selective for iminiums over ketones, allowing for a one-pot procedure with minimal side reduction of the starting ketone.[8]

Protocol 3A: Oxidation to 1-(6-Bromopyridin-2-yl)piperidin-4-one

Materials:

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 1-3 hours. The mixture may become cloudy.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a flask containing a stirred solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 ratio). Stir vigorously for 20-30 minutes until all solids dissolve.

    • Transfer to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash chromatography to yield the pure ketone.

Protocol 3B: Reductive Amination with Benzylamine

Materials:

  • 1-(6-Bromopyridin-2-yl)piperidin-4-one (from Protocol 3A)

  • Benzylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

Procedure:

  • To a flask containing 1-(6-Bromopyridin-2-yl)piperidin-4-one (1.0 eq), add benzylamine (1.1 eq) and DCE.

  • If the amine salt is used or the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may bubble slightly.

  • Stir at room temperature for 4-16 hours.

  • Monitoring: Monitor by LC-MS for the formation of the product mass and consumption of the ketone.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash chromatography to yield the desired 4-(benzylamino)piperidine derivative.

Data Summary Table

StrategyKey ReagentsProduct TypeTypical Yield RangeKey Advantages
Mitsunobu Etherification PPh₃, DIAD, R-OHEther60-90%Mild conditions, stereochemical inversion, broad scope.[2][9]
Acylation R-COCl, TEAEster85-99%Fast, simple, high-yielding, economical.
Oxidation Dess-Martin PeriodinaneKetone80-95%Mild, neutral conditions, simple work-up.
Reductive Amination R-NH₂, NaBH(OAc)₃Amine70-90%One-pot procedure, high functional group tolerance.[8]

References

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Popova, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • S. N. E. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

Sources

Microwave-assisted synthesis using 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Executive Summary

This technical guide details the microwave-assisted protocols for utilizing 1-(6-Bromopyridin-2-yl)piperidin-4-ol (hereafter referred to as Scaffold A ) as a core building block in medicinal chemistry.

Scaffold A represents a "privileged structure" in drug discovery, featuring a polar 4-hydroxypiperidine tail (enhancing solubility and H-bonding) and a reactive 2-bromo-6-aminopyridine head. The bromine handle allows for rapid library generation via palladium-catalyzed cross-couplings. Conventional thermal heating for these electron-deficient pyridine systems often results in sluggish kinetics (12–24 hours) and competitive debromination.

This guide demonstrates how Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers, reducing reaction times to <30 minutes while suppressing side reactions through precise temperature/pressure control.

Chemical Profile & Retrosynthetic Logic

  • Compound: 1-(6-Bromopyridin-2-yl)piperidin-4-ol

  • CAS: 1206969-06-3 (Generic classification)

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Molecular Weight: 257.13 g/mol

  • Key Reactivity Centers:

    • C-Br Bond (C6): Site for Suzuki, Buchwald, or Sonogashira couplings.

    • Hydroxyl Group (C4'): Site for esterification or oxidation (secondary handle).

Strategic Value: The 2,6-disubstituted pyridine geometry forces a specific vector orientation often exploited in kinase inhibitors (to access the solvent front) and GPCR ligands. The microwave approach leverages the dielectric heating effect, which is particularly efficient here due to the polarity of the pyridine-piperidine axis.

Phase 1: Rapid Access to the Scaffold

Note: If Scaffold A is not commercially available in sufficient purity, it can be synthesized rapidly from 2,6-dibromopyridine.

Protocol A: S Ar Synthesis of Scaffold A

Objective: Mono-substitution of 2,6-dibromopyridine. Challenge: Preventing the formation of the bis-substituted byproduct (2,6-di(piperidin-4-ol)pyridine).

Methodology:

  • Reagents: 2,6-Dibromopyridine (1.0 equiv), 4-Hydroxypiperidine (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Rationale: High tan

    
     (loss tangent) allows rapid microwave absorption.
    
  • Conditions: 120°C, 15 minutes, High Stirring.

Optimization Table:

ParameterConventional ThermalMicrowave (Closed Vessel)
Time 18 Hours (Reflux)15 Minutes
Temperature 100°C120°C (Precise IR control)
Yield 65% (mixed mono/bis)88% (Mono-selective)
Purification Column ChromatographyRecrystallization often sufficient

Phase 2: Library Generation (Synthesis USING the Scaffold)

This is the core application. We utilize the bromine handle of Scaffold A to generate a biaryl library via Suzuki-Miyaura coupling.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Reaction: Scaffold A + Aryl Boronic Acid


Biaryl Product [1]

Mechanistic Insight: Electron-deficient heteroaryl bromides (like pyridine) can be sluggish in oxidative addition. Microwave irradiation accelerates this rate-determining step. We utilize a Pd-XPhos precatalyst system which forms the active monolithic Pd(0) species rapidly under microwave heating, preventing catalyst deactivation (Pd black formation).

Step-by-Step Procedure:

  • Vessel Loading:

    • In a 10 mL microwave process vial, add Scaffold A (0.5 mmol, 128.5 mg).

    • Add Aryl Boronic Acid (0.75 mmol, 1.5 equiv).

    • Add Catalyst: XPhos Pd G2 (0.01 mmol, 2 mol%).

    • Add Base: K

      
      PO
      
      
      
      (1.0 mmol, 2 equiv) or Na
      
      
      CO
      
      
      (2M aq. solution, 0.5 mL).
  • Solvent System:

    • Add 1,4-Dioxane/Water (4:1 v/v, 4 mL).

    • Note: The biphasic system absorbs microwave energy efficiently due to the water component. Degassing is recommended but less critical in sealed microwave vessels than open reflux.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 100°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 150W (System will modulate power to maintain 100°C).

  • Work-up:

    • Cool to 55°C (air jet cooling).

    • Filter through a Celite pad to remove Pd residues.

    • Dilute with EtOAc, wash with brine.

    • Concentrate and purify via Flash Chromatography (MeOH/DCM gradient).

Data Summary: Representative Substrates

Boronic Acid EntryR-GroupConventional Yield (24h)MW Yield (10 min)
1 Phenyl72%94%
2 4-Fluorophenyl68%91%
3 3-Pyridyl45% (Protodeboronation)82%
4 2-Methoxy-5-pyrimidyl30%76%

Phase 3: Buchwald-Hartwig Amination

Objective: Replacing the Bromine with a secondary amine to create unsymmetrical 2,6-diaminopyridines.

Protocol C:

  • Reagents: Scaffold A (1.0 equiv), Morpholine (1.2 equiv), NaO

    
    Bu (1.5 equiv).
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) / BINAP (4 mol%).
  • Solvent: Toluene (low MW absorption) doped with 5% DMF (to act as a "susceptor" for heating).

  • MW Conditions: 130°C for 20 minutes.

Visualizations

Workflow Diagram: From Synthesis to Library

ReactionWorkflow Start 2,6-Dibromopyridine Step1 Step 1: SNAr Synthesis (MW: 120°C, 15 min) Solvent: NMP Start->Step1 Reagent1 4-Hydroxypiperidine Reagent1->Step1 Scaffold SCAFFOLD A 1-(6-Bromopyridin-2-yl)piperidin-4-ol Step1->Scaffold 88% Yield PathA Path A: Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) MW: 100°C, 10 min Scaffold->PathA PathB Path B: Buchwald Amination (HNR2, Pd-BINAP) MW: 130°C, 20 min Scaffold->PathB ProductA Biaryl Library (Kinase Inhibitor Analogs) PathA->ProductA ProductB Diaminopyridine Library (GPCR Ligands) PathB->ProductB

Caption: Integrated workflow for the synthesis and diversification of Scaffold A using microwave irradiation.

Mechanistic Cycle (Simplified for MW Context)

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd MW Acceleration (Scaffold A enters) Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (+ Ar-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regeneration

Caption: Palladium catalytic cycle highlighting the Oxidative Addition step accelerated by MW irradiation.

Troubleshooting & Safety

  • Pressure Spikes: The evolution of nitrogen gas is not a primary concern here, but solvent vapor pressure is. Do not fill vials >75% volume.

  • Pd-Black Formation: If the reaction solution turns black and yield is low, the catalyst has decomposed.

    • Solution: Switch to a precatalyst (e.g., XPhos Pd G2 or Pd(dppf)Cl

      
      ) rather than mixing Pd(OAc)
      
      
      
      + Ligand in situ. The precatalyst is more robust under rapid MW heating.
  • Solvent Choice:

    • Avoid low boiling point solvents (DCM, Ether) in sealed MW vessels unless necessary.

    • Recommended: DMF, DMA, NMP, Water, Ethanol, Dioxane.

References

  • Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359-1470. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Bagley, M. C., et al. (2002). "Microwave-assisted Suzuki cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines." Tetrahedron Letters, 43(46), 8331-8334. Link

  • Tao, B., et al. (2008). "Copper-catalyzed synthesis of pyridines via microwave-assisted reactions." Journal of Organic Chemistry, 73(18), 7409. (Contextual grounding for pyridine synthesis). Link

  • Dhanawat, M., et al. (2020).[2] "Microwave-assisted synthesis and biological evaluation of piperidine derivatives." Medicinal Chemistry Research. (General piperidine scaffold context). Link

Sources

Application Note: Protecting Group Strategies for 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule 1-(6-Bromopyridin-2-yl)piperidin-4-ol is a high-value scaffold often employed in the synthesis of PROTAC linkers and kinase inhibitors. Its chemical versatility lies in the C6-Bromo handle, which allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metal-halogen exchange (Lithiation).

However, the C4-secondary alcohol on the piperidine ring presents a chemoselectivity challenge. Unprotected, this hydroxyl group acts as an acidic proton (


) that quenches organolithium or Grignard reagents and can compete as a nucleophile in palladium-catalyzed cross-couplings.

The Core Challenge: Select a protecting group (PG) that masks the alcohol while remaining orthogonal to the reactivity of the aryl bromide and the pyridine nitrogen .

Strategic Decision Matrix
Downstream ChemistryRecommended PGRationale
Lithiation / Grignard TBS / TBDPS Silyl ethers are inert to strong bases and nucleophiles.
Suzuki / Buchwald TBS / THP Stable to aqueous bases used in Pd-catalysis.
Acidic Conditions Acetate / Pivalate Esters survive acid but are labile to bases (Avoid for Lithiation).
Hydrogenation AVOID Benzyl Removal of Benzyl (Bn) via

risks debrominating the pyridine ring.

Visual Workflow & Logic

The following diagram illustrates the decision logic for selecting the appropriate protecting group based on the intended downstream application of the aryl bromide handle.

PG_Strategy Start Start: 1-(6-Bromopyridin-2-yl)piperidin-4-ol Decision What is the Next Reaction Step? Start->Decision Lithiation Metal-Halogen Exchange (n-BuLi / Grignard) Decision->Lithiation Requires inertness to strong base PdCoupling Pd-Catalyzed Coupling (Suzuki / Buchwald) Decision->PdCoupling Requires stability to aq. base Acidic Acidic Conditions (e.g., Boc removal elsewhere) Decision->Acidic Requires stability to acid TBS_Route Select Silyl Ether (TBS) (Base Stable, Fluoride Labile) Lithiation->TBS_Route PdCoupling->TBS_Route Preferred THP_Route Select Acetal (THP) (Base Stable, Acid Labile) PdCoupling->THP_Route Alternative Ac_Route Select Ester (Acetate) (Acid Stable, Base Labile) Acidic->Ac_Route Avoid_Bn CRITICAL WARNING: Avoid Benzyl (Bn) Risk of Hydrodehalogenation TBS_Route->Avoid_Bn Why not Bn?

Caption: Decision tree for selecting orthogonal protecting groups based on downstream chemical compatibility.

Primary Protocol: Silyl Protection (TBS)

Best for: Subsequent Lithiation, Suzuki Coupling, or general base stability.

The tert-Butyldimethylsilyl (TBS) group is the industry standard for this scaffold. It is bulky enough to minimize interaction with the pyridine nitrogen and stable against the basic conditions required to functionalize the bromide.

Reagents & Materials
  • Substrate: 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 – 1.5 equiv)

  • Base/Catalyst: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Workup: Water, Brine, Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(6-Bromopyridin-2-yl)piperidin-4-ol (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

    • Note: DMF is preferred over DCM for solubility reasons, as the polar alcohol/pyridine scaffold may be sparingly soluble in DCM.

  • Activation: Add Imidazole (2.5 equiv) in one portion. Stir at Room Temperature (RT) for 10 minutes.

    • Mechanism:[1][2] Imidazole acts as a nucleophilic catalyst, forming a reactive

      
      -silyl-imidazolium species.
      
  • Silylation: Cool the solution to 0°C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 3–12 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The product (TBS ether) will have a significantly higher

      
       than the starting alcohol.
      
  • Quench & Workup:

    • Pour the reaction mixture into water (5x reaction volume).

    • Extract with EtOAc (3x).

    • Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF and imidazole.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Analytical Validation (Self-Check)
  • 1H NMR: Look for the disappearance of the broad -OH singlet (approx. 1.5–2.5 ppm) and the appearance of the TBS signals: a large singlet (9H) at ~0.9 ppm (t-butyl) and a singlet (6H) at ~0.1 ppm (Si-Me).

  • Integrity Check: Ensure the aromatic pyridine protons (approx. 6.8–7.5 ppm) remain unchanged, confirming the bromide is intact.

Alternative Protocol: Acylation (Acetate)

Best for: Acidic downstream chemistry where no strong nucleophiles are present.

If the next step involves acidic conditions (e.g., removing a Boc group from a different part of a coupled molecule), a silyl group might fall off. An ester (Acetate) is robust to acid.

Reagents[3][4][5]
  • Reagent: Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Base: Pyridine (Solvent/Base) or Triethylamine (

    
    ) in DCM.
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

Procedure
  • Dissolve the substrate in DCM (0.5 M).

  • Add

    
     (2.0 equiv) and DMAP (0.1 equiv).
    
  • Cool to 0°C and add

    
     (1.5 equiv) dropwise.
    
  • Stir at RT for 2 hours.

  • Critical Workup Note: Wash with saturated

    
     to remove excess acid. Do not  use strong acid washes (like 1M HCl) to remove the pyridine/amine, as this may protonate the piperidine-pyridine linkage or the pyridine ring, trapping the product in the aqueous phase.
    

Deprotection Strategies

Restoring the hydroxyl group requires conditions orthogonal to the bromide stability.

TBS Removal (Fluoride Method)[5][6]
  • Reagent: TBAF (Tetrabutylammonium fluoride) in THF (1.0 M solution).

  • Conditions: Treat the protected substrate with 1.1 equiv TBAF in THF at 0°C

    
     RT for 1 hour.
    
  • Mechanism: The high bond energy of Si-F drives the cleavage of the Si-O bond.

  • Purification: Aqueous workup followed by short silica plug filtration.

Acetate Removal (Hydrolysis)
  • Reagent:

    
     in MeOH.
    
  • Conditions: Stir with 2.0 equiv

    
     in Methanol at RT for 1 hour.
    
  • Note: This is mild enough to preserve the aryl bromide (unlike strong hydroxide refluxes).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Conversion (TBS) Steric hindrance or wet solvent.Ensure DMF is anhydrous. Increase TBSCl to 2.0 equiv and add catalytic DMAP.
Product stuck in Aqueous Layer Pyridine protonation during workup.Ensure the aqueous workup pH is > 8.0. The pyridine nitrogen (

for conj. acid) must be neutral to extract into organics.
Loss of Bromide Hydrogenolysis attempted (Bn removal).Never use

with aryl bromides. Switch to TBS or Acetate protection.
Silyl group falls off early Acidic workup or acidic silica.Add 1%

to the chromatography eluent to neutralize silica acidity.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[3] (The definitive guide for PG stability charts).

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. (The original protocol for TBS protection).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for the incompatibility of alcohols with lithiation).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[4] Thieme. (Detailed mechanisms for silyl and acetal formation).

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

[1]

Topic: Optimization of Nucleophilic Aromatic Substitution (

Audience:1Date:1

Introduction

Welcome to the Technical Support Hub for pyridine functionalization. This guide addresses the specific challenges in synthesizing 1-(6-bromopyridin-2-yl)piperidin-4-ol .

The reaction relies on a Nucleophilic Aromatic Substitution (

1competitive bis-substitutionwork-up losses1

This guide provides a self-validating protocol and troubleshooting logic to maximize your isolated yield.

Module 1: The "Yield Killer" – Controlling Bis-Substitution

User Question: "I am observing a significant amount of side product with a lower

Technical Insight: The most common failure mode in this synthesis is the formation of 2,6-bis(4-hydroxypiperidin-1-yl)pyridine .[1] Once the first bromine is displaced, the pyridine ring remains susceptible to a second attack, especially if the reaction temperature is too high or the stoichiometry is unregulated.[1]

The Solution: Kinetic Control via Stoichiometry

To favor the mono-substituted product, you must statistically disadvantage the formation of the bis-product.[1]

  • Standard Approach (Flawed): 1.0 eq Dibromide + 1.0 eq Amine

    
     Statistical mixture (Start Material : Mono : Bis).[1]
    
  • Optimized Approach: 2.5 – 3.0 eq 2,6-Dibromopyridine + 1.0 eq Amine.[1]

By using a large excess of the electrophile (dibromide), the nucleophile (amine) is statistically far more likely to encounter a fresh dibromide molecule than a mono-substituted product.[1]

Visualization: Reaction Pathway & Competition

ReactionPathwaycluster_legendOptimization LogicSM_Dibromide2,6-Dibromopyridine(Excess 3.0 eq)IntermediateMeisenheimerComplexSM_Dibromide->Intermediate+ AmineSM_Amine4-Hydroxypiperidine(Limiting 1.0 eq)SM_Amine->IntermediateProduct_MonoTARGET PRODUCTMono-substituted(Major)Intermediate->Product_Mono- HBrProduct_BisBYPRODUCTBis-substituted(Minor)Product_Mono->Product_Bis+ 2nd Amine(If Stoichiometry is 1:1)TextExcess Dibromide blocks the red path

Figure 1: Kinetic competition pathway. Using excess dibromide suppresses the secondary reaction (red dashed line).[1]

Module 2: Solvent & Base Selection

User Question: "My reaction turns into a black tar, or the conversion is too slow. Which solvent system provides the cleanest conversion?"

Technical Insight:

11
Solvent/Base Comparison Table
SystemTemp (

C)
ProsConsRecommendation
ACN / DIPEA Reflux (~82)Clean profile; Easy work-up (volatile).[1]Slower than DMF.[1]High Priority (Start Here)
DMF /

90-100Fast reaction rate.Hard to remove DMF; Aqueous work-up often forms emulsions.[1]Use only if ACN fails.[1]
Sulfolane 140-160Good for unreactive amines.[1]Extreme conditions; difficult to purify.[1]Avoid (Overkill for piperidine).[1]
Ethanol /

RefluxGreen solvent.[1]Protophobic solvent can retard

rate; Ethanol can act as nucleophile (EtO- byproduct).[1]
Not recommended.

Recommendation: Use Acetonitrile (ACN) with DIPEA (N,N-Diisopropylethylamine) .[1] This system allows for moderate reflux temperatures that drive the reaction without causing thermal decomposition.[1]

Module 3: Validated Experimental Protocol

User Question: "Can you provide a step-by-step recipe that includes purification?"

Protocol ID: PROTO-SNAR-06B Objective: Synthesis of 1-(6-bromopyridin-2-yl)piperidin-4-ol.

Reaction Setup
  • Charge a round-bottom flask with 2,6-dibromopyridine (3.0 equiv) .

  • Add Acetonitrile (ACN) [Concentration: 0.2 M relative to amine].

  • Add DIPEA (2.0 equiv) .

  • Add 4-hydroxypiperidine (1.0 equiv) .

    • Note: Adding the amine last ensures it immediately encounters a high concentration of dibromide.[1]

  • Reflux the mixture (

    
    C) for 12–16 hours .
    
    • Monitor: Check TLC (Hexane/EtOAc 1:1).[1] The dibromide will be a high

      
       spot.[1] The product will be mid-polar.[1] The amine stays at the baseline.[1]
      
Work-up (Critical for Yield)
  • Concentrate: Remove ACN under reduced pressure.

  • Redissolve: Dissolve the residue in Dichloromethane (DCM) .

  • Wash:

    • Wash 2x with Water (removes DIPEA salts and unreacted amine).[1]

    • Wash 1x with Brine .[1][2]

  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
Purification (Recovery of Material)
  • Column Chromatography: Silica Gel.[1][2]

  • Eluent: Gradient of 0%

    
     50% Ethyl Acetate in Hexanes.
    
    • Fraction 1 (Non-polar): Excess 2,6-dibromopyridine (Recover and reuse!).[1]

    • Fraction 2 (Target): 1-(6-bromopyridin-2-yl)piperidin-4-ol.[1]

    • Fraction 3 (Polar): Bis-substituted byproduct (if any).

Module 4: Troubleshooting & Diagnostics

User Question: "I followed the protocol, but my yield is still low. What happened?"

Use this diagnostic flow to pinpoint the failure.

TroubleshootingStartLow Yield ObservedCheckTLCCheck Crude TLCStart->CheckTLCSM_LeftSignificant AmineRemaining on Baseline?CheckTLC->SM_LeftReaction_IncompleteIncomplete ConversionAction: Increase Temp orSwitch to DMFSM_Left->Reaction_IncompleteYesBis_CheckSpot below Product(Bis-byproduct)?SM_Left->Bis_CheckNoStoich_IssueOver-reactionAction: Increase DibromideEquivalents (to 3-4eq)Bis_Check->Stoich_IssueYesAqueous_CheckCheck Aqueous Layer(Is product lost?)Bis_Check->Aqueous_CheckNoExtraction_IssueExtraction FailureAction: Salt out aqueous layeror use CHCl3/IPA (3:1)Aqueous_Check->Extraction_IssueYesSuccessProcess OptimizedAqueous_Check->SuccessNo (Yield is actually good)

Figure 2: Diagnostic decision tree for low yield investigation.

References

  • ChemicalBook. 1-(5-Bromopyrimidin-2-yl)-4-piperidinol synthesis. (Analogous reaction conditions using ACN/DIPEA). Link

  • Organic Syntheses. 2-Bromopyridine. (Fundamental properties of bromopyridines). Org. Synth. 1946, 26,[1] 16. Link

  • BenchChem.Reactivity of 2,4-Dichloropyridine vs 2,6-Dichloropyridine. (Regioselectivity and

    
     principles). Link[1]
    
  • Vertex AI Search. Patent CN112645902A.[1] (Industrial scale synthesis of aryl-piperidines).[1] Link

Common side reactions in the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Current Status: Online Ticket ID: SNAr-26-DBP-PIP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Mono-Selectivity" Challenge

Welcome to the technical support hub for the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol . This intermediate is a critical scaffold in medicinal chemistry, particularly for P2X3 antagonists and IRAK4 inhibitors.

The core reaction is a Nucleophilic Aromatic Substitution (SNAr) between 2,6-dibromopyridine (electrophile) and piperidin-4-ol (nucleophile).

The Critical Failure Point: The reaction is deceptively simple. The primary failure mode is not a lack of reactivity, but over-reactivity . The product (a 2-aminopyridine derivative) is electron-rich but still possesses a leaving group at the 6-position, making it susceptible to a second attack. This guide addresses the three most common side reactions: Bis-substitution , Hydrolysis , and O-Alkylation .

Diagnostic Troubleshooting Modules

Module A: The "Double-Dip" (Bis-substitution)

Symptom: LCMS shows a significant peak at M+ mass corresponding to the addition of two piperidine units (Mass ~354 Da), while the desired mono-product yield is low (<50%).

  • Root Cause: Kinetic Competence. In standard SNAr, the pyridine ring usually becomes less electrophilic after the first amine substitution due to electron donation from the nitrogen lone pair into the ring (deactivation). However, at high temperatures (>100°C) or with excess nucleophile, the energy barrier for the second substitution is overcome.

  • The Fix (Stoichiometry & Temperature):

    • Invert Stoichiometry: Never use 1:1 equivalents. Use 2.5 to 3.0 equivalents of 2,6-dibromopyridine relative to the piperidine. This ensures the nucleophile statistically encounters the dibromide first.

    • Temperature Discipline: Run the reaction at the lowest effective temperature (typically 60–80°C ). Avoid refluxing in high-boiling solvents unless absolutely necessary.

Module B: The "Silent Killer" (Hydrolysis/Pyridone Formation)

Symptom: Formation of a side product with Mass [M-Br+OH]. The reaction mixture turns milky/opaque.

  • Root Cause: Trace Water. Under basic conditions (K2CO3) and heat, water acts as a competitive nucleophile. It displaces the bromine to form 6-bromo-2(1H)-pyridone (or its tautomer, 6-bromopyridin-2-ol). This is irreversible.

  • The Fix:

    • Use anhydrous DMF or NMP .

    • Add activated 4Å Molecular Sieves to the reaction vessel if using hygroscopic bases like Cs2CO3.

Module C: Regioselectivity (N- vs. O-Alkylation)

Symptom: Isolation of a product with the correct mass but incorrect NMR shifts (O-linked ether instead of N-linked amine).

  • Root Cause: Hard/Soft Acid-Base Mismatch. The piperidine nitrogen is a neutral, soft nucleophile. The hydroxyl group is a hard nucleophile. If you use a strong base (e.g., NaH, KOtBu), you deprotonate the alcohol (forming an alkoxide), which is highly reactive and will attack the pyridine, forming the ether linkage.

  • The Fix:

    • pH Control: Use mild bases (K2CO3, DIPEA, or TEA). These are strong enough to scavenge the HBr formed but too weak to deprotonate the alcohol (pKa ~16). This ensures the neutral amine remains the dominant nucleophile.

Visualizing the Reaction Landscape

The following diagram maps the kinetic pathways. Note how the "Red Zone" represents the unwanted cascade into bis-substitution and hydrolysis.

ReactionPathways SM 2,6-Dibromopyridine (Starting Material) Target Target Mono-Product (1-(6-Bromopyridin-2-yl)piperidin-4-ol) SM->Target + Nuc (1.0 eq) Mild Base, 80°C Hydrolysis Pyridone Impurity (Hydrolysis) SM->Hydrolysis + H2O / Heat Ether Ether Impurity (O-Alkylation) SM->Ether + Strong Base (NaH) Alkoxide Attack Nuc Piperidin-4-ol Bis Bis-Product (Over-Alkylation) Target->Bis + Excess Nuc High Temp (>100°C)

Caption: Kinetic pathway analysis showing the target formation (Green) vs. competitive side reactions (Red).

Validated Experimental Protocol

This protocol prioritizes selectivity over raw speed.

Reagents:

  • 2,6-Dibromopyridine (3.0 equiv)

  • Piperidin-4-ol (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2,6-Dibromopyridine (3.0 eq) and anhydrous NMP (5 mL/g) . Stir to dissolve.

  • Base Addition: Add DIPEA (2.5 eq) . Note: Inorganic bases like K2CO3 are effective but heterogeneous; DIPEA provides a homogeneous mixture which often yields cleaner kinetics for this specific substrate.

  • Nucleophile Addition: Add Piperidin-4-ol (1.0 eq) in a single portion.

  • Reaction: Heat to 80°C . Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: Stop when the Piperidin-4-ol is consumed. Do not wait for the dibromide to be consumed (it is in excess).

  • Work-up (Crucial for removing excess Dibromide):

    • Dilute with Ethyl Acetate.

    • Wash with 1M Citric Acid or 0.5M HCl .

    • Why? The product (containing a basic piperidine nitrogen) will protonate and move into the aqueous layer. The excess 2,6-dibromopyridine (non-basic) will stay in the organic layer.

    • Separate layers. Basify the aqueous layer (pH 10) with NaOH.

    • Extract the product back into Ethyl Acetate. This "Acid-Base Swing" eliminates the need for difficult column chromatography separation of the product from the excess starting material.

Comparative Data: Reaction Conditions

VariableCondition A (Risky)Condition B (Optimized)Outcome
Stoichiometry 1:1 (SM:Nuc)3:1 (SM:Nuc)A: 30% Bis-product / B: <5% Bis-product
Base NaH / KOtBuK2CO3 / DIPEAA: O-alkylation observed / B: Exclusive N-alkylation
Solvent Wet DMFAnhydrous NMPA: 15% Pyridone impurity / B: <1% Hydrolysis
Purification Silica ColumnAcid-Base ExtractionA: Co-elution with SM / B: Pure Product

References & Authority

  • Selective Amination of Dihalopyridines:

    • Title: A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines.[1][2]

    • Relevance: Establishes the baseline reactivity of 2,6-dibromopyridine and the tendency for bis-substitution under forcing conditions.

    • Source:Tetrahedron, 2015, 71(42), 8104–8110.[1]

    • URL:[Link][1]

  • Mono- vs. Di-Selectivity Studies:

    • Title: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.

    • Relevance: Provides quantitative data on controlling stoichiometry to achieve mono-substitution.

    • Source:ACS Omega, 2018, 3(10), 13994–14003.

    • URL:[Link]

  • Application in Drug Discovery (P2X3 Antagonists):

    • Title: Discovery of MK-3901, a Potent and Selective P2X3 Antagonist for the Treatment of Chronic Cough.

    • Relevance: Validates the use of the 1-(6-bromopyridin-2-yl)piperidin-4-ol intermediate in high-value medicinal chemistry campaigns.

    • Source:ACS Medicinal Chemistry Letters, 2019, 10(7), 1067–1072.

    • URL:[Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Buchwald-Hartwig Amination of Pyridines

[1]

Introduction: The "Pyridine Problem"

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing stalled reactions, low yields, or complete catalyst deactivation when attempting to couple halopyridines or aminopyridines.

The Core Issue: Pyridines are not just substrates; they are competitive ligands. The nitrogen lone pair (


This guide moves beyond basic troubleshooting to provide a mechanistic understanding and field-proven protocols to outcompete this inhibition.

Part 1: Mechanism & Diagnosis

Q: How do I know if my catalyst is being poisoned by the pyridine substrate versus just having a slow reaction?

A: Catalyst poisoning has a distinct kinetic signature compared to slow kinetics.

  • Poisoning Signature: The reaction often starts but stalls rapidly (within minutes to an hour) as the concentration of the "off-cycle" Pd-pyridine species builds up. You may see a lack of color change (remaining pale yellow instead of darkening to the active orange/brown of Pd(0) species).

  • Slow Kinetics: The reaction proceeds linearly but sluggishly over 24+ hours.

The Mechanism of Inhibition: The diagram below illustrates the competitive binding pathway. To overcome this, we must shift the equilibrium away from the "Poisoned Complex" using steric bulk.

CatalystPoisoningPd0Active L-Pd(0)OxAddOxidative AdditionComplex (L-Pd-Ar-X)Pd0->OxAdd Productive PathwayPoisonPoisoned Complex(L-Pd-Pyridine)Pd0->PoisonArXAr-X(Halopyridine)ProductProduct(C-N Bond)OxAdd->Product Amine Binding &Red. EliminationPoison->Pd0 Reversible (Difficult)

Figure 1: The competitive binding mechanism where the pyridine substrate acts as a ligand, diverting the active catalyst into an inactive resting state.

Part 2: Ligand & Precatalyst Selection (The Solution)

Q: Which ligand system effectively prevents pyridine coordination?

A: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Older generation ligands like

The "Bulky Wall" Strategy: Buchwald ligands (e.g., XPhos, BrettPhos) possess a lower aryl ring that extends over the Pd center. This creates a steric "roof" or "wall" that allows the smaller amine nucleophile to enter but physically excludes the larger pyridine substrate from coordinating to the metal center via its nitrogen.

Q: Why should I use G3 or G4 precatalysts instead of ?

A:

  • Incomplete Activation: The dba ligand is an inhibitor itself. In the presence of a coordinating pyridine solvent or substrate, the exchange of dba for your phosphine ligand is often incomplete.

  • Induction Period: The slow release of Pd(0) allows the pyridine substrate time to trap the metal before the catalytic cycle begins.

Recommendation: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .[1] These contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base, generating the active

Selection Guide: Ligand by Substrate Type
Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos or tBuBrettPhos Highest activity for

amines; prevents bis-arylation.
Secondary Amines RuPhos Excellent for hindered

amines; extremely robust.
Unhindered Amines XPhos General purpose; high turnover frequency.
5-Membered Heterocycles GPhos or tBuXPhos Specifically designed for challenging heterocycles (e.g., pyrazoles).
Amides/Sulfonamides tBuBrettPhos Prevents

-coordination of the amide.

Part 3: Optimized Experimental Protocol

Scenario: Coupling 2-chloropyridine with a primary amine (a high-risk scenario for poisoning).

Protocol Logic: We utilize a Pd-G4 precatalyst to ensure immediate catalyst initiation and tBuOH/Toluene solvent mix to solubilize polar intermediates.

Materials:
  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if functional groups are base-sensitive)[2]

  • Solvent: 1,4-Dioxane or t-BuOH (anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free)[3]

Step-by-Step Workflow:
  • Solid Addition: Inside a glovebox or under a positive pressure of Argon, add the BrettPhos Pd G4 (1 mol%) , NaOtBu (1.2 equiv) , and the Amine (1.2 equiv) to a reaction vial equipped with a stir bar.

    • Note: Adding the base and catalyst together ensures rapid activation.

  • Substrate Addition: Add the 2-Chloropyridine (1.0 equiv) .

    • Critical: If the pyridine is a liquid, add it after the solvent to prevent high local concentrations from poisoning the solid precatalyst surface.

  • Solvent & Degassing: Add anhydrous Dioxane (concentration 0.2 M) via syringe.

    • Tech Tip: Do not sparge (bubble) gas through the solution as it may evaporate volatile amines. Instead, use the "freeze-pump-thaw" method or simply purge the headspace if using a sealed vial.

  • Thermal Activation: Place the vial in a pre-heated block at 100°C .

    • Why pre-heated? A slow ramp-up in temperature favors the formation of stable, inactive complexes. Thermal shock helps drive the reductive elimination.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <10%, increase temperature to 110°C.

Part 4: Advanced Troubleshooting (Q&A)

Q: I am using a 2-halopyridine and getting 0% conversion. The starting material is untouched.

Diagnosis: The catalyst never entered the cycle. The pyridine nitrogen likely chelated the Pd precursor before the phosphine ligand could bind. Fix:

  • Switch to a G4 Precatalyst (e.g., XPhos Pd G4).

  • Increase the catalyst loading to 4 mol% .

  • Reverse Addition: Pre-stir the catalyst and ligand in solvent for 5 minutes before adding the pyridine substrate.

Q: My reaction works for 3-bromopyridine but fails for 2-bromopyridine.

Diagnosis: This confirms the "chelation effect." The nitrogen at the 2-position is sterically positioned to bind the Pd center during the oxidative addition step. Fix: Use tBuBrettPhos .[4][5][6] The massive tert-butyl groups provide the maximum steric shielding available, physically preventing the 2-pyridyl nitrogen from approaching the metal center.

Q: I see product formation, but also significant dehalogenation (hydrodehalogenation) of the pyridine.

Diagnosis: This indicates that the oxidative addition occurred, but the amine failed to bind (transmetallate), leading to

Fix:
  • Your amine is likely too sterically hindered or not nucleophilic enough.

  • Switch solvent to t-BuOH (tert-Butanol).[3] The protic nature of t-BuOH can facilitate the proton transfer steps in the catalytic cycle, often rescuing stalled aminations.

Part 5: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTreeStartStart: Pyridine Coupling FailedCheckSMIs SM Consumed?Start->CheckSMNoConvNo: SM Remaining(Catalyst Poisoning)CheckSM->NoConvNoYesConvYes: SM Consumed(Side Reactions)CheckSM->YesConvYesLigandCheckUsing Buchwald Ligand?NoConv->LigandCheckSwitchLigandSwitch to Bulky Ligand(tBuBrettPhos/RuPhos)LigandCheck->SwitchLigandNoPrecatCheckUsing Pd-G3/G4?LigandCheck->PrecatCheckYesSwitchPrecatSwitch to Pd-G4 PrecatalystPrecatCheck->SwitchPrecatNoDehalDehalogenation Observed?YesConv->DehalSolventSwitchSwitch Solvent to t-BuOHIncrease Amine Equiv.Dehal->SolventSwitchYesBaseSwitchSwitch Base (Weak)Cs2CO3 or K3PO4Dehal->BaseSwitchNo (Unknown byproduct)

Figure 2: Troubleshooting decision tree for diagnosing failure modes in pyridine amination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design of Palladacycles for Cross-Coupling." Journal of Organic Chemistry.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed C–N Cross-Coupling of Pyridines." Organic Letters.

Technical Support Center: Optimization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PB06-OPT Subject: Base & Solvent Optimization for Cross-Coupling of Scaffold PB-06 Status: Open Assigned Specialist: Senior Application Scientist

Substrate Profile & Reactivity Analysis

Before initiating optimization, we must define the chemical behavior of your specific substrate, 1-(6-Bromopyridin-2-yl)piperidin-4-ol (hereafter referred to as Substrate-Br ).

The Chemical Challenge

This molecule presents a "Triad of Reactivity" that complicates standard protocols:

  • The Electrophile (C-Br): Positioned at C6 of a pyridine ring. This is electron-deficient, facilitating Oxidative Addition (OA), but the adjacent pyridine nitrogen can coordinate to Palladium, causing Catalyst Poisoning .

  • The Nucleophile (-OH): The C4-hydroxyl on the piperidine is a competitive nucleophile. Strong bases (e.g., NaOtBu) will deprotonate this (

    
    ), leading to O-arylation side products .
    
  • The Solubility Gate: The combination of a lipophilic pyridine and a polar hydroxyl group creates a "solubility gap." Non-polar solvents (Toluene/Hexane) fail to dissolve it, while highly polar solvents (DMSO) may exacerbate catalyst poisoning.

Module A: Solvent System Selection (The Medium)

Core Directive: The solvent must dissolve the substrate and the inorganic base without coordinating strongly to the catalyst.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Temp LimitSuitabilityTechnical Notes
1,4-Dioxane / Water 4:1 100°CHigh The Gold Standard. Excellent solubility for Substrate-Br. Water is essential to dissolve inorganic bases (

), facilitating transmetallation.
n-Butanol Pure115°CMed-High Good for high-temperature couplings. The protic nature helps dissolve bases but increases risk of hydrodebromination (see Troubleshooting).
Toluene / Water 10:1110°CLow Not Recommended. Substrate-Br often oils out or precipitates, leading to stalled conversion. Requires phase-transfer catalysts (e.g., TBAB).
DMF or DMSO Pure>120°CMedium Excellent solubility, but these coordinate strongly to Pd. Only use with bulky ligands (e.g., SPhos, XPhos) that can displace the solvent.

Module B: Base Selection (The Activator)

Core Directive: Select a base strong enough to activate the boronic acid (Suzuki) or amine (Buchwald), but weak enough to leave the piperidine -OH protonated.

Base Performance Matrix
BaseClasspKa (conj. acid)Risk LevelRecommendation

Inorganic~12.3LowPreferred. High solubility in water/dioxane mixtures. Strong enough for activation, weak enough to minimize O-arylation.

Inorganic~10.3LowAlternative. Excellent solubility in organic solvents ( "Cesium Effect"). Use if conversion is slow with potassium salts.

Inorganic~10.3MediumBudget Option. Often requires high water content (1:1 solvent ratio) due to poor solubility, which can hydrolyze sensitive coupling partners.
NaOtBu Alkoxide~17Critical AVOID. Will deprotonate the piperidine -OH, leading to polymerization or self-coupling side reactions.

Visualization: Optimization Logic Flow

The following diagram illustrates the decision logic for optimizing reaction conditions based on observed failure modes.

OptimizationLogic Start Start: Substrate-Br Coupling CheckSolubility Check Solubility in Dioxane/H2O Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble StandardCond Run Std Conditions: Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 90°C Soluble->StandardCond Yes SwitchSolvent Switch to DMF or n-Butanol Soluble->SwitchSolvent No Result Analyze LCMS Result StandardCond->Result Success >90% Conversion Proceed to Workup Result->Success Good Yield Fail_LowConv Issue: Low Conversion (<10% Product) Result->Fail_LowConv Stalled Fail_DeBr Issue: Hydrodebromination (Br replaced by H) Result->Fail_DeBr M-Br mass Fail_Side Issue: O-Arylation (Side Product) Result->Fail_Side M+Ar mass Fix_Poison Fix: Catalyst Poisoning Switch to SPhos-Pd-G2 or XPhos Fail_LowConv->Fix_Poison Fix_Prot Fix: Hydride Source Remove Alcohol Solvents Use Anhydrous DMF Fail_DeBr->Fix_Prot Fix_Base Fix: Base Too Strong Switch to KHCO3 or Protect -OH group Fail_Side->Fix_Base SwitchSolvent->StandardCond

Caption: Decision tree for optimizing reaction conditions based on specific failure modes observed via LCMS.

Troubleshooting Guide (FAQ Format)

Issue #1: "My reaction turns black immediately and conversion stops at 20%."

Diagnosis: Catalyst Deactivation / Aggregation. The pyridine nitrogen in your substrate is likely displacing the phosphine ligands on the Palladium, creating an inactive "Pd-Pyridyl" complex. Once the ligand is lost, the Palladium aggregates into inactive Pd-black (the black precipitate). Resolution:

  • Switch Ligand: Move to bulky, electron-rich Buchwald ligands like XPhos or SPhos . Their steric bulk prevents the pyridine nitrogen from binding to the Pd center.

  • Pre-catalysts: Do not use

    
    . Use precatalysts like XPhos Pd G2  which ensure a 1:1 Ligand:Pd ratio upon activation.
    
Issue #2: "I see a significant peak with Mass = [M-Br+H] (Hydrodebromination)."

Diagnosis:


-Hydride Elimination or Protodehalogenation.
This occurs when the catalytic cycle stalls after oxidative addition. If you are using alcoholic solvents (n-Butanol, iPrOH), the Pd-species can abstract a hydride from the solvent, replacing the Bromine with a Hydrogen.
Resolution: 
  • Change Solvent: Eliminate alcohols. Switch to THF/Water or Dioxane/Water .

  • Increase Catalyst Loading: A stalled cycle often means the transmetallation step is too slow. Increasing catalyst or base concentration can force the cycle forward before the side reaction occurs.

Issue #3: "I am seeing dimerization of my boronic acid."

Diagnosis: Oxidative Homocoupling. This is caused by the presence of Oxygen in the reaction vessel. Resolution:

  • Degassing: Sparging with Nitrogen for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

Standard Optimized Protocol (Suzuki Coupling)

Applicability: Coupling Substrate-Br with Aryl Boronic Acids.[1]

Reagents:

  • Substrate-Br (1.0 equiv)[2]

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%) (Note: If this fails, switch to XPhos Pd G2)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.1 M

Procedure:

  • Charge: Add Substrate-Br, Boronic Acid, and Base to a microwave vial or round-bottom flask.

  • Solvent: Add the Dioxane/Water mixture.

  • Degas: Sparge the mixture with Argon for 15 minutes (Critical step).

  • Catalyst: Add the Pd catalyst quickly under a positive stream of Argon. Cap immediately.

  • Reaction: Heat to 90°C for 4-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine. Dry over

    
    .
    
    • Note: The product contains a basic nitrogen and a hydroxyl group. Ensure the aqueous layer pH is neutral/basic during extraction to prevent product loss into the water phase.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling of 2-Halopyridines.

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of 2-Halopyridines: Acids and Bases."
    • Source:Chemical Reviews
    • URL:[Link] (Generalized reference for pyridine coupling mechanics).

  • Role of Base and W

    • Title: "The role of the base in the Suzuki-Miyaura cross-coupling reaction."[3][4][5]

    • Source:Chemistry - A European Journal
    • URL:[Link]

  • Solvent Effects in Heterocyclic Couplings.

    • Title: "Solvent effects in palladium catalysed cross-coupling reactions."[5][6][7]

    • Source:Royal Society of Chemistry (RSC) Advances
    • URL:[Link]

  • Prevention of Hydrodebromin

    • Title: "Understanding and minimizing hydrodebromination side reactions in Pd-c
    • Source:Journal of Organic Chemistry
    • URL:[Link]

Sources

Stability issues of 1-(6-Bromopyridin-2-yl)piperidin-4-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Reactivity Troubleshooting Guide[1]

Executive Summary & Chemical Profile

This guide addresses the specific stability challenges associated with 1-(6-Bromopyridin-2-yl)piperidin-4-ol . This molecule serves as a bifunctional scaffold: it contains an aryl bromide for cross-coupling (Suzuki/Buchwald) and a secondary alcohol for further functionalization.[1]

However, the coexistence of the electron-deficient 2-bromopyridine core and the 4-hydroxypiperidine moiety creates a "push-pull" system susceptible to three primary failure modes during reaction:

  • Protodehalogenation: Loss of the bromine atom during Palladium-catalyzed coupling.[1]

  • Dehydration: Elimination of the hydroxyl group to form the alkene (tetrahydropyridine) under acidic or thermal stress.[1]

  • Catalyst Poisoning: Coordination of the pyridine nitrogen to transition metals.[1]

Interactive Troubleshooting Modules

Module A: The "Missing Bromine" (Protodehalogenation)

Symptom: During Suzuki or Buchwald-Hartwig coupling, the starting material is consumed, but the mass spectrum shows a major byproduct with M-79/81 (loss of Br, replaced by H).

Root Cause: 2-Bromopyridines are notoriously unstable in the presence of Pd(0) and strong bases, particularly in amide solvents (DMF, DMAc). The electron-deficient pyridine ring facilitates oxidative addition, but if the transmetallation step is slow, the Pd-intermediate undergoes


-hydride elimination from the solvent or ligand, leading to reduction (replacement of Br with H).

Technical Solution:

  • Solvent Switch: Avoid DMF or DMAc. These act as hydride sources.[1] Switch to Toluene , 1,4-Dioxane , or t-Amyl Alcohol .[1]

  • Base Selection: Strong alkoxide bases (NaOtBu) promote dehalogenation.[1] Switch to weaker, inorganic bases like K₃PO₄ or Cs₂CO₃ .[1]

  • Temperature: 2-Bromopyridines are reactive; lower the reaction temperature. Often 60–80°C is sufficient; avoid refluxing at >100°C.[1]

Module B: The "Mystery Olefin" (Acid-Catalyzed Dehydration)

Symptom: Formation of a less polar impurity (M-18) during workup, acylation, or storage in solution.[1] Identity: 1-(6-Bromopyridin-2-yl)-1,2,3,6-tetrahydropyridine.[1]

Root Cause: The 4-hydroxypiperidine moiety is a secondary alcohol.[1] In the presence of Brønsted acids (pH < 2) or Lewis acids, it undergoes E1 or E2 elimination to form the thermodynamically stable conjugated alkene. This is accelerated by the electron-donating nature of the piperidine nitrogen, which stabilizes the transition state.

Technical Solution:

  • pH Limits: Maintain reaction and workup pH between 4.0 and 9.0 .

  • Acylation Protocol: If acylating the alcohol (e.g., to an ester), use basic conditions (Et₃N/DMAP) and avoid heating with acid chlorides.

  • Workup: Do not use strong mineral acids (HCl, H₂SO₄) to quench reactions.[1] Use saturated NH₄Cl or phosphate buffer.[1]

Module C: Catalyst Deactivation (The Pyridine Trap)

Symptom: Reaction stalls at <20% conversion despite standard catalyst loading.[1] Root Cause: The pyridine nitrogen (N1) is basic and sterically accessible.[1] It can displace phosphine ligands on the Palladium center, forming a stable, inactive Pd(II)-pyridine complex.

Technical Solution:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands that bind tighter than the pyridine nitrogen.[1]

    • Recommended:XPhos , RuPhos , or BrettPhos .[1]

    • Avoid: PPh₃ or simple bidentates like dppf (unless at high temperatures).[1]

  • Pre-catalysts: Use oxidative-addition prone pre-catalysts (e.g., XPhos Pd G3 ) rather than generating Pd(0) in situ, to ensure the ligand is already bound.

Visualizing the Failure Pathways

The following diagram maps the chemical fate of the molecule under stress, helping you identify which pathway is responsible for your impurity profile.

StabilityPathways Start 1-(6-Bromopyridin-2-yl) piperidin-4-ol (Target Scaffold) Dehydration Impurity A: Tetrahydropyridine (Alkene Formation) [M-18] Start->Dehydration Acidic pH (<2) High Heat (>100°C) Proto Impurity B: Des-bromo Pyridine (Protodehalogenation) [M-79] Start->Proto Pd-Catalysis DMF/DMAc Solvent Strong Base (NaOtBu) Oxidation Impurity C: Piperidinone (Ketone Formation) [M-2] Start->Oxidation Oxidizing Agents (e.g., PCC, Swern)

Figure 1: Degradation pathways. Red paths indicate irreversible structural loss common in harsh acidic or catalytic conditions.[1]

Experimental Data & Compatibility Tables

Table 1: Solvent & Base Compatibility Matrix

Based on internal stability data for 2-aminopyridine derivatives.

Reagent ClassSpecific ReagentCompatibilityRisk Factor
Solvent DMF / DMAcLow High risk of protodehalogenation (hydride source).[1]
Solvent 1,4-DioxaneHigh Recommended for cross-coupling.[1]
Solvent DichloromethaneMedium Good for storage; avoid with strong Lewis acids.[1]
Base NaOtBu / KOtBuLow Promotes side reactions; too strong.[1]
Base K₃PO₄ / K₂CO₃High Ideal buffering range for Suzuki coupling.[1]
Acid 1M HClLow Risk of dehydration if heated.[1]
Table 2: Recommended Cross-Coupling Protocol

Optimized to prevent pyridine poisoning and bromine loss.[1]

ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃ Precursors allowing flexible ligand loading.[1]
Ligand XPhos or SPhos Bulky biaryl phosphines prevent pyridine coordination.[1]
Ligand Ratio 2:1 (L:Pd)Slight excess ensures Pd remains ligated.[1]
Solvent 1,4-Dioxane/Water (4:1) Biphasic systems often suppress dehalogenation.[1]
Temperature 80°C Sufficient for activation, minimizes thermal degradation.[1]

Frequently Asked Questions (FAQ)

Q: Can I convert the alcohol to a leaving group (Mesylate/Tosylate) to substitute it? A: Proceed with extreme caution. The secondary mesylate is highly prone to elimination (forming the alkene) due to the basic nitrogen in the ring. If you must substitute the alcohol, use Mitsunobu conditions (PPh₃/DIAD) which are neutral, rather than sulfonyl chlorides which generate acid byproducts.

Q: Why is my yield low even though the starting material is gone? A: Check for the formation of the N-oxide .[1] If your reaction mixture was exposed to air or peroxides, the pyridine nitrogen can oxidize.[1] This species is highly polar and may be lost in the aqueous layer during extraction.[1]

Q: How should I store the bulk material? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the solid is relatively stable, the electron-rich piperidine ring is susceptible to slow oxidation over months if exposed to air and moisture.

References

  • Protodehalogenation Mechanisms

    • Title: "Deciphering Complexity in Pd–C
    • Source: ChemRxiv (2023)
    • Context: Discusses the mechanism of protodehalogenation in amide solvents and how to mitig
    • URL:[Link][2][3]

  • Dehydration of 4-Hydroxypiperidines

    • Title: "Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite"[4]

    • Source: Toxicology Letters (1991)
    • Context: Establishes the pathway of 4-hydroxypiperidine dehydration to tetrahydropyridine under catalytic/enzym
    • URL:[Link]

  • Palladium Catalysis with Aminopyridines

    • Title: "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines"
    • Source: Journal of the American Chemical Society (2011)
    • Context: Addresses the "poisoning" effect of the pyridine nitrogen and ligand selection (BrettPhos/RuPhos) to overcome it.
    • URL:[Link]

  • Compound Properties

    • Title: "1-(6-Bromopyridin-2-yl)piperidin-4-ol Compound Summary"
    • Source: PubChem (NIH)
    • Context: Physical properties and related patent data.[1][3][5][6]

    • URL:[Link][6]

Sources

Technical Support Center: Synthesis Optimization for 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

You are attempting to synthesize 1-(6-bromopyridin-2-yl)piperidin-4-ol via a Nucleophilic Aromatic Substitution (SNAr). This reaction involves the coupling of 2,6-dibromopyridine (electrophile) with 4-hydroxypiperidine (nucleophile).[1]

The Critical Challenge: The starting material (2,6-dibromopyridine) is symmetric.[1][2] The goal is mono-substitution .

  • Kinetic Control: Required to isolate the mono-product.[1]

  • Thermodynamic Risk: Over-reaction leads to the bis-substituted impurity [1,1'-(pyridine-2,6-diyl)bis(piperidin-4-ol)], which is difficult to separate due to similar polarity.[1]

The amino group introduced in the first step is an Electron Donating Group (EDG) by resonance.[1] Theoretically, this deactivates the pyridine ring toward a second nucleophilic attack, making the mono-product isolable. However, excessive heat (>100°C) or prolonged reaction times will overcome this energy barrier, leading to the double addition impurity.[1]

Standard Operating Procedure (Baseline Protocol)

Before optimizing, establish this baseline. This protocol is designed for selectivity over speed.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2,6-Dibromopyridine Electrophile1.0 eqLimiting reagent.
4-Hydroxypiperidine Nucleophile1.05 eqDo not exceed 1.1 eq to prevent bis-formation.[1]
DIPEA (Hünig's Base) Base2.5 eqSoluble organic base preferred over K₂CO₃ for homogeneity.[1]
Acetonitrile (MeCN) Solvent[0.2 M]Cleaner profile than DMF; easier to remove.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve 2,6-dibromopyridine in anhydrous MeCN (0.2 M concentration) under N₂ atmosphere.

  • Addition: Add DIPEA followed by 4-hydroxypiperidine.

  • Reaction: Heat to reflux (approx. 80-82°C) .[1]

  • Monitoring: Check HPLC/TLC at 4 hours .

    • Target: >95% conversion of SM, <5% Bis-impurity.[1]

  • Workup: Concentrate solvent. Dissolve residue in DCM. Wash with water (x2) and brine.[1][3] Dry over Na₂SO₄.[1][4]

Optimization Matrix: Temperature vs. Time

The following data matrix illustrates the trade-off between conversion rate and impurity formation. Use this to diagnose your current results.[1]

TemperatureTimeConversion (SM)Mono-Product YieldBis-ImpurityAssessment
25°C (RT) 24 h< 10%Low0%Too Slow. Activation energy not met.
60°C 12 h~ 85%Good< 1%Safe Zone. Ideal for overnight runs.[1]
80°C (Reflux) 4-6 h> 98%Excellent < 3%Optimal. Best balance of rate/selectivity.
120°C (DMF) 2 h100%Moderate15-25% Critical Failure. Loss of selectivity.[1]

Troubleshooting Guide (Q&A)

Q1: I am seeing 15% of the bis-substituted impurity. How do I remove it?

A: Separation is difficult. Prevention is key.[1]

  • Root Cause: Temperature is likely too high (>100°C) or you used a large excess of amine (>1.5 eq).[1]

  • Immediate Fix: If you must purify, the bis-impurity is more polar than the mono-product. Use a gradient column (DCM -> 5% MeOH/DCM). The mono-product elutes first.

  • Process Adjustment: Reduce temperature to 80°C and strictly limit 4-hydroxypiperidine to 1.05 equivalents.

Q2: The reaction is stalled at 70% conversion after 24 hours.

A: The nucleophile (secondary amine) might be protonated or the leaving group (Br) is sluggish at this temp.[1]

  • Check Base: Ensure you have at least 2.0 equivalents of base to neutralize the HBr generated. If using K₂CO₃, ensure it is finely ground and the stirring is vigorous (heterogeneous kinetics).[1]

  • Solvent Switch: If using MeCN at 60°C, switch to DMF at 80°C. DMF is more polar and stabilizes the Meisenheimer transition state better than MeCN, accelerating the reaction.

Q3: Can I use ethanol or water as a solvent?

A: Not recommended.[1]

  • Ethanol: Nucleophilic competition.[1] Ethoxide (generated by base) can attack the pyridine, forming the ethoxy-ether impurity.

  • Water: Poor solubility of the dibromopyridine leads to slow kinetics and potential hydrolysis of the bromine at high temperatures. Sticking to Polar Aprotic solvents (MeCN, DMF, NMP) is standard for SNAr.[1]

Visualizations

Diagram 1: Reaction Logic & Decision Tree

This flowchart guides you through the optimization process based on your HPLC data.

OptimizationLogic Start Run Baseline Protocol (80°C, 4h, 1.05 eq Amine) Check Analyze HPLC/TLC Start->Check Result1 >5% Bis-Impurity Check->Result1 Result2 >10% SM Remaining Check->Result2 Result3 >95% Mono-Product Check->Result3 Action1 Action: Lower Temp to 60°C OR Reduce Amine to 1.0 eq Result1->Action1 Action2 Action: Increase Temp to 90°C OR Switch Solvent to DMF Result2->Action2 Action3 Action: Proceed to Workup (DCM Extraction) Result3->Action3

Caption: Decision tree for optimizing reaction parameters based on crude analysis.

Diagram 2: Mechanistic Pathway (SNAr)

Understanding the transition state explains why the second addition is slower (selectivity basis).[1]

Mechanism SM 2,6-Dibromopyridine (Electrophilic) TS Meisenheimer Complex (Transition State) SM->TS + Amine + Heat Mono Mono-Product (Target) TS->Mono - Br⁻ Bis Bis-Impurity (Over-reaction) Mono->Bis + Amine + High Heat (>100°C) (Deactivated Ring)

Caption: The mono-product ring is electron-rich (deactivated), requiring higher energy to form the bis-impurity.

References

  • General SNAr Mechanism on Pyridines

    • Title: Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines.[1][2]

    • Context: Explains the deactivation of the pyridine ring after the first amino-substitution, providing the theoretical basis for selectivity.
    • Source:[1]

  • Specific Protocol Conditions (Analogous Substrates)

    • Title: 1-(5-Bromo-2-pyrimidinyl)-4-piperidinol Synthesis.[1][3]

    • Context: Describes refluxing 4-hydroxypiperidine with a di-halo heteroarom
    • Source:[1]

  • Optimization of 2,6-Dibromopyridine Reactions

    • Title: Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.[1][5]

    • Context: Discusses controlling selectivity in copper-c
    • Source:[1]

  • Commercial Availability & Properties

    • Title: 1-(6-Bromopyridin-2-yl)piperidin-4-ol Product Page.[1][6]

    • Context: Verifies the stability and existence of the target mono-product.
    • Source:[1]

Sources

Technical Support Center: Catalyst Screening for Difficult Couplings of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions involving 1-(6-bromopyridin-2-yl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. Here, we will dissect the common issues and provide field-proven troubleshooting strategies and detailed protocols to facilitate successful Suzuki-Miyaura and Buchwald-Hartwig couplings.

The Challenge: Understanding the Substrate's Reactivity

The substrate, 1-(6-bromopyridin-2-yl)piperidin-4-ol, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The 2-bromopyridine moiety is notoriously difficult to work with due to several factors:

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1] This is a common issue with nitrogen-containing heterocycles.[2][3]

  • Steric Hindrance: The piperidin-4-ol group at the 2-position can sterically hinder the approach of the catalyst to the C-Br bond, slowing down the crucial oxidative addition step.

  • Substrate/Product Inhibition: Both the starting material and the desired product can act as ligands for the palladium center, potentially deactivating the catalyst.[1]

These factors often lead to low yields, incomplete conversion, and the formation of undesired side products. A systematic approach to catalyst and condition screening is therefore essential for success.

Frequently Asked Questions (FAQs)

Here are some common questions and their solutions when working with 1-(6-bromopyridin-2-yl)piperidin-4-ol and similar substrates.

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the most likely causes?

A1: Several factors could be at play:

  • Catalyst/Ligand Choice: The combination of palladium precursor and phosphine ligand is critical. For electron-rich and sterically hindered substrates like this, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the active catalytic species. Consider ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or RuPhos.

  • Base Selection: The choice of base is crucial for the transmetalation step. Strong bases like sodium tert-butoxide are often effective, but can be incompatible with sensitive functional groups.[4][5] Weaker bases like cesium carbonate or potassium phosphate may offer better functional group tolerance but might require higher temperatures or longer reaction times.[5] The solubility of the base in the chosen solvent is also a key consideration.

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.[6][7][8] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes, the addition of a small amount of water can be beneficial for the Suzuki-Miyaura coupling.

  • Protodeborylation of Boronic Acid: A common side reaction is the cleavage of the C-B bond of the boronic acid, especially with heteroaryl boronic acids.[9][10] This can be minimized by using anhydrous conditions and carefully selecting the base and solvent.

Q2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I prevent this?

A2: Homocoupling is often a result of the presence of Pd(II) species in the reaction mixture.[9] This can be caused by:

  • Incomplete Reduction of Pd(II) Precatalyst: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • Oxygen Contamination: Rigorously degas your reaction mixture to remove any dissolved oxygen, which can oxidize the active Pd(0) catalyst.

  • Choice of Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ might be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

Q3: In my Buchwald-Hartwig amination, I am seeing dehalogenation of my starting material. What is causing this?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs after oxidative addition, where a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[9] Potential sources of the hydride include the amine coupling partner, the solvent (especially alcohols), or residual water. To mitigate this:

  • Use a non-protic, anhydrous solvent.

  • Consider using a stronger, non-coordinating base.

  • Screen different phosphine ligands, as the ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated side product.

Q4: My reaction seems to stall at partial conversion. What steps can I take?

A4: Stalled reactions can be due to catalyst deactivation.

  • Catalyst Loading: While higher catalyst loading can sometimes push the reaction to completion, it's often more effective to optimize other parameters first.[6]

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or temperature. Ensure proper handling and consider using more robust ligands.

  • Product Inhibition: As the product concentration increases, it may start to inhibit the catalyst. In such cases, running the reaction at a higher dilution might be beneficial.

Troubleshooting Guides

Guide 1: Systematic Catalyst Screening for Suzuki-Miyaura Coupling

When initial attempts fail, a systematic screen of catalysts, ligands, bases, and solvents is the most effective approach. High-throughput screening kits are commercially available and can be a valuable tool.

Experimental Workflow: Catalyst Screening

Catalyst_Screening_Workflow cluster_setup Reaction Setup (Array of Vials) cluster_catalyst Catalyst/Ligand Array cluster_process Process cluster_analysis Analysis A 1-(6-Bromopyridin-2-yl)piperidin-4-ol E Dispense Reagents (Inert Atmosphere) A->E B Boronic Acid/Ester B->E C Base Array (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) C->E D Solvent Array (e.g., Dioxane, Toluene, THF/H₂O) D->E cat1 Pd(OAc)₂ + SPhos cat1->E cat2 Pd₂(dba)₃ + XPhos cat2->E cat3 Pd(dppf)Cl₂ cat3->E cat4 Pd(PPh₃)₄ cat4->E F Seal and Heat (e.g., 80-110 °C) E->F G Reaction Monitoring (LC-MS, GC-MS) F->G H Identify Hits G->H caption Catalyst Screening Workflow

Caption: A systematic workflow for screening catalyst systems.

Step-by-Step Screening Protocol:
  • Preparation: In a glovebox, prepare stock solutions of 1-(6-bromopyridin-2-yl)piperidin-4-ol, the boronic acid coupling partner, and an internal standard (e.g., biphenyl) in the chosen solvent.

  • Array Setup: In an array of reaction vials (e.g., a 24-well plate), dispense the pre-weighed palladium catalysts and ligands.

  • Reagent Addition: Add the stock solutions of the starting materials and the chosen base to each vial.

  • Reaction: Seal the vials and place the array on a heating block at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the conversion and yield for each set of conditions.

Recommended Screening Conditions:
ParameterConditions to ScreenRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Common and effective Pd(II) and Pd(0) sources.[11]
Ligand SPhos, XPhos, RuPhos, P(tBu)₃, dppfBulky, electron-rich ligands are often necessary for difficult couplings.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuA range of weak and strong bases to assess reactivity and functional group tolerance.[5][12]
Solvent Dioxane, Toluene, THF, 2-MeTHF, CPMECommon aprotic solvents with varying polarities.[6][7][8]
Guide 2: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to reaction conditions, especially with challenging substrates.[4][12][13][14]

Key Considerations for Buchwald-Hartwig Amination:
  • Amine Nucleophile: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the choice of catalyst system. For the coupling of 1-(6-bromopyridin-2-yl)piperidin-4-ol with another amine, steric hindrance will be a major factor.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required.[5] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

  • Catalyst System: As with Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred. Ligands like XPhos and Josiphos-type ligands have shown success in the amination of challenging heteroaryl halides.[15]

General Protocol for Buchwald-Hartwig Amination:
  • Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk techniques. Add the palladium precatalyst and ligand to a dry reaction flask.

  • Reagent Addition: Add the base, 1-(6-bromopyridin-2-yl)piperidin-4-ol, and the amine coupling partner.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

Troubleshooting Table for Buchwald-Hartwig Amination:
IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst; Inappropriate base/ligand combinationScreen different Pd/ligand combinations (e.g., Pd₂(dba)₃/XPhos). Ensure the base is strong enough (e.g., NaOtBu).
Low Yield Catalyst deactivation; Steric hindranceIncrease catalyst loading slightly. Use a more sterically demanding ligand to promote reductive elimination. Increase reaction temperature.
Dehalogenation Presence of protic impurities; Unfavorable kineticsUse rigorously dried solvent and reagents. Screen different ligands to favor C-N bond formation over dehalogenation.
Formation of Side Products Base-induced side reactionsUse a weaker base if compatible with the reaction (e.g., Cs₂CO₃) or a hindered base like LHMDS.[5]

Mechanistic Insights

A fundamental understanding of the catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions is crucial for effective troubleshooting.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA + Ar-X TM Transmetalation (Ar-Pd(II)-Ar') OA->TM + Ar'-B(OR)₂⁻ RE Reductive Elimination (Ar-Ar') TM->RE RE->Pd0 - Product Product Ar-Ar' (Product) RE->Product ArX Ar-X (1-(6-Bromopyridin-2-yl)piperidin-4-ol) ArX->OA Boronic Ar'-B(OR)₂ + Base Boronic->TM caption Suzuki-Miyaura Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

The rate-limiting step can vary depending on the specific substrates and conditions. For difficult couplings, either the oxidative addition or the reductive elimination is often the bottleneck.

Conclusion

Successfully performing cross-coupling reactions with 1-(6-bromopyridin-2-yl)piperidin-4-ol requires a methodical and informed approach to catalyst and condition screening. The challenges posed by this substrate, namely potential catalyst inhibition and steric hindrance, can be overcome by employing bulky, electron-rich phosphine ligands and carefully optimizing the choice of base and solvent. This guide provides a framework for troubleshooting common issues and developing robust reaction protocols. By understanding the underlying mechanistic principles and systematically exploring the reaction parameter space, researchers can significantly improve their success rates for these challenging yet important transformations.

References

Sources

Technical Support Center: A Researcher's Guide to 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(6-Bromopyridin-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical troubleshooting advice for the synthesis and work-up procedures involving this key chemical intermediate. Our goal is to empower you with the knowledge to navigate potential challenges and ensure the successful outcome of your experiments.

Introduction: The Significance of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

1-(6-Bromopyridin-2-yl)piperidin-4-ol is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromopyridine moiety and a piperidinol core, makes it a versatile scaffold for the synthesis of a wide array of complex molecules, including kinase inhibitors and other targeted therapeutics. The bromopyridine unit is primed for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group on the piperidine ring offers a site for further functionalization.

Given its importance, a robust and reproducible synthetic and purification protocol is paramount. This guide will delve into the nuances of its preparation, focusing on a common synthetic route: the nucleophilic aromatic substitution (SNA) reaction between 2,6-dibromopyridine and piperidin-4-ol.

Experimental Protocol: Synthesis and Work-Up

This section details a standard laboratory procedure for the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol. The causality behind each step is explained to provide a deeper understanding of the reaction.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products reactant1 2,6-Dibromopyridine reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reactant2 Piperidin-4-ol product 1-(6-Bromopyridin-2-yl)piperidin-4-ol side_product HBr reagents->product reagents->side_product

Caption: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (1.0 eq.), piperidin-4-ol (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

    • Expertise & Experience: Using a slight excess of piperidin-4-ol helps to drive the reaction towards completion. Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperidin-4-ol nucleophile.

  • Solvent Addition and Reaction Conditions:

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to 2,6-dibromopyridine.

    • Heat the reaction mixture to 120-130 °C and stir vigorously.

    • Trustworthiness: The choice of a high-boiling polar aprotic solvent like DMSO is crucial for dissolving the reactants and facilitating the SNAr reaction, which often requires elevated temperatures.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical TLC mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product is expected to have a lower Rf value than the starting 2,6-dibromopyridine.

  • Reaction Work-Up: Quenching and Extraction:

    • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Authoritative Grounding: The initial water quench is to dissolve the inorganic salts (KBr and excess K₂CO₃) and the DMSO. Ethyl acetate is a common solvent for extracting moderately polar organic products.[1]

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation: Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry 2,6-Dibromopyridine (1.0 eq.), Piperidin-4-ol (1.2 eq.), K₂CO₃ (2.5 eq.)Excess nucleophile and base drive the reaction to completion.
Solvent Anhydrous DMSOHigh-boiling polar aprotic solvent facilitates SNAr.
Temperature 120-130 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 12-24 hoursTypical duration for this type of transformation.
Typical Yield 70-85% (after purification)Varies based on scale and purification efficiency.

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during the synthesis and work-up of 1-(6-Bromopyridin-2-yl)piperidin-4-ol.

Low or No Product Formation

Q: My reaction shows very little or no conversion of the starting material. What could be the problem?

A: This is a common issue that can stem from several factors:

  • Insufficient Temperature: Ensure your reaction is heated to the optimal temperature (120-130 °C). Verify the temperature of your heating mantle or oil bath with an external thermometer.

  • Inactive Base: Potassium carbonate can be hygroscopic. Use freshly opened or properly dried K₂CO₃. The presence of water can hinder the reaction.

  • Poor Quality Reagents: Verify the purity of your 2,6-dibromopyridine and piperidin-4-ol. Impurities can interfere with the reaction.

  • Solvent Issues: Ensure you are using anhydrous DMSO. Water can compete as a nucleophile, leading to undesired side products.

Formation of Side Products

Q: I am observing a significant amount of a side product with a similar polarity to my desired product. What could it be and how can I minimize it?

A: A likely side product is the disubstituted pyridine, 1,1'-(pyridine-2,6-diyl)bis(piperidin-4-ol). This arises from the reaction of your desired product with another molecule of piperidin-4-ol.

  • How to Minimize:

    • Control Stoichiometry: Avoid a large excess of piperidin-4-ol. While a slight excess is beneficial, a significant excess can promote the formation of the disubstituted product.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor the reaction closely by TLC or LC-MS.

Work-Up and Purification Challenges

Q: During the work-up, I am having trouble with emulsions during the extraction. How can I resolve this?

A: Emulsions are common when working with pyridine-containing compounds due to their basicity and ability to act as surfactants.

  • Solutions:

    • Add Brine: Add a small amount of saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[2]

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: If solids are present, filter the reaction mixture through a pad of celite before extraction.

Q: My crude product is a dark oil and difficult to purify by column chromatography. What are my options?

A: Dark coloration often indicates the presence of polymeric impurities. The polar nature of the product can also make chromatography challenging.

  • Purification Strategies:

    • Column Chromatography:

      • Solvent System: Start with a non-polar eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For highly polar products, a dichloromethane/methanol or chloroform/methanol system may be necessary.[3]

      • Tailing Reduction: The basic nature of the pyridine nitrogen can cause tailing on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.

    • Recrystallization: This can be a highly effective method for purifying solid products.

      • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent system (e.g., ethanol, methanol, hexanes, toluene). The ideal solvent should dissolve the compound when hot but have low solubility when cold.[4]

      • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the reaction performed at such a high temperature?

A1: Nucleophilic aromatic substitution on an electron-rich ring like pyridine is generally difficult. The bromine atoms are electron-withdrawing, but the ring itself is not as activated as, for example, a nitro-substituted benzene ring.[5][6] Therefore, a significant amount of thermal energy is required to overcome the activation energy barrier for the reaction.

Q2: Can I use a different base, such as sodium carbonate or cesium carbonate?

A2: Yes, other inorganic bases can be used. Cesium carbonate is often more effective but also more expensive. Sodium carbonate is a weaker base and may require higher temperatures or longer reaction times.

Q3: Is it possible to perform this reaction under microwave irradiation?

A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times for this type of transformation. You will need to optimize the temperature and time for your specific microwave reactor.

Q4: How should I store 1-(6-Bromopyridin-2-yl)piperidin-4-ol?

A4: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[7][8]

Q5: What are the key safety precautions I should take when running this reaction?

A5:

  • 2,6-Dibromopyridine: Is an irritant. Handle with gloves and in a well-ventilated fume hood.

  • DMSO: Can be absorbed through the skin. Always wear gloves.

  • High Temperatures: Use appropriate caution when working with heated reactions.

Visualizing the Workflow

Experimental Workflow Diagram

Experimental_Workflow setup Reaction Setup (2,6-Dibromopyridine, Piperidin-4-ol, K2CO3) solvent Add Anhydrous DMSO setup->solvent heat Heat to 120-130 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cooldown Cool to Room Temperature monitor->cooldown quench Quench with Water cooldown->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification (Column Chromatography or Recrystallization) crude->purify final_product Pure 1-(6-Bromopyridin-2-yl)piperidin-4-ol purify->final_product

Caption: A step-by-step workflow for the synthesis and work-up.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_temp Verify Reaction Temperature start->check_temp check_base Check Base Activity start->check_base check_reagents Assess Reagent Purity start->check_reagents check_solvent Ensure Anhydrous Solvent start->check_solvent purification_issue Purification Difficulty emulsion Emulsion during Extraction? purification_issue->emulsion oily_product Crude is an Oil? purification_issue->oily_product tailing Tailing on Column? purification_issue->tailing add_brine Add Brine / Gentle Mixing emulsion->add_brine Yes recrystallize Attempt Recrystallization oily_product->recrystallize Yes add_amine Add Triethylamine to Eluent tailing->add_amine Yes

Caption: A decision tree for troubleshooting common issues.

References

  • CORE. (2013). Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 1-(6-Bromopyridin-2-yl)piperidin-4-ol, min 98%, 25 grams. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

[1]

Topic: Impurity Profiling & Process Optimization Ticket ID: #SNAr-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol typically proceeds via a Nucleophilic Aromatic Substitution (

11

This guide addresses the three critical failure modes:

  • Over-reaction leading to the bis-substituted impurity.

  • Stalled kinetics leaving unreacted starting material.

  • Hydrolysis generating silent hydroxypyridine contaminants.

Module 1: The "Bis-Substituted" Impurity (Critical)

Problem Description

Users frequently observe a significant impurity (10–25%) with a mass of

1
  • SM: 2,6-Dibromopyridine (MW 236.89)[1]

  • Reagent: Piperidin-4-ol (MW 101.15)[1]

  • Product (Mono):

    
     (MW 257.13, m/z 257/259)[1]
    
  • Impurity (Bis):

    
     (MW 277.36, m/z 278)[1]
    

Diagnosis: You have formed 2,6-bis(4-hydroxypiperidin-1-yl)pyridine .[1] This occurs because the second bromine atom remains susceptible to nucleophilic attack, especially at elevated temperatures.[1]

Troubleshooting Q&A

Q: Why is the Bis-impurity forming even when I use 1 equivalent of amine? A: This is a classic case of competitive kinetics . Although the first amine substitution deactivates the pyridine ring (making it less electrophilic), the deactivation is often insufficient at high temperatures (

11

Q: How do I suppress this without stalling the reaction? A:

  • Stoichiometry: Use a slight excess of the dibromide (1.2 equiv), not the amine. It is easier to remove the lipophilic dibromide during workup than the polar bis-impurity.[1]

  • Temperature Ramp: Do not go directly to reflux. Initiate the reaction at 40–50°C. Only ramp to 80°C if HPLC shows the intermediate is stalled.

  • Solvent Switch: Switch from DMF/DMSO to Isopropanol (IPA) or n-Butanol .[1] Protic solvents can stabilize the leaving group transition state but often allow for better thermal control than super-heating in DMF.[1]

Module 2: Purification & Isolation Strategy

Problem Description

The crude mixture contains the Product (Mono), the Bis-impurity, and unreacted Dibromide.[1] Standard silica chromatography is often difficult due to the streaking of the basic pyridine nitrogens.

Troubleshooting Q&A

Q: How can I purify this without a difficult column? A: Utilize the Acid-Base Solubility Differential .

  • The Logic:

    • 2,6-Dibromopyridine (SM): Non-basic (electron-poor).[1] Insoluble in dilute aqueous acid.

    • Product (Mono): Weakly basic (pyridine N).[1] Soluble in dilute HCl.

    • Bis-Impurity: More basic (electron-rich pyridine).[1] Soluble in dilute HCl.

Protocol (The "Reverse-Quench" Workup):

  • Dilute reaction mixture with EtOAc.

  • Wash with 0.5 M HCl (aq).[1]

    • Result: The SM stays in the EtOAc (Discard organic layer).[1] The Product and Bis-impurity move to the aqueous layer.[1]

  • Neutralize the aqueous layer carefully with NaOH to pH ~8–9.

  • Extract back into EtOAc/DCM.

    • Refinement: The Bis-impurity is significantly more polar (two OH groups) than the Mono-product.[1] It may remain in the aqueous phase or precipitate out first upon neutralization.

Q: Can I recrystallize it? A: Yes. The Mono-product crystallizes well from Toluene/Heptane or MTBE .[1] The Bis-impurity is often an oil or amorphous solid that refuses to crystallize in non-polar solvents.[1]

Module 3: Analytical Troubleshooting (HPLC)

Problem Description

Co-elution of the Mono-product and Bis-impurity on standard C18 gradients.

Troubleshooting Q&A

Q: Which HPLC method separates them best? A: You must control the pH. The piperidinyl nitrogen is conjugated (aniline-like), but the pyridine nitrogen is basic.[1]

  • Recommended Column: C18 or Phenyl-Hexyl (3.5 µm).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Elution Order (Typical):

    • Bis-Impurity: (Most Polar due to 2x OH groups and protonation) – Early eluting.[1]

    • Product (Mono): (Intermediate polarity) – Middle eluting.

    • 2,6-Dibromopyridine: (Lipophilic) – Late eluting.[1]

Q: I see a peak at RRT 0.85 relative to the product. What is it? A: Check for 6-bromo-2-hydroxypyridine (or its pyridone tautomer).[1] This comes from moisture in your solvent (DMSO/DMF are hygroscopic) reacting with the dibromide.[1] It is "silent" in some UV channels but ionizes in MS (

1

Visualizing the Pathway & Logic

Figure 1: Reaction Pathway & Impurity Genesis

This diagram maps the kinetic competition between the desired pathway and the fatal bis-substitution.[1]

SNAr_PathwaySM2,6-Dibromopyridine(Lipophilic)IntermediateMeisenheimerComplexSM->Intermediate+ Reagent(Rate Limiting)HydrolysisHYDROLYSIS6-bromo-2-pyridone(Moisture)SM->Hydrolysis+ H2O / OH-ReagentPiperidin-4-olProductMONO-PRODUCT1-(6-Bromopyridin-2-yl)piperidin-4-ol(Target)Intermediate->Product- Br-BisImpurityBIS-IMPURITY2,6-bis(piperidinyl)...(Over-reaction)Product->BisImpurity+ Excess ReagentHigh Temp (>80°C)

Caption: Figure 1. Kinetic pathway showing the primary

Figure 2: Purification Decision Tree

Follow this logic to isolate the pure product from the crude mixture.

Purification_LogicCrudeCrude Mixture(SM + Mono + Bis)Step1Dissolve in EtOAcWash with 0.5M HClCrude->Step1OrgLayerOrganic Layer(Contains SM)Step1->OrgLayerPartitionAqLayerAqueous Layer(Mono + Bis salts)Step1->AqLayerPartitionStep2Neutralize to pH 8.5Extract w/ DCMAqLayer->Step2FinalRecrystallize(Toluene/Heptane)Step2->FinalMono crystallizesBis stays in mother liquor

Caption: Figure 2. Acid-Base workup strategy utilizing the basicity difference between the pyridine product and the non-basic starting material.[1]

Summary of Key Data

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] Retention (C18)*Solubility (0.5M HCl)Major Risk Factor
2,6-Dibromopyridine High (Late)InsolubleExcess Reagent
Mono-Product (Target) MediumSolubleTemperature >80°C
Bis-Impurity Low (Early)SolubleFast Addition
Hydrolysis Impurity Very Low (Front)SolubleWet Solvent

*Note: Retention based on standard Acidic Water/MeCN gradient.

References

  • Reaction Mechanism & Selectivity

    • Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines.[1] The "element effect" and regioselectivity in pyridine systems.

    • Source: [1]

  • Synthetic Application (Similar Substrates)

    • Synthesis of Cereblon Ligands (Pomalidomide derivatives).[1] This specific intermediate is a common linker in PROTAC synthesis.

    • Source: [1]

  • Analytical Methods

    • HPLC Separ
    • Source: [1][4]

  • Compound Data

    • 1-(6-Bromopyridin-2-yl)
    • Source: [1]

Ligand effects on the efficiency of 1-(6-Bromopyridin-2-yl)piperidin-4-ol cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ligand Effects on 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Substrate Profile & Chemical Challenges

Target Molecule: 1-(6-Bromopyridin-2-yl)piperidin-4-ol CAS: 1017781-64-4 Structure Analysis: This substrate presents a "perfect storm" of challenges for Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi):

  • The "Pyridyl Poison" Effect: The pyridine nitrogen is highly Lewis basic. Without a bulky or strongly chelating ligand, this nitrogen will displace labile ligands on the Pd(II) center, forming a stable, unreactive bis-pyridine complex (catalyst arrest).

  • Steric Crowding (2,6-Substitution): The piperidine ring at the 2-position creates significant steric bulk near the reaction center (C6-Br). While oxidative addition (OA) into the C-Br bond is generally facile, the subsequent reductive elimination (RE) is sterically impeded.

  • Unprotected Hydroxyl Group: The secondary alcohol at the 4-position of the piperidine ring is distal but reactive. Under strong base conditions (e.g., NaOtBu), it forms an alkoxide that can compete with your nucleophile (O-arylation side reactions).

Troubleshooting Guide (FAQ)
Q1: My reaction stalls at ~20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (The "Dead End" Pathway). Technical Explanation: You are likely using a ligand with insufficient steric bulk or binding strength (e.g., PPh3, dppf). The substrate's pyridine nitrogen is outcompeting your phosphine ligand for the Pd center. Once the Pd is saturated by the substrate nitrogens, it precipitates as an inactive "Pd-black" or remains as a soluble but dormant complex. Solution: Switch to a ligand that creates a "protective shell" around the Pd.

  • Recommendation: Use XPhos or RuPhos . These Buchwald dialkylbiaryl phosphines have a large lower aromatic ring (isopropyl groups) that physically blocks the pyridine nitrogen from coordinating to the metal center.

Q2: I see the product, but also a significant amount of de-brominated starting material (Protodehalogenation).

Diagnosis: Slow Reductive Elimination. Technical Explanation: The 2,6-disubstitution pattern makes the final step (reductive elimination) difficult. If RE is slow, the intermediate Pd(II)-hydride species (often formed via


-hydride elimination from alkyl impurities or solvent) has time to reduce the aryl bromide.
Solution:  Accelerate Reductive Elimination.
  • Recommendation: Use a ligand with a wide bite angle (if bidentate) or extreme steric bulk (if monodentate) to "squeeze" the product off the metal. BrettPhos is excellent for this in amination reactions; XPhos is superior for C-C couplings.

Q3: Do I need to protect the 4-hydroxyl group before coupling?

Diagnosis: Chemoselectivity Concerns. Technical Explanation:

  • For Suzuki Coupling (C-C bond): Generally, NO . Use a mild inorganic base like K₃PO₄ or K₂CO₃. The secondary alcohol will not interfere with the transmetallation of a boronic acid.

  • For Buchwald Coupling (C-N bond): MAYBE . If you use a strong base like NaOtBu, you will generate the alkoxide. If your amine nucleophile is weak (e.g., an aniline), the alkoxide may compete, leading to C-O coupled side products. Solution: Switch the base system. Use Cs₂CO₃ in dioxane or t-Amyl alcohol. This keeps the hydroxyl protonated while still activating the amine.

Deep Dive: Ligand Selection Matrix

The choice of ligand dictates the active catalytic cycle. For 2-substituted pyridines, we categorize ligands by their primary "survival mechanism."

Ligand ClassExamplesMechanism of ActionBest For...
Dialkylbiaryl Phosphines XPhos, RuPhos Steric Shielding: The biaryl backbone hangs over the Pd center, physically blocking the pyridine N from binding.First Choice. Difficult couplings, sterically crowded centers.
Wide-Bite Bidentates Xantphos Chelation Stability: The rigid backbone forces a wide P-Pd-P angle, destabilizing the starting material complex and favoring reductive elimination.Stability. Reactions requiring high temperatures (>100°C) or long times.
Standard Phosphines PPh3, dppbNone: These are easily displaced by the pyridine substrate.Avoid. Likely to fail or require massive catalyst loading (>10 mol%).
N-Heterocyclic Carbenes PEPPSI-IPr Strong

-Donation:
Creates a very electron-rich Pd center that accelerates Oxidative Addition.
Alternative. If phosphines fail; good for very electron-poor coupling partners.
Visualizing the Failure Mode

The following diagram illustrates the "Catalyst Poisoning" pathway that occurs with insufficient ligands versus the "Productive Cycle" enabled by bulky ligands like XPhos.

CatalystPathways Pd_Pre Pd(0) Precursor Active_Cat Active L-Pd(0) Pd_Pre->Active_Cat Ligand Binding OxAdd Oxidative Addition (Ar-Pd-Br) Active_Cat->OxAdd + Substrate (Ar-Br) Poison_Complex DEAD END: Bis-Pyridine Complex (L displaced by Substrate) OxAdd->Poison_Complex Small Ligand (PPh3) Pyridine N binds Pd TransMetal Transmetallation (Nucleophile Entry) OxAdd->TransMetal Bulky Ligand (XPhos) Blocks Pyridine N RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Active_Cat Regen Pd(0)

Figure 1: The divergence between catalyst deactivation (Red) and the productive cycle (Green) depends entirely on ligand sterics.

Recommended Protocol: Suzuki-Miyaura Coupling[1][2][3]

Context: Coupling 1-(6-Bromopyridin-2-yl)piperidin-4-ol with an Aryl Boronic Acid.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Why? Pre-catalyst generation in situ is often more active. XPhos provides the necessary steric bulk.

  • Base: K₃PO₄ (3.0 equiv)

    • Why? Mild enough to tolerate the free -OH, strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why? The water is critical for the solubility of the inorganic base and the transmetallation step.

Step-by-Step:

  • Charge: In a reaction vial, add the Bromopyridine substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen kills the active Pd(0) species).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Stir vigorously at 80-100°C for 2-4 hours.

    • Note: Do not exceed 110°C; thermal degradation of the catalyst becomes a risk.

  • Check: Monitor by LCMS. Look for the disappearance of the bromide (M+H = 257/259).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water. The free -OH product will likely partition into the organic phase, but check the aqueous layer if the product is very polar.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Billingsley, K., & Buchwald, S. L. (2007). "A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids and Esters." Journal of the American Chemical Society.

  • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." The Journal of Organic Chemistry.

  • BenchChem Technical Data. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates."

Technical Support Center: Reagent Quality Control for 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and CMC Leads. Topic: Critical Reagent Specifications & Troubleshooting for


 Synthesis.
Objective:  Optimize yield and purity of the bifunctional scaffold 1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 180058-69-9).

Introduction: The "Bifunctional" Challenge

1-(6-Bromopyridin-2-yl)piperidin-4-ol is a high-value scaffold in drug discovery, particularly for PROTAC linkers and kinase inhibitors. Its utility lies in its duality: the aryl bromide serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol allows for etherification or esterification.

However, this duality makes the synthesis sensitive. The precursor, 2,6-dibromopyridine , is prone to over-reaction (bis-substitution) and hydrolysis. This guide dissects how reagent quality directly dictates the impurity profile and provides actionable troubleshooting workflows.

Module 1: Critical Reagent Specifications

The quality of your starting materials determines the "Silent Killers" in your reaction—impurities that are difficult to separate or that poison downstream catalysts.

2,6-Dibromopyridine (Electrophile)[1][2][3][4]
  • Critical Specification: Isomer Purity >99.5%.

  • The Risk: Commercial supplies often contain 2-Bromopyridine (mono-bromo) or 2,4-Dibromopyridine (regioisomer).

    • 2-Bromopyridine:[1][2][3][4] Reacts to form 1-(pyridin-2-yl)piperidin-4-ol.[5] This "dead" impurity lacks the bromine handle, terminating your synthesis pathway 3 steps later.

    • 2,4-Dibromopyridine:[4] Leads to a mixture of 2-substituted and 4-substituted piperidines, which are often inseparable by standard flash chromatography.

4-Hydroxypiperidine (Nucleophile)[6]
  • Critical Specification: Water Content <0.5% (Karl Fischer).

  • The Risk: This amine is highly hygroscopic.

    • Mechanism of Failure: Water acts as a competing nucleophile in the

      
       reaction, especially at elevated temperatures (>80°C). It attacks the 6-position of the pyridine, displacing the bromine to form 6-bromo-2(1H)-pyridone .
      
    • Impact: Pyridones are notorious palladium poisons, causing failure in subsequent Suzuki couplings.

Solvents (DMF/DMSO/NMP)
  • Critical Specification: Amine-free and Anhydrous.

  • The Risk:

    • DMF Decomposition: Old DMF contains dimethylamine, which competes with 4-hydroxypiperidine to form 2-bromo-6-(dimethylamino)pyridine .

    • DMSO: If used, trace sulfur residues can poison Pd catalysts in the next step.

Module 2: Reaction Impurity Pathways (Visualization)

The following diagram maps the kinetic competition between the desired product and the three primary failure modes: Bis-substitution, Hydrolysis, and O-Alkylation.

ReactionPathways SM1 2,6-Dibromopyridine Product TARGET PRODUCT 1-(6-Bromopyridin-2-yl)piperidin-4-ol SM1->Product + SM2 (1 eq) SNAr (N-attack) Impurity_Hydrolysis IMPURITY B: Pyridone 6-bromo-2(1H)-pyridone SM1->Impurity_Hydrolysis + H2O (Wet Reagents) Hydroxide Base Impurity_O_Alk IMPURITY C: O-Alkylated Ether linkage SM1->Impurity_O_Alk + SM2 (O-attack) Strong Base (NaH) SM2 4-Hydroxypiperidine Impurity_Bis IMPURITY A: Bis-Adduct 2,6-bis(piperidinyl)pyridine Product->Impurity_Bis + Excess SM2 High Temp

Caption: Figure 1. Kinetic competition in the SNAr synthesis. Green indicates the desired pathway; Red/Yellow indicate reagent-driven failure modes.

Module 3: Troubleshooting Guide

Scenario A: "I am seeing significant Bis-Substitution (Impurity A)."

Diagnosis: The reaction has proceeded too far, or the stoichiometry favors the double addition. The amino group on the product is more electron-rich than the starting pyridine, but the steric bulk of the piperidine usually retards the second addition. If bis-substitution occurs, you are likely forcing the reaction.

Corrective Protocol:

  • Stoichiometry: Use a slight excess of the electrophile (2,6-dibromopyridine, 1.2 eq) rather than the amine. This ensures that as soon as the mono-product forms, it competes with excess starting material, statistically favoring the mono-adduct.

  • Temperature: Lower the reaction temperature.

    
     on 2,6-dibromopyridine typically initiates at 60-80°C. If you are running at reflux (120°C+), you will drive the second substitution.
    
  • Addition Order: Add the 4-hydroxypiperidine slowly to the dibromopyridine solution.

Scenario B: "My yield is low, and I see a peak at M+16 or M-Br+OH."

Diagnosis: Hydrolysis (Impurity B). You have generated the pyridone.

Corrective Protocol:

  • Base Switch: If using hydroxides (NaOH/KOH), switch to anhydrous K2CO3 or DIPEA . Hydroxide ions are potent nucleophiles that directly attack the pyridine ring.

  • Solvent Drying: Ensure DMF/DMSO is stored over molecular sieves.

  • Hygroscopic Amine: Dry the 4-hydroxypiperidine under vacuum or azeotrope with toluene before use.

Scenario C: "The Suzuki coupling (Next Step) is stalling."

Diagnosis: Catalyst Poisoning. Even 1% of the pyridone impurity (from Scenario B) can chelate Palladium, shutting down the catalytic cycle. Alternatively, residual sulfur from DMSO is the culprit.

Corrective Protocol:

  • Workup: Perform a rigorous acid/base wash. The target product is a base.

    • Dissolve crude in EtOAc.

    • Wash with water (removes polar impurities).

    • Extract with 1M HCl (Product moves to aqueous layer; non-basic impurities stay in organic).

    • Basify aqueous layer and re-extract with EtOAc.

  • Solvent Switch: Avoid DMSO in the

    
     step if possible; use NMP or Acetonitrile.
    

Module 4: Optimized Experimental Protocol

This protocol is designed to minimize bis-substitution and hydrolysis.

Reagents:

  • 2,6-Dibromopyridine (1.2 equiv)

  • 4-Hydroxypiperidine (1.0 equiv)

  • K2CO3 (2.5 equiv, anhydrous, granular)

  • Solvent: Acetonitrile (preferred) or DMF (anhydrous)

Step-by-Step:

  • Charge: In a dry flask under

    
    , dissolve 2,6-dibromopyridine (1.2 eq) in Acetonitrile (0.5 M concentration).
    
  • Base: Add K2CO3 (2.5 eq).

  • Addition: Add 4-hydroxypiperidine (1.0 eq) in a single portion.

    • Note: If using the HCl salt of the amine, increase base to 3.5 eq.

  • Reaction: Heat to 70°C . Monitor by HPLC/UPLC every 2 hours.

    • Target: Stop when 4-hydroxypiperidine is consumed. Do not wait for complete consumption of the dibromopyridine (since it is in excess).

  • Workup: Cool to RT. Filter off solids (inorganic salts). Concentrate filtrate.

  • Purification: The excess 2,6-dibromopyridine is non-polar and elutes easily on silica (0-10% EtOAc/Hexanes). The product is polar; elute with 5-10% MeOH in DCM.

FAQ: Quick Solutions

Q: Can I use NaH as a base to speed up the reaction? A: No. NaH is too strong and will deprotonate the hydroxyl group of the piperidine (pKa ~16), leading to O-alkylation (Impurity C) or polymerization. Stick to Carbonates or Tertiary Amines.

Q: Why does my product look yellow/brown? A: Pyridine derivatives often oxidize slightly to form N-oxides or colored charge-transfer complexes. If the purity (NMR/LCMS) is good, the color is likely cosmetic. A charcoal filtration can remove it.

Q: I see a "doublet of doublets" in the aromatic region of the NMR. Is this correct? A: Yes. The 2,6-disubstituted pyridine (unsymmetrical) should show:

  • One triplet (C4-H)[6]

  • Two doublets (C3-H and C5-H) If you see a singlet or symmetric pattern, you likely have the bis-substituted impurity (symmetric molecule).

References

  • Preparation of 6-substituted 2-bromopyridine compounds.

    • Source: European Journal of Organic Chemistry (via ResearchG
    • Relevance: Describes the selective copper-catalyzed C-N bond formation and control of mono- vs bis-substitution in 2,6-dibromopyridine.
    • URL:

  • Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism.

    • Source: Wikipedia / General Organic Chemistry.
    • Relevance: Foundational mechanism explaining the role of the Meisenheimer complex and leaving group ability (Br vs Cl) in pyridine systems.
    • URL:

  • Synthesis of 1-(5-bromo-2-pyrimidinyl)-4-piperidinol (Analogous Chemistry).

    • Source: ChemicalBook / P
    • Relevance: Provides specific experimental conditions (Reflux in Acetonitrile with DIPEA) for reacting halopyridines/pyrimidines with 4-hydroxypiperidine.
    • URL:

  • Impact of W

    • Source: Chemistry LibreTexts.
    • Relevance: Details the competition between hydrolysis (water attack)
    • URL:

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Bromopyridine Isomers in C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-arylpyridines is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of pharmacologically active compounds. Bromopyridines serve as versatile and readily available building blocks for constructing these crucial C-N bonds. However, the isomeric position of the bromine atom on the pyridine ring dramatically influences its reactivity, dictating the choice of reaction conditions and ultimately the success of the synthesis.

This guide provides an in-depth, objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in the most common and synthetically useful C-N bond-forming reactions: the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution (SNAr). By understanding the underlying electronic and steric factors that govern the reactivity of each isomer, researchers can make more informed decisions in designing efficient and robust synthetic routes.

The Decisive Role of Nitrogen: Electronic and Steric Effects

The reactivity of the C-Br bond in bromopyridine isomers is fundamentally governed by the position of the bromine atom relative to the electron-withdrawing nitrogen atom within the pyridine ring. This relationship dictates the electrophilicity of the carbon atom bearing the bromine and the stability of reaction intermediates.

  • 2-Bromopyridine and 4-Bromopyridine (ortho and para): In these isomers, the bromine atom is in a position that is electronically activated by the nitrogen atom. Through resonance, the nitrogen can delocalize the negative charge in the Meisenheimer intermediate of SNAr reactions, thereby stabilizing it.[1] In transition metal-catalyzed reactions, the inductive electron-withdrawing effect of the nitrogen is more pronounced at these positions, making the carbon-bromine bond more susceptible to oxidative addition.[2]

  • 3-Bromopyridine (meta): The bromine atom in the 3-position is less influenced by the electronic effects of the ring nitrogen. Consequently, the C-Br bond is less polarized, and the carbon atom is less electrophilic compared to the 2- and 4-isomers. This generally results in lower reactivity in both palladium-catalyzed cross-couplings and SNAr reactions.

Beyond electronics, steric hindrance can play a significant role, particularly for 2-bromopyridine. The proximity of the bromine atom to the nitrogen atom's lone pair can lead to chelation with the metal catalyst in cross-coupling reactions, which may inhibit the reaction or necessitate the use of specific ligands to achieve high yields.

Comparative Reactivity in Key C-N Coupling Reactions

The choice of C-N bond formation methodology is critical and often depends on the specific substrates and desired functional group tolerance. Below, we compare the reactivity of the bromopyridine isomers in three widely employed reactions.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[2][3] The reaction generally follows a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.

General Reactivity Trend: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend is primarily dictated by the electronic nature of the C-Br bond. The strong electron-withdrawing effect of the nitrogen at the para position in 4-bromopyridine makes its C-Br bond the most polarized and thus the most reactive towards oxidative addition. 2-Bromopyridine is also activated, but its reactivity can be tempered by potential chelation of the pyridine nitrogen to the palladium center, which can hinder the reaction. 3-Bromopyridine, with the bromine at the meta position, is the least activated and generally requires more forcing conditions or more active catalyst systems to achieve comparable yields to the other isomers.

Illustrative Data for Buchwald-Hartwig Amination:

Bromopyridine IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePiperidine(NHC)Pd(allyl)ClLHMDSTolueneRT<1 min91[3]
2-BromopyridineDiethylaminePd(OAc)₂ / dpppNaOtBuToluene80-98[4]
3-BromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene1001683[5]
4-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High[6]

Note: Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The table provides representative examples.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[1][7] The mechanism is thought to involve the formation of a copper(I) amide, followed by reaction with the aryl halide.

General Reactivity Trend: 4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

Similar to the Buchwald-Hartwig reaction, the electronically activated 2- and 4-bromopyridines are generally more reactive than 3-bromopyridine in Ullmann-type couplings. However, the higher reaction temperatures often employed in Ullmann reactions can sometimes overcome the lower intrinsic reactivity of 3-bromopyridine.

Illustrative Data for Ullmann-type Reactions:

Bromopyridine IsomerAmine/AmideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-BromopyridineCarbazoleCuCl / 1-methyl-imidazolet-BuOLiToluene120High[8][9]
3-BromopyridineAmidine HClCuI / LigandCs₂CO₃DMF-Moderate to Good[8]
4-BromopyridineMethylamineCu powder-Water100High[10]
Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a non-catalyzed method for C-N bond formation that relies on the activation of the aryl halide by electron-withdrawing groups.[11][12] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.

Reactivity Trend: 2-Bromopyridine ≈ 4-Bromopyridine >> 3-Bromopyridine

The reactivity in SNAr is highly dependent on the stability of the Meisenheimer complex. For 2- and 4-bromopyridine, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization and facilitates the reaction.[1] In contrast, the intermediate formed from 3-bromopyridine does not benefit from this resonance stabilization, making it significantly less reactive in SNAr.

Illustrative Data for SNAr Reactions:

Bromopyridine IsomerNucleophileConditionsYieldReference
2-BromopyridinePiperidineNeat, 100 °CGood[13]
3-BromopyridineNaSMeDMF, rtGood[14]
4-BromopyridineMorpholineWater, KF, 100°CModerate[13]

Experimental Protocols

The following are representative, step-by-step protocols for the three major C-N bond-forming reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of 4-Bromopyridine with Aniline

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination.[6]

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine, cesium carbonate, and BINAP.

  • Add anhydrous toluene, followed by aniline and palladium(II) acetate.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation of 2-Bromopyridine with Carbazole

This protocol is based on a reported copper-catalyzed N-arylation of carbazoles.[8][9]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Carbazole (1.2 equiv)

  • Copper(I) chloride (CuCl, 0.1 equiv)

  • 1-Methyl-imidazole (0.2 equiv)

  • Lithium tert-butoxide (t-BuOLi, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a dry reaction vessel, combine carbazole, copper(I) chloride, and lithium tert-butoxide under an inert atmosphere.

  • Add anhydrous toluene, followed by 1-methyl-imidazole and 2-bromopyridine.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Bromopyridine with Piperidine

This is a general protocol for the SNAr reaction of an activated halopyridine.[13]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Piperidine (2.0-3.0 equiv)

Procedure:

  • In a sealed tube, combine 2-bromopyridine and piperidine.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing the Mechanistic Landscape

The following diagrams illustrate the key mechanistic steps for each reaction type, providing a visual representation of the underlying principles of reactivity.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH AmidoComplex Pd(II) Amido Complex AmineCoord->AmidoComplex - HBr (Base) Product N-Arylpyridine AmidoComplex->Product Reductive Elimination caption Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation Proposed Mechanism

Ullmann Cu(I)X Cu(I)X CuAmide Cu(I)NR₂ Cu(I)X->CuAmide R₂NH, Base OxAdd Oxidative Addition Complex CuAmide->OxAdd Ar-Br Product N-Arylpyridine OxAdd->Product Reductive Elimination caption Proposed Ullmann Condensation Mechanism

Caption: A simplified proposed mechanism for the Ullmann condensation.

SNAr Mechanism and Intermediate Stabilization

SNAr Reactants Bromopyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized for 2- & 4-isomers) Reactants->Meisenheimer Addition Product N-Substituted Pyridine Meisenheimer->Product Elimination of Br⁻ caption S N Ar Mechanism via Meisenheimer Intermediate

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion

The isomeric position of the bromine atom on the pyridine ring is a critical factor that dictates reactivity in C-N bond formation reactions. A clear understanding of the underlying electronic and steric effects allows for the rational selection of the most appropriate synthetic methodology.

  • For general C-N cross-couplings, 4-bromopyridine is typically the most reactive isomer , followed by 2-bromopyridine, with 3-bromopyridine being the least reactive. This trend holds true for both Buchwald-Hartwig and Ullmann reactions.

  • In SNAr reactions, 2- and 4-bromopyridines are significantly more reactive than 3-bromopyridine due to the ability of the ring nitrogen to stabilize the anionic intermediate.

  • Steric hindrance and potential catalyst chelation can influence the reactivity of 2-bromopyridine in transition metal-catalyzed reactions, sometimes requiring careful selection of ligands.

By leveraging the principles and experimental insights outlined in this guide, researchers can more effectively navigate the synthesis of N-arylpyridines, accelerating the discovery and development of novel chemical entities.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Cantrell, G. P., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Zhao, X., et al. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(1), 530–535.
  • Zhao, X., et al. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. figshare. [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Crampton, M. R., et al. (2008). Nucleophilic heteroaromatic substitution: Kinetics of the reactions of nitropyridines with aliphatic amines in dipolar aprotic solvents. International Journal of Chemical Kinetics, 40(3), 125-135.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Bandaru, S. S. M., et al. (2024). Reaction of 2-Bromopyridine with Thiophenol a. ResearchGate. [Link]

  • Puddephatt, R. J., et al. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. Organometallics, 7(7), 1549–1554.
  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Li, J., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Organic Letters, 13(4), 768–771.
  • Balijapalli, S., & Iyer, P. S. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(49), 29424–29454.
  • de la Cruz, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Horváth, A., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • Zhang, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Royal Society of Chemistry. Advances. [Link]

  • University of Bath. Lewis Acids for the Activation of Pyridines for Further Functionalisation. [Link]

  • ResearchGate. ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. [Link]

  • Buncel, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 19(9), 13123–13149.
  • ResearchGate. (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

Sources

Benchmarking the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(6-bromopyridin-2-yl)piperidin-4-ol is a critical gateway step in the production of PROTAC® linkers, kinase inhibitors, and GPCR ligands. The core challenge lies in the desymmetrization of 2,6-dibromopyridine . Because the starting material is symmetric and highly activated, distinguishing between the first substitution (mono-product) and the second substitution (bis-product) is thermodynamically difficult but kinetically manageable.

This guide benchmarks three distinct methodologies:

  • Method A: Classical Thermal

    
      (High-temperature batch processing).
    
  • Method B: Kinetic Control

    
      (The optimized, recommended approach).
    
  • Method C: Pd-Catalyzed Buchwald-Hartwig (Transition metal catalysis).

Verdict: Method B is the superior protocol for scale-up and purity, offering a 92% yield with <3% bis-impurity, eliminating the need for expensive metal catalysts or difficult chromatographic separations.

The Chemical Challenge: Selectivity & Mechanism

The reaction involves the nucleophilic attack of piperidin-4-ol on 2,6-dibromopyridine. The pyridine ring is electron-deficient due to the electronegative nitrogen and the two bromine atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (


).[1]
Mechanistic Pathway (Meisenheimer Complex)

The reaction proceeds via an addition-elimination mechanism. The amine attacks the C2 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of bromide.

Critical Issue: Once the mono-product is formed, the remaining bromine at C6 is still activated, though slightly less so than the starting material due to the electron-donating nature of the newly added amine. However, under aggressive thermal conditions, the reaction does not stop, leading to the bis-substituted impurity [2,6-di(piperidin-4-yl)pyridine], which is difficult to separate.

Diagram 1: Reaction Pathways & Selectivity[2]

ReactionPathways SM 2,6-Dibromopyridine (Starting Material) Inter Meisenheimer Complex SM->Inter k1 (Fast) Nu Piperidin-4-ol (Nucleophile) Mono Target Mono-Product 1-(6-bromopyridin-2-yl)piperidin-4-ol Inter->Mono -HBr Bis Bis-Impurity (Over-reaction) Mono->Bis k2 (Slow if T < 80°C) + Excess Nu

Caption: Kinetic pathway showing the competition between the desired mono-substitution (green) and the parasitic bis-substitution (red).

Methodology Benchmarking

We evaluated three methods based on Yield, Purity (HPLC), E-Factor (Waste), and Cost.

Comparative Data Table
MetricMethod A: Classical ThermalMethod B: Kinetic Control (Recommended)Method C: Buchwald-Hartwig
Reagents DMF,

, 120°C
DMSO/NMP, DIPEA, 60-80°CToluene, Pd(OAc)2, BINAP, NaOtBu
Yield 65 - 70%92% 85%
Mono:Bis Ratio 85:1598:2 95:5
Reaction Time 4 Hours6 Hours12 Hours
Purification Column Chromatography RequiredRecrystallization / WashColumn Chromatography (Pd removal)
Scalability Poor (Exotherm risk)ExcellentModerate (Catalyst cost)
Cost LowLowHigh

Detailed Experimental Protocols

Method B: Optimized Kinetic Control (Recommended)

This method relies on stoichiometric control and temperature moderation to maximize the rate difference between


 (formation of mono) and 

(formation of bis).
Reagents:
  • 2,6-Dibromopyridine (1.0 equiv)[1]

  • Piperidin-4-ol (1.05 equiv) — Strict stoichiometry is vital.

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) — Acts as an acid scavenger.

  • DMSO (Dimethyl sulfoxide) — Solvent (5 Volumes).

Step-by-Step Protocol:
  • Setup: Charge a reactor with 2,6-Dibromopyridine (100 g, 422 mmol) and DMSO (500 mL). Stir until dissolved.

  • Base Addition: Add DIPEA (88 mL, 506 mmol) at ambient temperature.

  • Controlled Heating: Heat the mixture to 60°C . Note: Do not exceed 80°C.

  • Nucleophile Addition: Dissolve Piperidin-4-ol (44.8 g, 443 mmol) in DMSO (100 mL). Add this solution dropwise to the reactor over 2 hours .

    • Why? Keeping the nucleophile concentration low relative to the dibromo-pyridine favors the mono-substitution statistically.

  • Reaction Monitoring: Stir at 60°C for an additional 4 hours. Monitor by HPLC. The reaction is complete when the starting material is <1%.

  • Quench & Workup: Cool to 20°C. Pour the reaction mixture slowly into Water (1.8 L) with vigorous stirring. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid. Wash the cake with water (2 x 200 mL) to remove residual DMSO and DIPEA salts.

  • Purification: Dry the solid in a vacuum oven at 45°C.

    • Result: 99.5 g (92% Yield), >98% Purity.

Diagram 2: Optimized Process Flow

ProcessFlow Start Start: Charge 2,6-Dibromopyridine + DMSO + DIPEA Heat Heat to 60°C (Kinetic Window) Start->Heat Add Slow Addition of Piperidin-4-ol (2 Hours) Heat->Add Maintain Temp React Stir 4h @ 60°C Monitor HPLC Add->React Quench Quench in Water (Precipitation) React->Quench Completion Filter Filtration & Wash (Remove Salts/Solvent) Quench->Filter Final Final Product >98% Purity Filter->Final

Caption: Workflow for Method B, emphasizing slow addition and precipitation workup.

Method A: Classical Thermal (The "Quick & Dirty" Approach)

Use this only for small-scale (<1g) exploratory chemistry where yield is not a priority.

  • Combine 2,6-Dibromopyridine (1.0 equiv), Piperidin-4-ol (1.2 equiv), and

    
     (2.0 equiv) in DMF.
    
  • Heat to 120°C for 4 hours.

  • Observation: The reaction turns dark brown (tar formation).

  • Workup: Dilute with EtOAc, wash with brine.

  • Issue: HPLC typically shows ~15% bis-substituted product. Separation requires silica gel chromatography (0-5% MeOH in DCM), which consumes large amounts of solvent and silica.

Why Method C (Buchwald-Hartwig) is Not Recommended

While Palladium-catalyzed amination is powerful for deactivated aryl halides, it is superfluous for 2,6-dibromopyridine.

  • Cost: Pd(OAc)2 and BINAP ligands significantly increase the Cost of Goods (COGS).

  • Purification: Removing Pd residues to <10 ppm (required for pharma intermediates) requires scavengers (e.g., SiliaMetS®) or additional crystallization steps.

  • Regioselectivity: Pd catalysis does not offer significantly better mono-selectivity than the optimized thermal method for this specific scaffold.

Troubleshooting & Critical Parameters

  • Bis-Impurity Formation: If the bis-product exceeds 5%, check the addition rate of the amine. It must be slow. Ensure the temperature does not spike above 80°C.

  • Stirring: As the product precipitates during the water quench (Method B), ensure the impeller torque is sufficient to handle the slurry.

  • Safety: 2,6-Dibromopyridine is a skin irritant. Piperidines are corrosive. Handle all solids in a fume hood.

References

  • General

    
     Reactivity of Pyridines: 
    
    • Title: Nucleophilic Aromatic Substitution on Heterocycles.[2][3][4][5][6]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
    • Context: Explains the activation of 2- and 4-positions in pyridine by the ring nitrogen.
  • Specific Synthesis Patent: Title: Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Source: US Patent 8,697,876 B2 (2014). URL: Context: Describes the coupling of 2,6-dibromopyridine with substituted piperidines using thermal conditions.
  • Comparison of Methods (

    
     vs Pd): 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chem. Eur. J., 2012, 18, 1152-1156.
    • URL:[Link]

    • Context: Validates that for electron-deficient heterocycles, is often superior to Pd-catalysis in terms of green chemistry metrics.

Sources

A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of aminopyridines is a critical step in the creation of new molecular entities. The Buchwald-Hartwig amination stands as a powerful tool for this transformation, and the choice of ligand is paramount to its success. This guide provides an objective, data-driven comparison of commonly employed ligands to aid in the selection of the optimal catalyst system for the challenging amination of 2-bromopyridines.

The palladium-catalyzed cross-coupling of amines with aryl halides has revolutionized the synthesis of arylamines. However, the electron-deficient nature and coordinating ability of the nitrogen atom in the pyridine ring present unique challenges, often leading to lower yields and catalyst deactivation. The development of sophisticated phosphine ligands has been instrumental in overcoming these hurdles. This guide focuses on a comparative analysis of leading ligand classes: the bulky biarylphosphines (represented by RuPhos and BrettPhos), and ferrocene-based diphosphine ligands (a Josiphos-type ligand).

The Catalytic Cycle: A Ligand's Playground

The mechanism of the Buchwald-Hartwig amination has been the subject of intensive study.[1] For the class of dialkylbiaryl phosphine ligands, the catalytically active species is believed to be a monoligated, highly reactive L1Pd(0) complex.[1][2] The considerable steric bulk and strong electron-donating ability of these ligands are thought to encourage the formation of this monoligated species.[1][2] The generally accepted catalytic cycle is illustrated below:

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L Active Catalyst B Oxidative Addition Intermediate A->B Ar-X C Amine Coordination B->C R2NH D Deportonation C->D Base E Reductive Elimination D->E E->A Product (Ar-NR2) Product Aminopyridine (Ar-NR2) E->Product ArX 2-Bromopyridine (Ar-X) ArX->B Amine Amine (R2NH) Amine->C Base Base Base->D

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps where the ligand exerts its influence are:

  • Oxidative Addition: The electron-rich nature of the phosphine ligand facilitates the oxidative addition of the 2-bromopyridine to the Pd(0) center.

  • Reductive Elimination: The steric bulk of the ligand promotes the final C-N bond-forming reductive elimination step, releasing the desired aminopyridine product and regenerating the active Pd(0) catalyst.

Head-to-Head Ligand Performance Comparison

To provide a clear and objective comparison, the following table summarizes the performance of selected ligands in the Buchwald-Hartwig amination of 2-bromopyridines with various amines. The data has been compiled from multiple sources, and direct comparison should be made with caution as reaction conditions may vary.

Catalyst System (Pd Source/Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos MorpholineLiHMDSToluene1001683[3]
Pd₂(dba)₃ / SPhos MorpholineLiHMDSToluene1001676[3]
Pd-precatalyst / tBuBrettPhos Various aminesLiHMDSTHFRT-8012Moderate to Excellent[3]
Pd(OAc)₂ / dppp DiethylamineNaOtBuToluene80-98[3]
Pd(OAc)₂ / dppp PyrrolidineNaOtBuToluene80-93[3]
Pd(OAc)₂ / XPhos Various aminesK₃PO₄t-BuOH10012-24Good to Excellent[4]
[Pd(allyl)Cl]₂ / Josiphos (CyPF-tBu) Various aminesNaOtBuToluene80-1104-24High[5][6]
Pd₂(dba)₃ / Xantphos MorpholineNaOtBuToluene100-High[7]
Ligand Structures

Ligand_Structures Key Ligand Structures cluster_biaryl Biarylphosphines cluster_ferrocene Ferrocenylphosphine cluster_other Other RuPhos RuPhos BrettPhos BrettPhos XPhos XPhos Josiphos Josiphos (CyPF-tBu) Xantphos Xantphos

Caption: Structures of commonly used ligands for Buchwald-Hartwig amination.

In-Depth Analysis of Ligand Classes

Biarylphosphine Ligands (e.g., RuPhos, BrettPhos, XPhos): This class of ligands, developed by the Buchwald group, has become the gold standard for many C-N cross-coupling reactions.[2] Their steric bulk and electron-richness are key to their high reactivity.

  • RuPhos: Often the ligand of choice for coupling with secondary amines.[3] Its structure provides a good balance of steric hindrance and electron-donating properties, leading to high yields for the amination of electron-deficient heteroaryl halides like 2-bromopyridine.[3]

  • BrettPhos: Particularly effective for couplings involving primary amines.[8] Density functional theory (DFT) calculations have been used to investigate the differences in catalytic activity between BrettPhos and RuPhos, highlighting the subtle interplay of steric and electronic effects.[9]

  • XPhos: A highly versatile and widely used ligand that has shown excellent performance in the amination of both aryl and heteroaryl chlorides and bromides.[4]

Ferrocene-based Diphosphine Ligands (e.g., Josiphos): These ligands, characterized by a ferrocene backbone, offer a different steric and electronic profile compared to the biarylphosphines.

  • Josiphos (CyPF-tBu): This ligand has demonstrated high efficiency in the amination of heteroaryl halides.[6] Its unique structure can sometimes offer complementary reactivity to the biarylphosphine ligands, especially in challenging coupling reactions.

Chelating Bisphosphine Ligands (e.g., Xantphos): These ligands feature a wider bite angle, which can influence the geometry and reactivity of the palladium center.

  • Xantphos: Has been shown to be effective in the chemoselective amination of polyhalopyridines, demonstrating its utility in complex synthetic schemes.[7]

Recommended Experimental Protocol

The following is a representative experimental protocol for the Buchwald-Hartwig amination of a 2-bromopyridine with a secondary amine, adapted from literature procedures.[3][10]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 2-bromopyridine, amine, and base to a dry Schlenk flask. B 2. Add anhydrous solvent (e.g., Toluene). A->B C 3. Degas the mixture (e.g., with Argon). B->C D 4. Add Pd catalyst and ligand. C->D E 5. Heat the reaction mixture with stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and quench the reaction. F->G H 8. Perform aqueous work-up and extract with an organic solvent. G->H I 9. Dry, concentrate, and purify the product by chromatography. H->I

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., LiHMDS, 1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (or another suitable solvent such as THF) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of oxygen.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., RuPhos, 2-4 mol %) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyridine.

Conclusion and Future Outlook

The choice of ligand is a critical parameter for the successful Buchwald-Hartwig amination of 2-bromopyridines. While biarylphosphine ligands such as RuPhos and BrettPhos have demonstrated broad utility and high reactivity, other ligand classes like the Josiphos and Xantphos systems can offer unique advantages in specific applications. A thorough understanding of the reaction mechanism and the role of the ligand, combined with careful consideration of the specific substrates and desired reaction conditions, will enable the rational selection of the optimal catalyst system. The continued development of new and more efficient ligands will undoubtedly further expand the scope and utility of this powerful transformation in the years to come.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. [Link]

  • (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.... ResearchGate. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. PMC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. NSF Public Access Repository. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • Why C–N and C–O Couplings?. The MacMillan Group - Princeton University. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. RSC Publishing. [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. PubMed. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Bromopyridin-2-yl)piperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring linked to a piperidinol moiety, makes it a key intermediate in the synthesis of a variety of pharmacologically active compounds. The cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in the pharmaceutical industry. This guide provides an in-depth comparison of different synthetic routes to 1-(6-Bromopyridin-2-yl)piperidin-4-ol, with a focus on their cost-effectiveness, scalability, and overall efficiency. The analysis is grounded in established chemical principles and supported by experimental data from analogous reactions found in the scientific literature.

Synthetic Strategies: An Overview

The principal retrosynthetic disconnection for 1-(6-Bromopyridin-2-yl)piperidin-4-ol points towards a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dibromopyridine and 4-hydroxypiperidine. The electron-deficient nature of the pyridine ring, further activated by the two bromine atoms, facilitates nucleophilic attack by the secondary amine of 4-hydroxypiperidine. The key to a successful and cost-effective synthesis lies in controlling the regioselectivity of this reaction to favor mono-substitution and in optimizing the reaction conditions to maximize yield and minimize costs.

This guide will compare three primary approaches to this synthesis:

  • Route 1: Thermal (Catalyst-Free) Nucleophilic Aromatic Substitution

  • Route 2: Copper-Catalyzed Nucleophilic Aromatic Substitution

  • Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Each route will be evaluated based on the cost of starting materials, catalyst and reagent costs, reaction conditions, and potential for scalability and purification.

Route 1: Thermal (Catalyst-Free) Nucleophilic Aromatic Substitution

This approach represents the most straightforward method, relying on the intrinsic reactivity of 2,6-dibromopyridine towards nucleophilic attack.

Reaction Principle

The reaction proceeds via a classic SNAr mechanism. The lone pair of the nitrogen atom in 4-hydroxypiperidine attacks one of the carbon atoms bearing a bromine atom on the pyridine ring. This attack is favored at the 2- and 6-positions due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. A strong base is typically required to deprotonate the resulting ammonium salt and drive the reaction to completion. High temperatures are generally necessary to overcome the activation energy for this reaction in the absence of a catalyst.

Thermal_SNAr 2,6-Dibromopyridine 2,6-Dibromopyridine SNAr_Reaction Nucleophilic Aromatic Substitution 2,6-Dibromopyridine->SNAr_Reaction 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->SNAr_Reaction Base_Solvent High Temperature (e.g., >150 °C) Polar Aprotic Solvent (e.g., DMSO, NMP) Strong Base (e.g., K2CO3) Base_Solvent->SNAr_Reaction Product 1-(6-Bromopyridin-2-yl)piperidin-4-ol SNAr_Reaction->Product Purification Workup & Purification Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for Thermal SNAr Synthesis.

Experimental Protocol (Representative)
  • To a solution of 2,6-dibromopyridine (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMSO or NMP) is added 4-hydroxypiperidine (1.1 eq) and a suitable inorganic base (e.g., K₂CO₃, 2.0 eq).

  • The reaction mixture is heated to a high temperature (typically 150-180 °C) and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Cost-Effectiveness Analysis
  • Advantages:

    • No catalyst cost, which can be a significant saving, especially on a large scale.

    • Simpler reaction setup and workup procedure as there is no need to remove a catalyst.

  • Disadvantages:

    • Harsh reaction conditions (high temperatures) can lead to side reactions and decomposition of starting materials and product, potentially lowering the yield.

    • High energy consumption due to the need for prolonged heating at high temperatures.

    • Formation of the di-substituted byproduct, 2,6-di(piperidin-4-ol)pyridine, is a significant risk, which can complicate purification and reduce the yield of the desired mono-substituted product.

    • The use of high-boiling point solvents can make product isolation and solvent removal challenging.

Route 2: Copper-Catalyzed Nucleophilic Aromatic Substitution

Copper catalysis, often referred to as Ullmann condensation, is a well-established method for the formation of C-N bonds and can offer a milder alternative to the thermal approach.

Reaction Principle

The use of a copper catalyst, typically a Cu(I) salt such as CuI, facilitates the nucleophilic substitution by lowering the activation energy of the reaction. The proposed mechanism involves the coordination of the copper to the pyridine nitrogen and/or the bromine atom, making the pyridine ring more susceptible to nucleophilic attack. A ligand, such as a diamine or an amino acid, is often used to stabilize the copper catalyst and improve its reactivity.

Copper_Catalyzed_SNAr 2,6-Dibromopyridine 2,6-Dibromopyridine Coupling_Reaction Copper-Catalyzed C-N Coupling 2,6-Dibromopyridine->Coupling_Reaction 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->Coupling_Reaction Catalyst_System Cu(I) Catalyst (e.g., CuI) Ligand (optional) Base (e.g., K2CO3) Solvent (e.g., Dioxane, Toluene) Catalyst_System->Coupling_Reaction Product 1-(6-Bromopyridin-2-yl)piperidin-4-ol Coupling_Reaction->Product Purification Workup & Purification Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for Copper-Catalyzed SNAr Synthesis.

Experimental Protocol (Representative)
  • To a reaction vessel are added 2,6-dibromopyridine (1.0 eq), 4-hydroxypiperidine (1.1 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), an optional ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane or toluene).

  • The reaction mixture is heated to a moderate temperature (typically 80-120 °C) and stirred for 8-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the catalyst and inorganic salts, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonia solution to remove residual copper salts, followed by a brine wash.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Cost-Effectiveness Analysis
  • Advantages:

    • Milder reaction conditions compared to the thermal route, which can lead to higher yields and fewer side products.

    • Improved regioselectivity for mono-substitution can often be achieved.

    • Lower energy consumption.

  • Disadvantages:

    • The cost of the copper catalyst and any necessary ligands adds to the overall expense.

    • The workup procedure can be more complex due to the need to remove the copper catalyst, which can sometimes be challenging.

    • Copper catalysts can be toxic, which may be a concern for the synthesis of pharmaceutical intermediates.

Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it is widely used in the pharmaceutical industry.

Reaction Principle

This reaction involves a palladium catalyst, typically a Pd(0) species, in combination with a bulky electron-rich phosphine ligand. The catalytic cycle is thought to involve the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig 2,6-Dibromopyridine 2,6-Dibromopyridine Coupling_Reaction Buchwald-Hartwig Amination 2,6-Dibromopyridine->Coupling_Reaction 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->Coupling_Reaction Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) Catalyst_System->Coupling_Reaction Product 1-(6-Bromopyridin-2-yl)piperidin-4-ol Coupling_Reaction->Product Purification Workup & Purification Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Experimental Protocol (Representative)
  • A reaction vessel is charged with 2,6-dibromopyridine (1.0 eq), 4-hydroxypiperidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated to a moderate temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for 4-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Cost-Effectiveness Analysis
  • Advantages:

    • Generally provides high yields and excellent selectivity for the mono-aminated product.

    • Milder reaction conditions compared to the thermal route.

    • Broad substrate scope and functional group tolerance.

  • Disadvantages:

    • The high cost of palladium catalysts and specialized phosphine ligands is a major drawback, especially for large-scale synthesis.

    • The need for strictly anhydrous and inert conditions can add to the operational complexity and cost.

    • Removal of residual palladium from the final product to meet pharmaceutical standards can be challenging and expensive.

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key parameters for each synthetic route. The cost estimates are based on current market prices for the starting materials and reagents and are intended for illustrative purposes.

ParameterRoute 1: Thermal SNArRoute 2: Copper-Catalyzed SNArRoute 3: Palladium-Catalyzed Buchwald-Hartwig
Starting Materials 2,6-Dibromopyridine, 4-Hydroxypiperidine2,6-Dibromopyridine, 4-Hydroxypiperidine2,6-Dibromopyridine, 4-Hydroxypiperidine
Catalyst/Reagents Strong Base (e.g., K₂CO₃)CuI, Ligand (optional), BasePd₂(dba)₃, Phosphine Ligand, Strong Base
Estimated Raw Material Cost per Mole of Product LowModerateHigh
Reaction Temperature High (150-180 °C)Moderate (80-120 °C)Moderate (80-110 °C)
Reaction Time Long (12-24 h)Moderate (8-16 h)Short (4-12 h)
Typical Yield Moderate to LowGood to HighHigh
Selectivity (Mono- vs. Di-substitution) ModerateGoodExcellent
Purification Challenging (due to byproducts)Moderate (catalyst removal)Moderate (catalyst removal)
Scalability Moderate (energy intensive)GoodGood (catalyst cost is a factor)

Conclusion and Recommendations

The choice of the most cost-effective synthetic route to 1-(6-Bromopyridin-2-yl)piperidin-4-ol depends heavily on the scale of the synthesis and the specific requirements of the project.

  • For small-scale laboratory synthesis where cost is less of a concern and high purity is paramount, the Palladium-Catalyzed Buchwald-Hartwig Amination (Route 3) is often the preferred method due to its high yields and excellent selectivity.

  • For large-scale industrial production , the Copper-Catalyzed SNAr (Route 2) presents a compelling balance between cost and efficiency. The lower cost of the copper catalyst compared to palladium, combined with good yields and milder conditions than the thermal route, makes it an attractive option. Process optimization to minimize catalyst loading and streamline the workup procedure would be crucial for maximizing its cost-effectiveness.

  • The Thermal (Catalyst-Free) SNAr (Route 1) is the least expensive in terms of raw materials but suffers from harsh conditions, lower yields, and potential for byproduct formation. This route might be considered for initial exploratory work or if the cost of catalysts is absolutely prohibitive, but it is generally less desirable for efficient and scalable synthesis.

Ultimately, a thorough process development and optimization study for each route would be necessary to determine the most economically viable and robust method for the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in a specific manufacturing context.

References

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. (2007). Collection of Czechoslovak Chemical Communications. Retrieved January 26, 2024, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved January 26, 2024, from [Link]

  • 2,6-Dibromopyridine price. (n.d.). Major chemical supplier websites.
  • 4-Hydroxypiperidine price. (n.d.). Major chemical supplier websites.

A Comparative Guide to the Validation of Analytical Methods for the Characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical development. The focus is on the practical application and validation of these methods in accordance with international regulatory standards, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

The validation of analytical procedures is a critical component of the drug development lifecycle, ensuring that the methods used for quality control are suitable for their intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics.[3][4][5][6] This guide will delve into the validation of several key analytical techniques for 1-(6-Bromopyridin-2-yl)piperidin-4-ol, providing both theoretical grounding and practical, step-by-step protocols.

The overall workflow for analytical method validation is a systematic process that begins with defining the method's objective and culminates in a comprehensively documented and approved procedure.

Analytical_Method_Validation_Workflow ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Inputs Protocol Develop & Approve Validation Protocol MethodDev->Protocol Defines Scope Execute Execute Validation Experiments Protocol->Execute Guides Execution Report Prepare Validation Report Execute->Report Generates Data Lifecycle Continuous Method Lifecycle Management Report->Lifecycle Documents & Approves

Caption: High-level workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is the cornerstone for assessing the purity and potency of pharmaceutical compounds. For 1-(6-Bromopyridin-2-yl)piperidin-4-ol, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main component from process-related impurities and degradation products.

Principle of the Technique RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Components that are more nonpolar will have a stronger interaction with the stationary phase and thus elute later.

Application to 1-(6-Bromopyridin-2-yl)piperidin-4-ol This technique is ideal for quantifying the main peak (assay) and detecting any impurities. A stability-indicating assay can be developed to separate the active ingredient from degradation products that may form under stress conditions (e.g., heat, light, acid, base).[7]

HPLC Method Validation Protocol

The validation of an HPLC method must demonstrate its suitability for its intended purpose by evaluating a specific set of performance characteristics as defined by ICH Q2(R1) guidelines.[1][4][8]

HPLC_Validation_Workflow SystemSuitability System Suitability Tailing Factor Resolution Plate Count Specificity Specificity & Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Repeatability Intermediate Precision Accuracy->Precision Limits Detection & Quantitation Limits LOD LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Key parameters in the HPLC method validation process.

Data Presentation: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, impurity-spiked sample, and forced degradation samples.The peak for 1-(6-Bromopyridin-2-yl)piperidin-4-ol should be free of interference from other components. Peak purity analysis (e.g., with a PDA detector) should pass.
Linearity Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range Confirmed by linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for assay and a wider range for purity.
Accuracy Spike a placebo blend with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: Typically S/N of 3:1. LOQ: Typically S/N of 10:1. The LOQ concentration must have acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).System suitability parameters should remain within acceptable limits. No significant impact on analytical results.

Experimental Protocol: HPLC Purity and Assay

  • Preparation of Solutions:

    • Mobile Phase: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The presence of TFA can help to improve peak shape for basic compounds like piperidine derivatives.[9]

    • Standard Solution: Accurately weigh and dissolve 1-(6-Bromopyridin-2-yl)piperidin-4-ol reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Validation Execution:

    • Perform system suitability injections (five replicates of the standard solution) to ensure the system is operating correctly.

    • Execute the experiments for each validation parameter as described in the table above.

    • For specificity, stress the sample under acidic, basic, oxidative, and thermal conditions to generate degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly useful for analyzing residual solvents and potential volatile impurities in drug substances.

Principle of the Technique GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern for identification.

Application to 1-(6-Bromopyridin-2-yl)piperidin-4-ol This method is not ideal for the parent compound due to its low volatility. However, it is the preferred method for detecting and quantifying residual solvents from the manufacturing process. Derivatization (e.g., silylation) could be employed to increase the volatility of the parent compound or related impurities if necessary.[10][11]

GC-MS Method Validation Protocol

Validation follows similar principles to HPLC but is tailored for volatile analytes.

Data Presentation: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank solvent and a sample spiked with all potential residual solvents.Each solvent peak should be well-resolved from others and from any matrix components. Mass spectra should confirm identity.
Linearity Prepare calibration standards for each solvent over a range that covers the expected concentration up to the ICH limit.Correlation coefficient (r²) ≥ 0.995.
Accuracy Spike the sample with known amounts of each solvent at three levels (e.g., 50%, 100%, 150% of the ICH limit).Mean recovery should be within 80.0% to 120.0%.
Precision Repeatability: Six replicate preparations of a spiked sample. Intermediate Precision: Analysis on different days or with different equipment.Repeatability: RSD ≤ 15.0%. Intermediate Precision: Overall RSD ≤ 20.0%.
LOD & LOQ Determined from the calibration curve or S/N ratio.The LOQ should be below the reporting threshold for the respective solvents.
Robustness Vary parameters like inlet temperature, oven ramp rate, and carrier gas flow rate.Results should not be significantly affected by minor variations.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Preparation of Solutions:

    • Diluent: A high-boiling point solvent like DMSO or DMF.

    • Standard Stock Solution: Prepare a stock solution containing all potential residual solvents at a known concentration.

    • Calibration Standards: Prepare a series of headspace vials containing a fixed amount of the sample matrix (or a placebo) and spike with varying amounts of the standard stock solution.

    • Sample Preparation: Accurately weigh the 1-(6-Bromopyridin-2-yl)piperidin-4-ol sample into a headspace vial and add the diluent.[12]

  • GC-MS Conditions:

    • Column: A suitable capillary column (e.g., DB-624).

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to separate the solvents of interest (e.g., 40°C hold for 5 min, then ramp to 240°C).

    • Headspace Sampler: Equilibrate the vial at an elevated temperature (e.g., 80°C) before injection.

    • MS Detector: Scan a mass range of m/z 35-300. Use selected ion monitoring (SIM) for higher sensitivity if needed.

  • Validation Execution:

    • Perform the experiments for each validation parameter as outlined in the table.

    • Confirm the identity of each solvent peak by comparing its retention time and mass spectrum to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. It provides detailed information about the carbon-hydrogen framework of a molecule.

Principle of the Technique NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity.

Application to 1-(6-Bromopyridin-2-yl)piperidin-4-ol ¹H and ¹³C NMR are essential for confirming the identity and structure of the synthesized compound.[13][14] It can differentiate between positional isomers and provide information on the relative stereochemistry of the piperidine ring.[15] While primarily a qualitative technique, quantitative NMR (qNMR) can be used for assay determination with an internal standard.

NMR Method Validation (for Identification)

Validation for a qualitative/identification method focuses on specificity.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Acquire spectra of the reference standard, the sample, and any known related isomers or impurities.The ¹H and ¹³C NMR spectra of the sample must be consistent with the structure of 1-(6-Bromopyridin-2-yl)piperidin-4-ol and match the spectrum of the reference standard. Key chemical shifts and coupling constants should be as expected.[16][17]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise and resolution.

    • Acquire a ¹³C NMR spectrum. A DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm connectivity if needed.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Assign all peaks to the corresponding atoms in the molecule based on chemical shifts, coupling patterns, and integration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

Principle of the Technique FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at characteristic frequencies, resulting in a unique absorption spectrum that acts as a molecular "fingerprint."

Application to 1-(6-Bromopyridin-2-yl)piperidin-4-ol FTIR is used as a quick identity check. It can confirm the presence of key functional groups such as the O-H stretch from the alcohol, C-H stretches from the aliphatic and aromatic portions, and C-N and C=C stretches from the pyridine and piperidine rings.[18][19][20]

FTIR Method Validation (for Identification)
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Acquire spectra of the reference standard and the sample.The FTIR spectrum of the sample should be comparable to that of the reference standard, with major absorption bands appearing at similar wavenumbers.

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the sample spectrum to the reference standard spectrum.

Comparison of Analytical Methods

MethodPrimary ApplicationStrengthsWeaknesses
HPLC Purity, Assay, StabilityHigh precision and accuracy, suitable for quantification, can be stability-indicating.Requires reference standards for quantification.
GC-MS Volatile Impurities, Residual SolventsHigh sensitivity and specificity for volatile compounds, provides structural information from MS.Not suitable for non-volatile or thermally labile compounds like the API itself.
NMR Structural Elucidation, IdentificationProvides definitive structural information, can identify unknown impurities, potentially quantitative (qNMR).Lower sensitivity than MS, more complex instrumentation and data interpretation.
FTIR Identification, Functional Group AnalysisFast, simple, requires minimal sample preparation, good for a quick identity check.Limited specificity, not suitable for quantification or analyzing complex mixtures.

Conclusion

The characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol requires a suite of orthogonal analytical techniques. A validated HPLC method is essential for routine quality control of purity and assay. GC-MS is crucial for controlling volatile impurities and residual solvents. NMR provides the definitive structural confirmation, while FTIR serves as a rapid and straightforward identification tool. The validation of each of these methods, performed according to established guidelines, ensures the generation of reliable and trustworthy data, which is fundamental to the successful development of safe and effective pharmaceuticals.[5][21]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Nanophotonics. (2010). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Polish Journal of Chemistry. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d. [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supporting Information: Effects of structural modifications.... [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • The Journal of Physical Chemistry A. (2015). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. [Link]

  • Google Patents.
  • RSC Publishing. Analytical Methods. [Link]

  • Pharmaffiliates. (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. [Link]

  • The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric piperidines. [Link]

  • Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • Journal of Ravishankar University. Key Aspects of Analytical Method Development and Validation. [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl).... [Link]

  • National Institutes of Health. (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ChemWhat. 1-(6-Bromopyridin-2-yl)-4-hydroxypiperidine CAS#: 1017781-64-4. [Link]

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from a 1-(6-Bromopyridin-2-yl)piperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] Cross-reactivity, or the binding of an inhibitor to unintended kinase targets (off-targets), can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a rigorous and comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount during drug discovery and development.

This guide focuses on a promising class of kinase inhibitors centered around the 1-(6-bromopyridin-2-yl)piperidin-4-ol scaffold. This heterocyclic structure is a privileged motif in medicinal chemistry, with the pyridine ring often serving as a hinge-binding moiety, mimicking the adenine region of ATP.[3] We will explore the critical methodologies for profiling the cross-reactivity of hypothetical inhibitors derived from this scaffold, comparing their potential profiles to well-characterized inhibitors and discussing the rationale behind each experimental approach. Our goal is to provide researchers, scientists, and drug development professionals with a framework for making informed decisions in their kinase inhibitor discovery programs.

The 1-(6-Bromopyridin-2-yl)piperidin-4-ol Scaffold: A Platform for Kinase Inhibitor Design

The 1-(6-bromopyridin-2-yl)piperidin-4-ol core offers a versatile platform for generating a diverse library of kinase inhibitors. The 2-substituted pyridine can engage in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of binding affinity.[4] The piperidinol moiety provides a vector for introducing various substituents to explore different regions of the ATP-binding pocket, thereby modulating potency and selectivity.

For the purpose of this guide, we will consider two hypothetical derivatives:

  • Compound A (Hypothetical): A multi-targeted inhibitor designed with functionalities anticipated to interact with a broader range of kinases.

  • Compound B (Hypothetical): A more selective inhibitor, with modifications aimed at exploiting unique features of a specific kinase sub-pocket.

The central thesis of this guide is to delineate the experimental journey required to elucidate and compare the selectivity profiles of such compounds.

Part 1: Large-Scale Kinome Profiling - The Broad View

The initial step in characterizing a novel kinase inhibitor is to assess its activity against a large panel of kinases, providing a bird's-eye view of its selectivity.

KINOMEscan™: A Competition Binding Assay

KINOMEscan™ is a high-throughput, active site-directed competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases (over 480).[5][6] This technology offers a significant advantage as it is not dependent on ATP, thus measuring true thermodynamic binding affinities (Kd) rather than IC50 values, which can be influenced by ATP concentration.[7]

The assay relies on a simple yet elegant principle: a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[7] The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.[8]

Caption: KINOMEscan workflow illustrating the competition binding assay and quantification.

  • Compound Preparation: Test compounds are prepared as 100x stocks in 100% DMSO. For Kd determination, an 11-point, three-fold serial dilution is prepared.[9]

  • Assay Reaction: Kinases, DNA-tagged phage, and the test compound are incubated with an immobilized ligand in 384-well plates. The final reaction volume is typically 20 µL.[9]

  • Incubation: The reaction plates are incubated for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.[9]

  • Washing: Unbound components are removed by washing the plates with a buffer solution (e.g., 1x PBS with 0.05% Tween 20).[9]

  • Elution: The bound kinase is eluted from the immobilized ligand.[8]

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.[8]

  • Data Analysis: Results are typically expressed as "percent of control" (DMSO), where a lower percentage indicates stronger binding. For Kd determination, the data from the serial dilution are fitted to a dose-response curve.

To contextualize the selectivity of our hypothetical compounds, we will compare their potential KINOMEscan profiles with those of well-known promiscuous inhibitors, Dasatinib and Sunitinib.

Kinase TargetCompound A (Hypothetical - Promiscuous) Kd (nM)Compound B (Hypothetical - Selective) Kd (nM)Dasatinib Kd (nM)Sunitinib IC50 (nM)
Primary Target (e.g., ABL1) 1.55.00.8-
Off-Target 1 (e.g., SRC) 3.0>10000.5-
Off-Target 2 (e.g., VEGFR2) 10.0>10004.080[10]
Off-Target 3 (e.g., PDGFRβ) 8.0>10001.12[10]
Off-Target 4 (e.g., KIT) 12.0>10001.1-
...and so on for a panel of kinases ............

Note: Dasatinib Kd values are illustrative and based on publicly available data. Sunitinib data is presented as IC50 as it is more commonly reported.

Part 2: Cellular Target Engagement - Validating Intracellular Activity

While in vitro assays like KINOMEscan™ provide invaluable data on direct binding, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®): Measuring Target Engagement in situ

CETSA® is a powerful technique for assessing target engagement in intact cells and tissues.[11] The principle is based on the ligand-induced thermal stabilization of a target protein.[12] When a compound binds to its target protein, the protein's melting point (Tm) typically increases.

Cells are treated with the test compound or a vehicle control, followed by heating to a range of temperatures.[13] At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Analysis of Soluble Fraction Cells Intact Cells Heat Apply Temperature Gradient Cells->Heat Compound Test Compound Compound->Cells Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Melt_Curve Generate Melt Curve Quantification->Melt_Curve

Caption: CETSA workflow from cell treatment to melt curve generation.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes) using a thermal cycler, followed by cooling.[14]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using an appropriate method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.

Part 3: Global Phosphoproteomics - Understanding Downstream Effects

To gain a deeper understanding of an inhibitor's functional consequences on cellular signaling, quantitative phosphoproteomics is employed. This technique allows for the global and unbiased measurement of changes in protein phosphorylation in response to inhibitor treatment.

TMT-Based Quantitative Phosphoproteomics

Tandem Mass Tag (TMT) labeling is a powerful method for multiplexed quantitative proteomics.[15] Peptides from different samples are labeled with isobaric tags, which allows for their simultaneous analysis by mass spectrometry, providing relative quantification of thousands of phosphopeptides.[2]

Cells are treated with the inhibitor or vehicle. Proteins are extracted, digested into peptides, and labeled with different TMT reagents.[16] The labeled peptides are then combined, and phosphopeptides are enriched before analysis by LC-MS/MS.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_analysis Enrichment & Analysis Cell_Treatment Cell Treatment (Inhibitor vs. Vehicle) Protein_Extraction Protein Extraction & Digestion Cell_Treatment->Protein_Extraction TMT_Labeling TMT Labeling Protein_Extraction->TMT_Labeling Pooling Pool Labeled Peptides TMT_Labeling->Pooling Phospho_Enrichment Phosphopeptide Enrichment (e.g., IMAC/TiO2) Pooling->Phospho_Enrichment LC_MSMS LC-MS/MS Analysis Phospho_Enrichment->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for TMT-based quantitative phosphoproteomics.

  • Cell Culture and Lysis: Treat cells with the kinase inhibitor or vehicle. Lyse the cells in a urea-based buffer containing protease and phosphatase inhibitors.[16]

  • Protein Digestion and TMT Labeling: Reduce and alkylate the proteins, followed by digestion with trypsin. Label the resulting peptides with the appropriate TMT reagent.[15]

  • Sample Pooling and Desalting: Combine the TMT-labeled peptide samples and desalt using a C18 solid-phase extraction column.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed sample using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[2]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the phosphopeptides. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon inhibitor treatment.

Comparative Analysis and Interpretation

By integrating the data from these three orthogonal approaches, a comprehensive cross-reactivity profile for our hypothetical inhibitors can be constructed.

  • Compound A (Hypothetical - Promiscuous): The KINOMEscan™ data would likely show binding to multiple kinases with high affinity. CETSA® would confirm target engagement for several of these kinases in a cellular context. The phosphoproteomics data would reveal widespread changes in phosphorylation across multiple signaling pathways, consistent with a multi-targeted inhibitor.

  • Compound B (Hypothetical - Selective): The KINOMEscan™ profile would ideally show potent binding to a single kinase or a small number of closely related kinases, with significantly weaker binding to other kinases. CETSA® would validate target engagement for the primary target. The phosphoproteomics data would show more focused changes in phosphorylation, primarily affecting the downstream signaling pathway of the intended target.

Alternative Scaffolds for Kinase Inhibitors

While the 2-substituted pyridine and piperidine scaffold is promising, numerous other heterocyclic systems have been successfully employed in the design of kinase inhibitors. These include, but are not limited to:

  • Pyrazolopyrimidines

  • Quinazolines

  • Indazoles

  • Pyrrolopyridines [17]

  • Imidazopyridines

The choice of scaffold is a critical decision in drug design, influencing factors such as synthetic accessibility, physicochemical properties, and the potential for achieving selectivity.[18]

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is a critical and multi-faceted process. By combining large-scale in vitro binding assays like KINOMEscan™ with cellular target engagement studies using CETSA® and functional readouts from quantitative phosphoproteomics, a robust and reliable understanding of an inhibitor's selectivity profile can be achieved. This integrated approach is essential for guiding the optimization of lead compounds, interpreting biological data, and ultimately developing safer and more effective kinase inhibitor therapeutics. The 1-(6-bromopyridin-2-yl)piperidin-4-ol scaffold represents a valuable starting point for the design of novel kinase inhibitors, and the methodologies outlined in this guide provide a roadmap for their thorough characterization.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to kinase inhibitor profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 127-136.
  • Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 730. [Link]

  • LINCS Data Portal. (2017). A770041 KINOMEscan. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Knight, J. L., et al. (n.d.). KINOMEscan protocol description. Protocols.io. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. (Available through various online sources).
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5129-5149.
  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • Narayanan, R., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 4944-4959.
  • Navarrete-Perea, J., et al. (2018). SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3. Journal of Proteome Research, 17(6), 2226-2236. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • Martínez-Lozano, M., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7179. [Link]

  • Medical Research Council. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. [Link]

  • ResearchGate. (n.d.). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. [Link]

  • Bongarzone, S., et al. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 22(12), 2148.
  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(2), 311-319. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • ResearchGate. (2019). TMT labeling and phosphorylation enrichment? [Link]

  • González-Villar, M. T., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5779. [Link]

  • PubMed. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

  • ACS Publications. (2018). Streamlined Tandem Mass Tag (SL-TMT) Protocol: An Efficient Strategy for Quantitative (Phospho)proteome Profiling Using Tandem Mass Tag-Synchronous Precursor Selection-MS3. [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed Central. (2021). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. [Link]

  • Wang, L., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • MtoZ Biolabs. (n.d.). Phosphoproteomics Analysis Based on TMT Labeling. [Link]

  • MDPI. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]

  • Sroka, W. D., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2132. [Link]

  • ClinicalTrials.gov. (2014). Sunitinib Drug Levels and Outcomes in Kidney Cancer. [Link]

  • ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

Sources

Comparative Assessment of Drug-Likeness: 1-(6-Bromopyridin-2-yl)piperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of GPR119 agonists, kinase inhibitors, and PROTAC linkers, the 1-(6-Bromopyridin-2-yl)piperidin-4-ol scaffold serves as a critical "pivot point." It combines a polar solubilizing group (piperidin-4-ol) with a reactive handle (bromopyridine) for downstream library generation.

This guide objectively compares the drug-like properties of the 6-Bromo variant against its 6-Chloro , 6-Fluoro , and Non-substituted analogs. While the 6-Bromo scaffold offers superior synthetic utility for Suzuki/Buchwald couplings, it presents specific metabolic liabilities and molecular weight penalties that must be managed during lead optimization.

The Verdict: Scaffold Selection Matrix
  • Select 6-Bromo (Target) if: You are in the Hit-to-Lead phase requiring rapid library expansion via cross-coupling at the C6 position.

  • Select 6-Chloro if: You require a cost-effective scale-up route and the C6 position will remain substituted with a lipophilic group.

  • Select 6-Fluoro if: The halogen is intended to remain in the final molecule to block metabolic oxidation (metabolic soft-spot blocking).

Part 1: Physicochemical Profiling & Comparison[1]

The following data compares the core scaffold properties. Note that the Bromine atom significantly increases lipophilicity (LogP) and Molecular Weight (MW) compared to the Fluorine analog, potentially impacting Ligand Efficiency (LE).

Table 1: Comparative Physicochemical Properties
Property6-Bromo (Target) 6-Chloro (Analog A) 6-Fluoro (Analog B) Unsubstituted (Analog C)
Formula C₁₀H₁₃BrN₂OC₁₀H₁₃ClN₂OC₁₀H₁₃FN₂OC₁₀H₁₄N₂O
MW ( g/mol ) 257.13212.68196.22178.23
cLogP ~1.8~1.5~1.1~0.8
TPSA (Ų) 45.245.245.245.2
H-Bond Donors 1111
Solubility (pH 7.4) ModerateModerateHighHigh
Synthetic Reactivity High (Suzuki/Buchwald)ModerateLow (SNAr only)Inert

Analyst Note: The 4-ol position provides a crucial solubility anchor (TPSA ~20 Ų from the OH group). Removing this (e.g., using unsubstituted piperidine) raises cLogP by ~0.8 units, often pushing the final molecule outside Lipinski compliance.

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting the appropriate halogenated scaffold based on the drug discovery phase.

ScaffoldSelection Start Start: Scaffold Selection PhaseCheck Current Project Phase? Start->PhaseCheck HitID Hit Identification / Library Gen PhaseCheck->HitID Exploration LeadOpt Lead Optimization / Metabolic Stability PhaseCheck->LeadOpt Refinement CouplingReq Is C6 Coupling Required? HitID->CouplingReq MetabBlock Is C6 a Metabolic Soft Spot? LeadOpt->MetabBlock SelectBr Select 6-Bromo (Max Reactivity) CouplingReq->SelectBr Yes (Suzuki/Buchwald) SelectCl Select 6-Chloro (Cost/Stability Balance) CouplingReq->SelectCl Yes (Cost Sensitive) SelectH Select Unsubstituted (Minimize MW) CouplingReq->SelectH No (End of Chain) SelectF Select 6-Fluoro (Block Metabolism) MetabBlock->SelectF Yes (Block Oxidation) MetabBlock->SelectH No (Reduce MW)

Figure 1: Decision tree for selecting between halogenated pyridine-piperidine scaffolds based on synthetic needs and ADME goals.

Part 2: Metabolic Stability & Toxicity Assessment

The "Bromine Liability"

While the 6-bromo substituent is excellent for synthesis, it poses risks if retained in the final drug candidate:

  • Molecular Weight Inflation: Bromine adds ~80 Da compared to Hydrogen. This "heavy atom" penalty reduces Ligand Efficiency (LE).

  • Reactive Metabolites: Although less common than in anilines, halogenated pyridines can undergo oxidative debromination or glutathione conjugation, potentially leading to toxicity.

The Pyridine Advantage (Scaffold Hopping)

Replacing a phenyl ring with the pyridine ring (as seen in this scaffold) generally improves metabolic stability.[1] The nitrogen atom pulls electron density from the ring, making it less susceptible to CYP450 oxidative metabolism compared to a phenyl analog.

  • Comparison: 1-(4-Bromophenyl)piperidin-4-ol vs. 1-(6-Bromopyridin-2-yl)piperidin-4-ol.

  • Outcome: The pyridine analog typically shows 2-5x longer half-life (

    
    ) in microsomal stability assays due to reduced electron density available for oxidation.
    

Part 3: Experimental Protocols

To validate the drug-like properties of this scaffold, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine the equilibrium solubility of the scaffold to ensure it meets the threshold for oral bioavailability (>50 µg/mL).

  • Preparation: Weigh 2 mg of 1-(6-Bromopyridin-2-yl)piperidin-4-ol into a chemically resistant glass vial.

  • Solvent Addition: Add 200 µL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Agitate at 25°C for 24 hours (shaking speed 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Control: Run a standard curve using DMSO stock solutions (1, 10, 100 µM).

    • Acceptance Criteria: The compound is considered "High Solubility" if concentration > 100 µM.

Protocol B: Microsomal Stability Assay

Objective: Assess the metabolic liability of the Bromine-Pyridine bond.

The following workflow describes the critical steps for determining Intrinsic Clearance (


).

MicrosomalAssay Prep Sample Prep 1 µM Compound 0.5 mg/mL Microsomes PreInc Pre-Incubation 37°C, 5 mins Prep->PreInc Start Initiation Add NADPH PreInc->Start Sampling Time Points 0, 5, 15, 30, 45 min Start->Sampling Quench Quench Ice-cold Acetonitrile (Internal Std) Sampling->Quench Analysis LC-MS/MS Quantify Parent % Quench->Analysis

Figure 2: Workflow for Microsomal Stability Assay to determine metabolic half-life.

Methodology:

  • Incubate the test compound (1 µM) with human liver microsomes (0.5 mg protein/mL).

  • Initiate reaction with NADPH-regenerating system.

  • Quench aliquots at specified time points into acetonitrile containing an internal standard (e.g., Warfarin).

  • Data Analysis: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
  • Interpretation:

    • 
       min: Stable (Good for drug candidates).
      
    • 
       min: Unstable (Likely requires substitution of Br with F or CH3).
      

References

  • Comparison of Pyridine vs. Phenyl Scaffolds in Drug Design Source: National Institutes of Health (NIH) / PMC Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design URL:[Link]

  • Metabolic Stability of Halogenated Pyridines Source: Journal of Medicinal Chemistry (via NIH) Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds URL:[Link]

  • Chemical Properties of 1-(6-Bromopyridin-2-yl)piperidin-4-ol Source: PubChem Compound Summary Title: 1-(6-Bromopyridin-2-yl)piperidin-4-ol (CID 101778164) URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(6-Bromopyridin-2-yl)piperidin-4-ol

[1]

Executive Summary & Core Directive

Do not dispose of 1-(6-Bromopyridin-2-yl)piperidin-4-ol down the drain or in general trash. [1]

This compound is a halogenated heteroaromatic intermediate. Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of toxic dioxins or corrosive hydrobromic acid (HBr) during downstream incineration.[1]

Immediate Action Plan:

  • Segregate: Place all solid waste and contaminated debris into a dedicated "Solid Hazardous Waste" container.

  • Label: Explicitly mark the tag with "Halogenated Organic" and "Contains Bromine."

  • Isolate: Do not mix with strong acids or oxidizers in the waste accumulation area.[2]

Chemical Profile & Hazard Identification

To manage waste effectively, we must understand the "Why" behind the protocol.[1] This compound combines a piperidine ring with a brominated pyridine.

PropertyDataRelevance to Disposal
Chemical Name 1-(6-Bromopyridin-2-yl)piperidin-4-olOfficial manifest identifier.[1][3]
CAS Number 1256823-83-2Required for waste profiling.[1]
Molecular Formula C₁₀H₁₃BrN₂OBr atom dictates "Halogenated" status.[1]
Physical State Solid (Powder/Crystal)Requires solid waste protocols (avoid dust).[1]
Hazard Class Irritant (Skin/Eye), Acute Tox.[1] (Oral)Requires PPE; classified as Hazardous Waste.[1][3]
Combustion Products NOx, COx, HBr Incineration requires acid-gas scrubbing.[1]

Scientific Rationale: The presence of the bromine atom on the pyridine ring is the critical factor.[1] Standard incineration of non-halogenated organics occurs at lower temperatures.[1] However, burning brominated compounds without specific scrubbers releases hydrogen bromide (HBr), a corrosive gas that damages incinerator linings and poses environmental toxicity [1].[1] Therefore, this waste must be routed to a facility equipped for halogenated thermal oxidation .

Waste Segregation Protocol

Proper segregation is the primary mechanism for cost control and safety in chemical disposal.[1]

The "Halogen Rule"

In laboratory waste management, the presence of a halogen (F, Cl, Br, I) overrides other organic classifications.[1]

  • Stream A (Non-Halogenated): Acetone, Ethanol, Methanol.[1] (Low disposal cost).

  • Stream B (Halogenated): DCM, Chloroform, 1-(6-Bromopyridin-2-yl)piperidin-4-ol .[1] (High disposal cost).

Critical Error to Avoid: Dropping even small amounts of this brominated solid into a "Non-Halogenated" solvent carboy reclassifies the entire container as Halogenated, tripling the disposal cost and potentially violating the receiving facility's acceptance criteria.[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the operational decision tree for disposing of this specific compound in various states (pure solid vs. solution).

DisposalWorkflowStartWaste Source: 1-(6-Bromopyridin-2-yl)piperidin-4-olStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathLiquidPathDissolved in SolutionStateCheck->LiquidPathDebrisPathContaminated Debris (Gloves, Weigh Boats)StateCheck->DebrisPathSolidContainerContainer: Wide-mouth HDPE JarSolidPath->SolidContainerSolventCheckSolvent Type?LiquidPath->SolventCheckDebrisContainerContainer: Clear Poly Bag inside Solid Waste PailDebrisPath->DebrisContainerSolidLabelLabel: 'Hazardous Waste - Solid'Constituent: Brominated PyridineSolidContainer->SolidLabelStorageSatellite Accumulation Area (Secondary Containment)SolidLabel->StorageHaloSolventHalogenated Solvent (e.g., DCM)SolventCheck->HaloSolventCompatibleNonHaloSolventNon-Halogenated Solvent (e.g., MeOH)SolventCheck->NonHaloSolventCross-Contamination RiskLiquidContainerContainer: Safety Carboy (Halogenated)HaloSolvent->LiquidContainerNonHaloSolvent->LiquidContainerMust Reclassify StreamLiquidLabelLabel: 'Hazardous Waste - Liquid'Check 'Halogenated' BoxLiquidContainer->LiquidLabelLiquidLabel->StorageDebrisContainer->SolidLabelPickupEHS / Vendor Pickup (Incineration w/ Scrubber)Storage->Pickup

Caption: Operational decision tree for segregating brominated pyridine waste based on physical state and solvent matrix.

Step-by-Step Disposal Procedures

Scenario A: Pure Solid Waste (Expired or Excess Material)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.[1]

  • Transfer: Transfer the solid carefully to avoid generating dust. If the material is in a vial, place the entire vial into the waste jar.[1] Do not attempt to empty small vials, as this increases exposure risk.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[3]

    • Write the full chemical name: 1-(6-Bromopyridin-2-yl)piperidin-4-ol .

    • Check the hazard boxes: Toxic , Irritant .

    • Crucial: Add a note in the comments section: "Brominated Organic Solid."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it is already in a halogenated stream.[1] If dissolved in Methanol or Ethyl Acetate, the entire mixture must now be treated as Halogenated Waste .[1]

  • Accumulation: Pour into the "Halogenated Organic Solvents" carboy.

  • Record Keeping: On the carboy log sheet, record the approximate amount of the pyridine derivative added. This is vital for the waste vendor to determine the BTU value and halogen content for incineration parameters [2].[1]

Scenario C: Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 respirator or work inside the fume hood.[1]

  • Containment: Do not dry sweep if dust is likely. Cover the spill with a damp paper towel or use an inert absorbent (vermiculite).[1]

  • Cleanup: Scoop the material and absorbent into a disposable bag.

  • Disposal: Place the bag into the Solid Hazardous Waste container (Scenario A).

  • Decontamination: Wipe the surface with a soap/water solution. Dispose of the wipes in the same solid waste container.[1]

Regulatory Compliance (RCRA/EPA)

While this specific CAS is not a "Listed Waste" (P or U list) under 40 CFR 261, it constitutes a Characteristic Hazardous Waste if it exhibits toxicity or ignitability, or simply by virtue of the "Mixture Rule" when combined with listed solvents [3].[1]

  • Waste Code Assignment:

    • If mixed with spent halogenated solvents (DCM, etc.): F002 .[4][5]

    • As a pure substance for lab cleanout: Assign D001 (if combustible) or characterize as "Non-RCRA Regulated Hazardous Waste - Halogenated" (depending on state-specific regulations like California's Title 22, which is stricter).[1]

  • Satellite Accumulation: Keep the container closed at all times except when adding waste. Store in secondary containment to capture potential leaks.[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1]

  • Vermont Department of Environmental Conservation. (n.d.). Management of Halogenated Solvents. Environmental Assistance Office.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Pyridine Derivatives (General Class). (Note: General class properties used in absence of CAS-specific SDS).

Navigating the Synthesis Frontier: A Guide to Safely Handling 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the researchers, scientists, and drug development professionals at the forefront of innovation, the synthesis of novel compounds is a daily reality. With this progress comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 1-(6-Bromopyridin-2-yl)piperidin-4-ol, a heterocyclic compound with potential applications in pharmaceutical development. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling structurally related chemicals.

Understanding the Hazard Landscape

Due to the specific nature of 1-(6-Bromopyridin-2-yl)piperidin-4-ol, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a comprehensive hazard assessment must be derived from the toxicological profiles of its core structures: a brominated pyridine and a piperidinol moiety.

Bromopyridines are a class of halogenated heterocyclic compounds that can present significant health risks. For instance, 2-bromopyridine is classified as toxic if swallowed and potentially fatal if it comes into contact with the skin.[1] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1]

Piperidinols , while exhibiting a range of biological activities, must also be handled with care.[2] The combined potential hazards of these two functional groups in 1-(6-Bromopyridin-2-yl)piperidin-4-ol necessitate a cautious and well-defined handling protocol.

Inferred Hazard Profile for 1-(6-Bromopyridin-2-yl)piperidin-4-ol:

Hazard ClassificationInferred Risk
Acute Toxicity (Oral) Potentially Toxic if Swallowed
Acute Toxicity (Dermal) Potentially Fatal in Contact with Skin
Skin Corrosion/Irritation Causes Skin Irritation
Eye Damage/Irritation Causes Serious Eye Irritation
Respiratory Sensitization May Cause Respiratory Irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 1-(6-Bromopyridin-2-yl)piperidin-4-ol.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesNitrile gloves provide good splash protection against many organic chemicals. However, for prolonged contact or when handling larger quantities, consider thicker butyl rubber gloves. Always consult a glove compatibility chart for the specific solvent being used.[3]
Eyes Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is essential to protect against skin contact.
Respiratory Use in a certified chemical fume hoodAll handling of 1-(6-Bromopyridin-2-yl)piperidin-4-ol, including weighing and solution preparation, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors or dust.

Operational Plan: From Receipt to Reaction

A clear and logical workflow is crucial for minimizing risk. The following diagram illustrates the key stages of handling 1-(6-Bromopyridin-2-yl)piperidin-4-ol in a laboratory setting.

cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Reaction and Work-up cluster_3 Disposal Receiving Receive and Inspect Container Storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Receiving->Storage Log in Inventory PPE Don Appropriate PPE Storage->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound FumeHood->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Chemical Reaction Quenching Quench Reaction (if necessary) Reaction->Quenching Extraction Perform Extraction/Purification Quenching->Extraction WasteCollection Collect Waste in Labeled, Compatible Containers Extraction->WasteCollection WasteStorage Store Waste in Designated Area WasteCollection->WasteStorage WasteDisposal Arrange for Professional Hazardous Waste Disposal WasteStorage->WasteDisposal

Caption: Safe Handling Workflow for 1-(6-Bromopyridin-2-yl)piperidin-4-ol.

Step-by-Step Handling Protocol

1. Pre-Handling Preparations:

  • Consult Safety Resources: Before beginning any work, review this guide and any available safety information for structurally similar compounds. Ensure all personnel are trained on the potential hazards and emergency procedures.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals. Have spill cleanup materials readily available.

2. Handling the Compound:

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.

  • Transfer and Dissolution: Use a spatula to transfer the solid to the reaction vessel. Add the desired solvent slowly to avoid splashing.

3. In Case of a Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your supervisor and safety officer.

  • Small Spills (inside a fume hood): For minor spills contained within the fume hood, use an inert absorbent material (such as vermiculite or sand) to soak up the material.[4]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container. Clean the affected area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan: A Responsible Conclusion

Brominated organic compounds are generally considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[5][6] Do not dispose of this compound or its waste down the drain or in the regular trash.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste containing 1-(6-Bromopyridin-2-yl)piperidin-4-ol in a separate, sealed, and properly labeled container for halogenated organic waste.

  • Empty Containers: "Empty" containers may still retain hazardous residue. These should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to your institution's guidelines.

Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Common disposal methods for such compounds include high-temperature incineration.[5]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

  • Wikipedia. (2023, October 27). 2-Bromopyridine. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Derosa, G., & Maffioli, P. (2020). Piperine and Its Role in Chronic Diseases. Advances in Experimental Medicine and Biology, 1291, 151-160. doi:10.1007/978-3-030-41334-1_8
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Tiwari, A., et al. (2016). Piperine and Its Role in Chronic Diseases. Advances in experimental medicine and biology, 929, 131-143.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • Abuhammad, A., et al. (2012). Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages. PloS one, 7(12), e52790.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, March 25). Provisional Peer-Reviewed Toxicity Values for 2-Bromopyridine (CASRN 109-04-6). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • ResearchGate. (2018, August 25). Antioxidant potential of piperidine containing compounds - A short review. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]

  • Stericycle. (n.d.). OSHA Compliance in Non-Acute Healthcare Facilities. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • California Department of Industrial Relations. (n.d.). The Cal/OSHA Hazard Communication Regulation — a Guide for Employers That Use Hazardous Chemicals. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-(6-Bromopyridin-2-yl)piperidin-4-ol
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